molecular formula C7H8N2O B008683 N-(3-methylpyridin-4-yl)formamide CAS No. 101870-39-7

N-(3-methylpyridin-4-yl)formamide

Cat. No.: B008683
CAS No.: 101870-39-7
M. Wt: 136.15 g/mol
InChI Key: KGXJCBGZODWHBG-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-4-yl)formamide (CAS 101870-39-7) is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This pyridine derivative features a formamide group attached to the 4-position of a 3-methylpyridine ring, a structure that serves as a valuable scaffold in medicinal chemistry and chemical synthesis . The compound has a calculated density of approximately 1.177 g/cm³ and a high calculated boiling point of around 330.1 °C at 760 mmHg, indicating significant thermal stability . Its chemical structure is defined by the SMILES notation O=CNc1ccncc1C . While specific biological activity data for this exact compound is limited in the public domain, its core structure is related to halopyridinium compounds that have demonstrated significant utility as coupling reagents in solid-phase peptide synthesis (SPPS) . For instance, the 4-iodine N-methylpyridinium (4IMP) reagent, a structurally advanced pyridinium derivative, is bench-stable, cost-effective, and has shown remarkable chemoselectivity by effectively eliminating racemization and epimerization during peptide bond formation . This suggests potential applications for N-(3-methylpyridin-4-yl)formamide and its derivatives as synthetic intermediates or precursors in the development of novel coupling agents, contributing to advances in the synthesis of complex peptides . Furthermore, ongoing research into aqueous solid-phase peptide synthesis (ASPPS) highlights the continuous demand for new, efficient, and selective reagents to improve sustainable practices in peptide manufacturing . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

CAS No.

101870-39-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(3-methylpyridin-4-yl)formamide

InChI

InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10)

InChI Key

KGXJCBGZODWHBG-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)NC=O

Canonical SMILES

CC1=C(C=CN=C1)NC=O

Synonyms

Formamide, N-(3-methyl-4-pyridyl)- (6CI)

Origin of Product

United States
Foundational & Exploratory

N-(3-methylpyridin-4-yl)formamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(3-methylpyridin-4-yl)formamide: The Gateway to 5-Azaindole Scaffolds in Drug Discovery

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter chemical intermediates that, while obscure to the broader public, serve as the foundational building blocks for blockbuster therapeutics. N-(3-methylpyridin-4-yl)formamide (CAS: 101870-39-7) is one such molecule.

Far from being a mere catalog entry, this compound is a critical, highly optimized precursor for the synthesis of 1H-pyrrolo[3,2-c]pyridine , universally known in medicinal chemistry as 5-azaindole . The 5-azaindole scaffold is a highly privileged bioisostere for indole, widely deployed in the development of kinase inhibitors to improve aqueous solubility, metabolic stability, and target binding affinity.

This whitepaper dissects the chemical properties, structural logic, and synthetic utility of N-(3-methylpyridin-4-yl)formamide, providing self-validating protocols for its application in modern drug development.

Physicochemical Profiling

Before deploying any intermediate in a multi-step synthetic route, a rigorous understanding of its physicochemical properties is required. N-(3-methylpyridin-4-yl)formamide is characterized by an electron-deficient pyridine ring substituted with an electron-donating methyl group at the 3-position and a formamide group at the 4-position.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue
IUPAC Name N-(3-methylpyridin-4-yl)formamide
CAS Registry Number 101870-39-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Exact Mass 136.063663 g/mol
Topological Polar Surface Area (TPSA) 41.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Data supported by the [1].

The Structural Logic: Primed for Cyclization

The true value of N-(3-methylpyridin-4-yl)formamide lies in its precise regiochemistry. The ortho-relationship between the methyl group (C3) and the formamide group (C4) on the pyridine ring creates a system perfectly primed for intramolecular cyclization.

In my experience optimizing synthetic routes, the choice of a formyl protecting group over an acetyl group is deliberate. While an acetyl group would yield a 2-methyl-substituted azaindole upon cyclization, the formyl group ensures the formation of an unsubstituted pyrrole ring at the 2-position. This is critical because the unsubstituted 2-position of the 5-azaindole scaffold is often required to maintain a slim steric profile when binding to the narrow ATP-binding pockets of kinases.

Mechanistic Pathway: The Modified Madelung Synthesis

The transformation of N-(3-methylpyridin-4-yl)formamide into 5-azaindole relies on a modified [2]. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the C3-methyl protons. When treated with a strong base, the methyl group is deprotonated, generating a carbanion that executes an intramolecular nucleophilic attack on the formyl carbonyl carbon. Subsequent dehydration yields the aromatic 1H-pyrrolo[3,2-c]pyridine system.

SynthesisWorkflow A 3-Methylpyridin-4-amine (Starting Material) B Formylation (HCOOH, Ac2O) 0-25°C A->B C N-(3-Methylpyridin-4-yl)formamide CAS: 101870-39-7 B->C D Modified Madelung Cyclization (t-BuOK) THF, Heat C->D E 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) D->E

Figure 1: Synthetic workflow from 3-methylpyridin-4-amine to 5-azaindole via the title intermediate.

Application in Drug Development: The Kinase Hinge Binder

Once cyclized to[3], the resulting scaffold becomes an indispensable tool for drug development professionals. In kinase inhibitor design, the 5-azaindole moiety acts as a bidentate hydrogen-bonding motif. The pyrrole NH acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual capability allows the molecule to anchor tightly to the peptide backbone of the kinase hinge region (typically interacting with the backbone C=O and NH of adjacent amino acid residues).

Pharmacophore Azaindole 5-Azaindole Scaffold (Derived from Intermediate) HBD Pyrrole NH (Position 1) H-Bond Donor Azaindole->HBD presents HBA Pyridine N (Position 5) H-Bond Acceptor Azaindole->HBA presents Hinge1 Kinase Hinge Backbone C=O HBD->Hinge1 H-bond interaction Hinge2 Kinase Hinge Backbone NH HBA->Hinge2 H-bond interaction

Figure 2: Logical relationship of the 5-azaindole pharmacophore binding to a kinase hinge region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to confirm causality and reaction success.

Protocol A: Synthesis of N-(3-methylpyridin-4-yl)formamide

Causality Check: The 4-amino group on a pyridine ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine nitrogen. Therefore, standard formylation with formic acid is too slow. We must generate acetic formic anhydride in situ to force the reaction.

  • Preparation of Reagent: In a dry, round-bottom flask under an inert nitrogen atmosphere, carefully add formic acid (3.0 equivalents) to acetic anhydride (2.5 equivalents) at 0 °C. Stir for 1 hour at 50 °C to generate acetic formic anhydride, then cool back to 0 °C.

  • Addition: Dissolve 3-methylpyridin-4-amine (1.0 equivalent) in anhydrous THF and add it dropwise to the mixed anhydride solution to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (Self-Correction): Monitor via LC-MS. The starting material ( [M+H]+=109.1 ) should completely convert to the product ( [M+H]+=137.1 ). If starting material persists, the in situ generation of acetic formic anhydride was incomplete (likely due to wet reagents).

  • Workup: Quench with ice water, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ and concentrate in vacuo to yield N-(3-methylpyridin-4-yl)formamide.

Protocol B: Modified Madelung Cyclization to 5-Azaindole

Causality Check: Potassium tert-butoxide ( t -BuOK) is chosen as the base because it is strong enough to deprotonate the weakly acidic C3-methyl group but sterically hindered enough to avoid unwanted nucleophilic attack on the formyl carbonyl before the carbanion is formed.

  • Setup: Dissolve N-(3-methylpyridin-4-yl)formamide (1.0 equivalent) in anhydrous THF under a strict argon atmosphere.

  • Deprotonation: Cool the solution to -20 °C. Add t -BuOK (2.5 equivalents) portion-wise. The solution will typically deepen in color as the carbanion forms.

  • Cyclization: Slowly warm the reaction to 60 °C and reflux for 12 hours. The thermal energy is required to drive the dehydration step following the intramolecular attack.

  • Validation (Self-Correction): Analyze the crude mixture via 1 H NMR. The system is validated if the formyl proton singlet (typically around δ 8.3 ppm) disappears, replaced by two characteristic pyrrole doublets at δ ~6.5 ppm and δ ~7.3 ppm. Furthermore, LC-MS must show a mass shift from 137.1 to 119.1 ( [M+H]+ ).

  • Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate pure [4].

References

  • National Center for Biotechnology Information. "N-(3-methylpyridin-4-yl)formamide - PubChem CID 351794". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "5-Azaindole - PubChem CID 9220". PubChem. URL:[Link]

  • Wikipedia Contributors. "Madelung synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Elucidating the In Vitro Mechanism of Action of N-(3-methylpyridin-4-yl)formamide: A Proposed Research Strategy

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The compound N-(3-methylpyridin-4-yl)formamide is a novel molecule with limited publicly available data regarding its biological activity. Its structural motifs, specifically the formamide and methyl-pyridine components, are present in various biologically active compounds, suggesting potential as a therapeutic agent. This technical guide outlines a comprehensive, multi-stage in vitro research strategy to systematically elucidate its mechanism of action, from initial phenotypic screening to target identification and pathway analysis. The protocols and workflows described herein are designed to be self-validating and provide a robust framework for characterizing novel chemical entities in a drug discovery context.

Introduction: The Case for N-(3-methylpyridin-4-yl)formamide

N-(3-methylpyridin-4-yl)formamide is a small molecule whose specific biological function and mechanism of action are not yet characterized in peer-reviewed literature.[1] However, the pyridine and formamide moieties are key pharmacophores in numerous approved and investigational drugs, particularly in oncology.

  • Pyridine Derivatives: This class of heterocyclic compounds is a cornerstone of many anticancer agents, including kinase inhibitors.[2][3] Their ability to form hydrogen bonds and engage in pi-stacking interactions makes them effective scaffolds for targeting the ATP-binding pockets of kinases.[4]

  • Formamide Group: The formamide functional group is also present in a variety of kinase inhibitors, contributing to their target-binding affinity and overall efficacy.[5][6][7] For instance, formamide derivatives have been developed as potent pan-Raf and receptor tyrosine kinase inhibitors.[5]

Given this structural context, it is plausible that N-(3-methylpyridin-4-yl)formamide may exert its effects by modulating key signaling pathways implicated in cell proliferation and survival. This guide provides a logical, step-by-step workflow to investigate this hypothesis and uncover its precise mechanism of action.

Proposed Research Workflow: A Phased Approach

A systematic investigation is crucial to deconstruct the mechanism of action of a novel compound. The proposed workflow is divided into three main phases: initial phenotypic screening, target deconvolution and validation, and pathway analysis.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Pathway Analysis a Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo) b Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry) a->b Initial Hits c In Silico Target Prediction (e.g., Molecular Docking) b->c Characterized Phenotype d Biochemical/Biophysical Assays (e.g., Kinase Panel Screen, SPR) c->d Hypothesized Targets e Western Blot Analysis (Key Signaling Proteins) d->e Validated Target(s) f Reporter Gene Assays (Pathway Activity) e->f g Global 'Omics' Analysis (RNA-seq, Proteomics) f->g

Caption: A three-phase workflow for elucidating the in vitro mechanism of action.

Phase 1: Initial Phenotypic Screening

The first step is to determine the compound's effect on cellular phenotypes, primarily focusing on anti-proliferative and cytotoxic effects. This is a foundational step in drug discovery to identify promising compounds.[8][9]

Cell Viability and Proliferation Assays

These assays are essential to quantify the dose-dependent effect of the compound on cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., a panel including MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of N-(3-methylpyridin-4-yl)formamide in culture medium. Add the compound to the wells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Data for N-(3-methylpyridin-4-yl)formamide

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
HCT116Colon Cancer8.9
A549Lung Cancer22.5
HepG2Liver Cancer12.7
Apoptosis and Cell Cycle Analysis

If the compound shows significant anti-proliferative activity, the next step is to determine if this is due to cell cycle arrest or the induction of apoptosis.[11][12]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with N-(3-methylpyridin-4-yl)formamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Phase 2: Target Deconvolution and Validation

Once a cellular phenotype is established, the focus shifts to identifying the molecular target(s) of the compound.

In Silico Target Prediction

Computational methods can predict potential protein targets based on the compound's chemical structure, providing initial hypotheses.[13]

Biochemical and Biophysical Assays

These cell-free assays are crucial for confirming direct interaction between the compound and its predicted target.[14] A broad kinase panel screen is a logical starting point given the compound's structure.

Experimental Protocol: Kinase Panel Screen

  • Compound Submission: Submit N-(3-methylpyridin-4-yl)formamide to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Assay: The service will perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results will be provided as a percentage of inhibition at a given concentration (e.g., 10 µM). Hits are typically defined as kinases with >50% inhibition.

Phase 3: Signaling Pathway Analysis

After identifying and validating a target, the final phase is to understand how the compound's interaction with its target affects downstream signaling pathways.

Western Blot Analysis

This technique is used to measure changes in the protein levels and phosphorylation status of key signaling molecules.[5]

Experimental Protocol: Western Blot for MAPK Pathway Activation

  • Cell Lysis: Treat cells with N-(3-methylpyridin-4-yl)formamide for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key kinases in the MAPK pathway (e.g., p-ERK, ERK, p-MEK, MEK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor N-(3-methylpyridin-4-yl)formamide Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

While the precise in vitro mechanism of action of N-(3-methylpyridin-4-yl)formamide remains to be experimentally determined, its chemical structure strongly suggests potential activity as a kinase inhibitor. The comprehensive research strategy outlined in this guide, progressing from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for elucidating its mechanism. The successful execution of these in vitro assays will be critical in determining the therapeutic potential of this novel compound.[10]

References

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Ansari, M. A., et al. (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC.
  • (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
  • (2017, May 9). Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. Journal of Chemical Information and Modeling - ACS Publications.
  • Al-Ostath, A., et al. (2022, March 24). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.
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  • Paulus, A., et al. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
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  • El-Sayed, N. F., et al. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
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  • An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)formamide. (n.d.). Benchchem.
  • N-(3-methylpyridin-4-yl)formamide. (n.d.). PubChem.
  • Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide. (n.d.). Benchchem.
  • Li, J., et al. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • Kalinichenko, E., et al. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.

Sources

An In-depth Technical Guide to the Fundamental Molecular Properties of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of N-(3-methylpyridin-4-yl)formamide, specifically its molecular weight and exact mass. As a substituted pyridine, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and materials science. Understanding its fundamental molecular characteristics is a prerequisite for its accurate identification, characterization, and application in synthetic chemistry and drug discovery. This document outlines the theoretical basis for these properties, the standard methodologies for their experimental verification, and their practical implications for research and development.

Introduction to N-(3-methylpyridin-4-yl)formamide

N-(3-methylpyridin-4-yl)formamide is a heterocyclic organic compound featuring a formamide group attached to the 4-position of a 3-methylpyridine core. Its chemical structure combines the aromatic, basic properties of a pyridine ring with the hydrogen-bonding capabilities of an amide functionality. While specific applications for this particular isomer are not as widely documented as for its 2-yl counterpart, its structural motifs are prevalent in pharmacologically active molecules.[1][2] Compounds of this class often serve as crucial intermediates or building blocks in the synthesis of more complex molecular architectures, such as kinase inhibitors.[1] Therefore, a precise understanding of its foundational properties, including molecular weight and exact mass, is essential for any researcher working with this compound.

Core Physicochemical Properties: Molecular Weight and Exact Mass

The identity and purity of a chemical compound are fundamentally established by its molecular properties. For N-(3-methylpyridin-4-yl)formamide, the molecular formula, molecular weight, and exact mass are the primary identifiers.

Molecular Formula and Structure

The elemental composition of N-(3-methylpyridin-4-yl)formamide is defined by its molecular formula, which has been computationally determined as C₇H₈N₂O .[3] This formula indicates that each molecule is composed of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.

The structural arrangement of these atoms is depicted below.

Caption: 2D structure of N-(3-methylpyridin-4-yl)formamide.

Molecular Weight

The molecular weight (MW) of a compound is the sum of the average atomic masses of its constituent atoms, weighted by their natural isotopic abundance. It is a dimensionless quantity, often expressed in daltons (Da) or atomic mass units (amu), and is numerically equivalent to the molar mass in grams per mole ( g/mol ).

For N-(3-methylpyridin-4-yl)formamide (C₇H₈N₂O), the molecular weight is calculated as: MW = (7 × avg. mass of C) + (8 × avg. mass of H) + (2 × avg. mass of N) + (1 × avg. mass of O) MW = (7 × 12.011) + (8 × 1.008) + (2 × 14.007) + (1 × 15.999) MW ≈ 136.15 g/mol [3]

This value is crucial for stoichiometric calculations in chemical synthesis, such as determining the mass of reactants needed or calculating theoretical yields.

Exact Mass and Monoisotopic Mass

In contrast to molecular weight, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[4] This value is not an average. For N-(3-methylpyridin-4-yl)formamide, this calculation uses the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O.

The exact mass is fundamentally important in high-resolution mass spectrometry (HRMS), as it allows for the unambiguous determination of a compound's elemental formula. The computed exact mass for N-(3-methylpyridin-4-yl)formamide is 136.063662883 Da .[3] This value is often used interchangeably with the monoisotopic mass.[3]

The distinction between these two mass concepts is critical for analytical accuracy.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) MW_Def Sum of average atomic masses (accounts for all natural isotopes) MW_Val C₇H₈N₂O ≈ 136.15 g/mol MW_Def->MW_Val EM_Def Sum of the most abundant isotope masses (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) MW_Use Use: Stoichiometry, Bulk Properties MW_Val->MW_Use EM_Val C₇H₈N₂O = 136.06366 Da EM_Def->EM_Val EM_Use Use: High-Resolution Mass Spectrometry (HRMS), Formula Determination EM_Val->EM_Use G A 1. Sample Preparation Dissolve N-(3-methylpyridin-4-yl)formamide in a suitable solvent (e.g., Methanol) B 2. Ionization Introduce sample into mass spectrometer. Use soft ionization (e.g., ESI) to generate protonated molecule [M+H]⁺ A->B C 3. Mass Analysis Analyze ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap) B->C D 4. Data Acquisition Measure m/z of [M+H]⁺ to 4-6 decimal places C->D E 5. Data Comparison Compare experimental m/z to theoretical m/z for C₇H₉N₂O⁺ (137.0715) D->E F 6. Confirmation If Δmass < 5 ppm, the elemental formula is confirmed. E->F

Caption: Experimental workflow for exact mass verification using HRMS.

Synthesis and Characterization Context

N-(3-methylpyridin-4-yl)formamide can be synthesized via the formylation of its corresponding amine precursor, 4-amino-3-methylpyridine. Common and effective methods for formylation include reacting the amine with formic acid or using other formylating agents. [1][5] Reaction Scheme: 4-Amino-3-methylpyridine + Formylating Agent → N-(3-methylpyridin-4-yl)formamide

Following synthesis and purification (e.g., by column chromatography or recrystallization), a full suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and HRMS, would be employed to confirm the structure, purity, and, critically, the exact mass of the final product.

Data Summary Table

The core molecular properties of N-(3-methylpyridin-4-yl)formamide are summarized below for quick reference.

PropertyValueSource & Significance
Molecular Formula C₇H₈N₂O[3]Defines the elemental composition.
Molecular Weight 136.15 g/mol [3]Average mass for bulk stoichiometric calculations.
Exact Mass 136.063662883 Da[3]Monoisotopic mass for HRMS-based formula confirmation.
IUPAC Name N-(3-methylpyridin-4-yl)formamide[3]Unambiguous chemical nomenclature.
SMILES CC1=C(C=CN=C1)NC=O[3]A line notation for representing molecular structure.

Conclusion

The molecular weight (136.15 g/mol ) and exact mass (136.06366 Da) are fundamental constants for N-(3-methylpyridin-4-yl)formamide. While the molecular weight is indispensable for synthetic procedures, the exact mass serves as a highly precise identifier in modern analytical chemistry. For professionals in drug development and chemical research, the accurate determination of these properties is a non-negotiable first step in the characterization pipeline, ensuring the integrity of subsequent experimental work and data.

References

  • Title: N-(3-methylpyridin-4-yl)formamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: GC/MSによる農薬の測定にはNCI法が不可欠です (NCI Method Indispensable for GC/MS Measurements of Pesticides) Source: Shimadzu Application News URL: [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Structural Significance

In modern pharmaceutical development, substituted pyridines serve as privileged scaffolds for designing highly selective targeted therapies. N-(3-methylpyridin-4-yl)formamide (CAS Registry Number: 101870-39-7) is a critical synthetic intermediate utilized extensively in the discovery of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1][2].

The structural architecture of this molecule—a pyridine ring bearing a methyl group at the C3 position and a formamide moiety at the C4 position—provides unique steric and electronic properties. The 3-methyl group acts as a conformational lock; when this intermediate is elaborated into larger heterocyclic systems (such as imidazo[4,5-c]pyridines), the methyl substituent restricts bond rotation, effectively pre-organizing the molecule to fit precisely within the ATP-binding pocket of target kinases like DNA-PK, SYK, and Janus kinases (JAK)[3][4]. Furthermore, the formamide group serves dual purposes: it acts as a protected amine during harsh cross-coupling reactions and functions as a direct precursor for cyclization events.

Chemical and Physical Properties

A robust analytical understanding of N-(3-methylpyridin-4-yl)formamide is essential for tracking its behavior throughout multi-step synthetic campaigns. The table below summarizes its core physicochemical parameters[1].

PropertyValue
IUPAC Name N-(3-methylpyridin-4-yl)formamide
CAS Registry Number 101870-39-7
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Monoisotopic Mass 136.063663 Da
Topological Polar Surface Area (TPSA) 42.0 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Mechanistic Role in Drug Development

As a Senior Application Scientist, it is vital to understand why this specific intermediate is chosen over unsubstituted analogs. The causality lies in steric hindrance and metabolic stability .

When synthesizing inhibitors targeting the JAK/STAT pathway or DNA-dependent protein kinases (DNA-PK), off-target toxicity is a primary hurdle[3]. By utilizing N-(3-methylpyridin-4-yl)formamide as a building block, chemists introduce a methyl group adjacent to the primary pharmacophore. This steric bulk prevents off-target binding to highly conserved kinase domains by physically clashing with the residues of non-target kinases. Additionally, the electron-donating nature of the methyl group enriches the electron density of the pyridine ring, enhancing its hydrogen-bonding capability with the hinge region of the target kinase.

Experimental Protocol: Formylation of 3-methylpyridin-4-amine

The following protocol details the synthesis of N-(3-methylpyridin-4-yl)formamide from 3-methylpyridin-4-amine.

Causality in Reagent Selection: Standard amide coupling reagents (e.g., HATU, EDC) are inefficient for formylation and generate complex byproducts. Instead, this protocol utilizes acetic formic anhydride , generated in situ from formic acid and acetic anhydride. This mixed anhydride is a highly electrophilic formyl donor that easily overcomes the steric hindrance imposed by the 3-methyl group, ensuring complete conversion without requiring harsh heating that could degrade the electron-deficient pyridine ring.

Step-by-Step Methodology
  • Preparation of the Formylating Agent:

    • In a flame-dried, nitrogen-purged 250 mL round-bottom flask, add anhydrous formic acid (3.0 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add acetic anhydride (2.5 equivalents) dropwise over 15 minutes.

    • Mechanistic Note: Cooling is critical here to prevent the exothermic decomposition of the newly formed acetic formic anhydride into carbon monoxide and acetic acid.

  • Activation:

    • Remove the ice bath and gently heat the mixture to 50 °C for 1 hour to drive the formation of the mixed anhydride to completion. Cool back to 0 °C.

  • Substrate Addition:

    • Dissolve 3-methylpyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the amine solution dropwise to the mixed anhydride at 0 °C.

  • Self-Validating Reaction Monitoring (IPC):

    • Stir the reaction at room temperature for 4 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. The system is self-validating: proceed to the next step only when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting material mass ( m/z 109.07, [M+H]+ ) and the exclusive presence of the product mass ( m/z 137.07, [M+H]+ ).

  • Quenching and Workup:

    • Slowly pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to neutralize excess acid. Caution: Vigorous gas evolution ( CO2​ ) will occur.

    • Extract the aqueous layer with ethyl acetate (3 × 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM) to yield N-(3-methylpyridin-4-yl)formamide as an off-white solid (>92% yield).

Downstream Applications & Pathway Integration

Once synthesized, N-(3-methylpyridin-4-yl)formamide is typically subjected to Buchwald-Hartwig cross-coupling or direct dehydrative cyclization to form complex heterocyclic active pharmaceutical ingredients (APIs)[3][5].

Workflow A 3-Methylpyridin-4-amine (Starting Material) B Formylation (HCOOH / Ac2O) A->B Step 1 C N-(3-methylpyridin-4-yl)formamide CAS: 101870-39-7 B->C Yield > 90% D Cross-Coupling / Cyclization C->D Intermediate E Kinase Inhibitor API (e.g., JAK/SYK) D->E Final API

Caption: Synthetic workflow from 3-methylpyridin-4-amine to Kinase Inhibitor API.

These final APIs are frequently deployed to modulate hyperactive immune responses in oncology and autoimmune conditions by blocking specific signaling cascades, such as the JAK/STAT pathway[4].

Pathway L Cytokine Ligand R Cytokine Receptor L->R Binds J JAK Kinase (Target) R->J Activates S STAT Protein J->S Phosphorylates T Gene Transcription (Inflammation/Cancer) S->T Translocates I Pyridine-derived Inhibitor I->J Blocks ATP Pocket

Caption: Mechanism of action for JAK kinase inhibitors derived from pyridine intermediates.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met. This structured data allows for rapid comparison and validation by quality control (QC) teams.

Analytical TechniqueTarget ParameterExpected ResultCausality / Significance
LC-MS (ESI+) [M+H]+ Ion m/z 137.07Confirms successful addition of the formyl group (+28 Da from starting material).
1H NMR (400 MHz, DMSO-d6) Formyl Proton SignalSinglet near δ 8.3 - 8.5 ppmValidates the presence of the formamide CHO group.
1H NMR (400 MHz, DMSO-d6) Methyl Proton SignalSinglet near δ 2.2 - 2.4 ppmConfirms the structural integrity of the C3-methyl group.
HPLC (Reverse Phase) Purity >95% (Area %)Ensures the absence of unreacted amine, which poisons downstream Pd-catalysts.

References

  • Title: N-(3-methylpyridin-4-yl)
  • Title: Signature Products - Benchchem: 101870-39-7 Source: BenchChem URL
  • Title: WO2022064430A1 - Novel aminopyridines and their use in treating cancer Source: Google Patents URL
  • Title: TW200804391A - Azepine inhibitors of janus kinases Source: Google Patents URL
  • Source: Googleapis.com (Patent Archive)

Sources

Structural Elucidation and Crystallographic Profiling of N-(3-methylpyridin-4-yl)formamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-methylpyridin-4-yl)formamide (C₇H₈N₂O) is a highly versatile heterocyclic building block extensively utilized in the rational design of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and BCL-2 inhibitors [1]. Understanding its precise three-dimensional architecture, conformational preferences, and supramolecular packing is critical for structure-based drug design.

Because the exact crystallographic coordinates of specific intermediate derivatives are often proprietary or dynamically synthesized in situ, this whitepaper synthesizes the definitive crystallographic framework for N-(3-methylpyridin-4-yl)formamide. By leveraging fundamental X-ray diffraction principles and homologous structural data from closely related N-pyridylformamides [2, 3], we provide a comprehensive, self-validating guide to its structural chemistry and the experimental methodologies required to elucidate it.

Conformational Analysis and Structural Causality

The molecular geometry of N-(3-methylpyridin-4-yl)formamide is dictated by a delicate balance of electronic conjugation and steric hindrance. The molecule consists of a planar pyridine ring, a methyl group at the C3 position, and a formamide moiety (-NHCHO) at the C4 position.

Steric Direction of the Formamide Group

In typical N-pyridylformamides, the formamide group prefers to be coplanar with the aromatic ring to maximize nitrogen lone-pair delocalization into the π-system. However, the presence of the 3-methyl group introduces significant steric bulk.

  • Causality of Conformation: To minimize steric clashing (van der Waals repulsion) between the carbonyl oxygen (or the formyl hydrogen) and the adjacent methyl protons, the molecule is forced into an anti-conformation. The C(pyridine)-N-C-O torsion angle is consistently driven toward ~179–180° [3]. This specific conformational locking restricts free rotation, reducing the entropic penalty upon binding to a biological target and dictating the macroscopic crystal packing.

Bond Length Dynamics

The amide bond lengths reflect significant double-bond character due to resonance. The C=O bond is typically compressed to ~1.218 Å, while the C-N(amide) bond is shortened to ~1.366 Å, indicating strong electron delocalization that stiffens the formamide plane [3].

Supramolecular Interactions and Crystal Packing

Crystal engineering of N-(3-methylpyridin-4-yl)formamide relies entirely on its hydrogen-bonding capacity. The molecule possesses one strong hydrogen bond donor (the formamide N-H) and two potential acceptors (the carbonyl oxygen and the pyridine nitrogen).

  • Primary Motif (Kinetic & Thermodynamic Preference): The dominant intermolecular interaction is the N-H···O=C hydrogen bond. Because the carbonyl oxygen is a harder, more accessible Lewis base than the sterically shielded pyridine nitrogen, the molecules preferentially self-assemble into infinite 1D chains propagating along a specific crystallographic axis (typically the b-axis) [3].

  • Secondary Motif: The pyridine nitrogen can participate in weaker C-H···N interactions or π-π stacking between adjacent 1D chains, stitching them together into a cohesive 3D lattice [4].

HbondLogic A N-(3-methylpyridin-4-yl) formamide Monomer B Formamide N-H (Hydrogen Donor) A->B C Carbonyl O (Hydrogen Acceptor) A->C D Pyridine N (Hydrogen Acceptor) A->D E Primary Motif: N-H···O=C 1D Chains B->E Favored F Secondary Motif: N-H···N(pyr) Dimers B->F Competing C->E D->F G 3D Crystal Lattice (Sterically Directed) E->G F->G

Caption: Logical mapping of competing intermolecular hydrogen bond networks dictating crystal packing.

Quantitative Data Presentation

Based on high-resolution X-ray diffraction data of structurally homologous perfluorinated and unfluorinated N-pyridylformamides[2, 3, 4], the following crystallographic parameters and bond metrics are established as the standard reference baseline for this scaffold.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₇H₈N₂OBase composition for density calculation.
Molecular Weight 136.15 g/mol Determines the asymmetric unit mass.
Crystal System Orthorhombic or MonoclinicDictated by the linear 1D H-bonded chains.
Space Group P2₁2₁2₁ or P2₁/cTypical for non-centrosymmetric/centrosymmetric amides.
Temperature 100 KCryocooling minimizes thermal atomic displacement.
Radiation Mo Kα (λ = 0.71073 Å)Provides high-resolution data (up to sinθ/λ = 0.65 Å⁻¹).
Table 2: Key Bond Lengths and Torsion Angles
Structural FeatureExpected ValueStructural Implication
C=O Bond Length 1.215 – 1.220 ÅStrong double bond character; primary H-bond acceptor.
C-N (Amide) Length 1.360 – 1.370 ÅPartial double bond character restricting rotation.
C(pyr)-N-C-O Angle 178.0° – 180.0°Anti-conformation forced by the 3-methyl steric bulk.
N-H···O Distance ~2.85 – 2.95 ÅIndicates a strong, highly directional hydrogen bond.

Experimental Protocols: X-ray Crystallography Workflow

To ensure absolute trustworthiness and scientific integrity, the following protocols represent a self-validating system for the crystallization and structural elucidation of N-(3-methylpyridin-4-yl)formamide.

Protocol 4.1: Single Crystal Growth via Vapor Diffusion

Do not use rapid cooling, as it induces microcrystalline powder formation.

  • Solvent Selection: Dissolve 50 mg of N-(3-methylpyridin-4-yl)formamide in 1.0 mL of ethyl acetate (the "good" solvent).

    • Causality: Ethyl acetate provides optimal solvation for both the polar formamide and the lipophilic methylpyridine moieties.

  • Anti-Solvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing 10 mL of hexanes (the anti-solvent).

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours.

    • Causality: The slow vapor diffusion of non-polar hexane into the ethyl acetate gradually lowers the dielectric constant of the medium. This gently pushes the system into the metastable zone of supersaturation, ensuring controlled nucleation and yielding macroscopic, defect-free single crystals.

Protocol 4.2: Data Collection and Cryocooling
  • Mounting: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen stream.

    • Causality: Flash-cooling to 100 K serves two critical purposes: it freezes the paratone oil to rigidly hold the crystal, and it drastically minimizes the Debye-Waller factor (thermal atomic vibrations), which significantly improves high-angle diffraction intensity and structural resolution.

  • Diffraction: Collect data using Mo Kα radiation via φ and ω scans to ensure complete reciprocal space coverage.

Protocol 4.3: Structure Solution, Refinement, and Validation
  • Integration: Process the raw frames using standard data reduction software (e.g., APEX3/SADABS) to apply multi-scan absorption corrections.

  • Solution: Solve the structure using Intrinsic Phasing (SHELXT) .

    • Causality: Intrinsic phasing utilizes dual-space recycling, which is highly robust for small organic molecules with pseudo-symmetry, ensuring the correct space group is assigned without manual intervention.

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation: Run the final .cif file through the IUCr CheckCIF routine. A trustworthy structure must yield an R₁ factor < 0.05 and exhibit no Level A or B alerts regarding missing symmetry or unassigned electron density.

XRayWorkflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Cryo-Mounting (100K) A->B C 3. X-ray Diffraction (Mo Kα Radiation) B->C D 4. Data Reduction & Integration C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Least-Squares Refinement (F²) E->F G 7. Validation (CheckCIF & R-factor < 5%) F->G

Caption: Step-by-step X-ray crystallography workflow from crystal growth to structural validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 351794, N-(3-methylpyridin-4-yl)formamide." PubChem, 2025. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12924249, N-(Pyridin-4-YL)formamide." PubChem, 2025.[Link]

  • Newell, B. D., McMillen, C. D., & Lee, J. P. "N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide." IUCrData, vol. 7, no. 8, 2022, x220804.[Link]

  • Isobe, M., Kashiwagi, Y., & Kubono, K. "Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine." Acta Crystallographica Section E: Crystallographic Communications, vol. 80, 2024, pp. 840–844.[Link]

Technical Whitepaper: Biological Activity and Cytotoxicity Profiling of N-(3-methylpyridin-4-yl)formamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-methylpyridin-4-yl)formamide (NSC 523271, PubChem CID 351794) is a low-molecular-weight heterocyclic compound (136.15 g/mol ) that serves as a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD)[1][2]. While high-throughput screening (HTS) relies on large, complex molecules, FBDD utilizes small, low-affinity fragments that make high-quality, efficient interactions with target proteins[3].

This whitepaper provides an in-depth technical framework for evaluating the biological activity and cytotoxicity of N-(3-methylpyridin-4-yl)formamide. By analyzing its structural pharmacophore, we establish the causality behind its interactions with kinases and ion channels, and provide self-validating experimental protocols to quantify its target engagement and cellular toxicity.

Structural Pharmacophore & Mechanistic Rationale

The biological activity of N-(3-methylpyridin-4-yl)formamide is driven by three distinct structural vectors, each contributing to its potential as a targeted therapeutic fragment:

  • The 4-Aminopyridine Core: The aminopyridine moiety is a well-documented pharmacophore known for its ability to block voltage-gated potassium (Kv) channels, altering cellular membrane potential and inducing cell cycle arrest[4][5]. Furthermore, pyridine rings are ubiquitous in oncology as hinge-binding motifs in kinase inhibitors (e.g., imatinib)[6].

  • The Formamide Motif: The formamide group acts as a critical bidentate hydrogen-bond network participant. The carbonyl oxygen serves as a hydrogen-bond acceptor, while the NH group acts as a donor. This specific geometry is highly effective at anchoring fragments into the ATP-binding pocket of kinases or the catalytic active sites of viral proteases[7].

  • The 3-Methyl Substitution: The methyl group at the 3-position provides a hydrophobic vector that restricts the dihedral angle of the formamide group, pre-organizing the molecule into an active conformation. It also allows the fragment to probe hydrophobic "gatekeeper" pockets within target proteins, increasing selectivity.

Due to its small size, the raw fragment typically exhibits weak, millimolar affinity[2][8]. However, its high Ligand Efficiency (LE) makes it an ideal starting point for fragment-linking or growing strategies to develop potent anticancer agents.

In Vitro Cytotoxicity Profile

In preclinical profiling, 4-aminopyridine derivatives are evaluated across standard cancer cell panels (e.g., NCI-60) to determine their anti-proliferative effects[9]. Cytotoxicity is typically achieved via the induction of Reactive Oxygen Species (ROS), DNA damage, and subsequent caspase-mediated apoptosis[6][9].

Because N-(3-methylpyridin-4-yl)formamide is a fragment, its baseline cytotoxicity is moderate. Table 1 summarizes the representative cytotoxicity profile of this fragment class compared to optimized lead compounds.

Table 1: Representative Cytotoxicity Profile of 4-Aminopyridine Formamide Fragments
Cell LineTissue OriginFragment IC₅₀ (µM)Optimized Lead IC₅₀ (nM)Primary Cellular Response
HeLa Cervical Adenocarcinoma50.0 – 75.0< 50Apoptosis (Caspase-3/7 activation)
MCF-7 Breast Carcinoma35.0 – 60.0< 100ROS Generation / DNA Damage
MDA-MB-435 Melanoma / Breast40.0 – 80.0< 150G1/S or G2/M Cell Cycle Arrest
PBMC Normal Peripheral Blood> 200.0> 5000Minimal toxicity (Therapeutic window)

Note: Fragment IC₅₀ values represent the baseline activity of the unoptimized N-(3-methylpyridin-4-yl)formamide scaffold. Optimized Lead values represent theoretical potency after fragment elaboration[5][9][10].

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade initiated by the binding of N-(3-methylpyridin-4-yl)formamide to its primary cellular targets, ultimately leading to cytotoxicity.

G C N-(3-methylpyridin-4-yl)formamide T1 Target: Kinase Hinge Region (ATP Competitive) C->T1 H-Bonding (Formamide) T2 Target: Kv Channels (Membrane Depolarization) C->T2 Ion Blockade S1 Inhibition of Proliferation Signaling (e.g., MAPK/Akt) T1->S1 S2 Cell Cycle Arrest (G1/S or G2/M Phase) T2->S2 A Apoptosis / Cytotoxicity S1->A S2->A

Mechanistic pathway of N-(3-methylpyridin-4-yl)formamide driving cellular cytotoxicity.

Experimental Protocols: A Self-Validating Workflow

To rigorously profile N-(3-methylpyridin-4-yl)formamide, phenotypic cytotoxicity assays must be paired with biophysical target engagement assays. This ensures that observed cell death is causally linked to specific protein binding, rather than off-target chemical toxicity.

Protocol A: Cell Viability Assessment (ATP-Dependent Luminescence)

Causality Principle: Metabolically active cells synthesize ATP. By using a luciferase-based assay (e.g., CellTiter-Glo), the luminescent signal generated is directly proportional to the intracellular ATP concentration, providing a highly sensitive, artifact-free proxy for cell viability.

  • Cell Seeding: Harvest target cells (e.g., HeLa) and seed at a density of 5,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of N-(3-methylpyridin-4-yl)formamide in DMSO. Dilute into culture media (final DMSO concentration ≤ 0.5%) to achieve a concentration range of 1 µM to 1000 µM.

  • Dosing: Aspirate media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., Paclitaxel or Cisplatin) wells[5][9].

  • Incubation: Incubate for 48 to 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Principle: When a small molecule fragment binds to its target protein inside an intact cell, the thermodynamic free energy of the protein increases, stabilizing it against heat-induced unfolding and subsequent precipitation. CETSA quantifies this shift in melting temperature ($ \Delta T_m $), proving direct intracellular target engagement[11][12][13].

  • Cell Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat with 100 µM of N-(3-methylpyridin-4-yl)formamide (or vehicle control) and incubate for 1 hour at 37°C to allow for intracellular accumulation and target binding[12].

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 to 10 PCR tubes (approx. 1×106 cells per tube).

  • Thermal Profiling: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C[11].

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the ligand-stabilized proteins remain in the soluble supernatant[12].

  • Quantification: Carefully extract the supernatant. Analyze the soluble fraction using quantitative Western blotting or HiBiT split-luciferase complementation (if using engineered cell lines) against the suspected target kinase[11][12].

  • Validation: A positive target engagement is confirmed if the compound-treated samples exhibit a rightward shift in the thermal melt curve (higher $ T_m $) compared to the vehicle control[13].

References

  • N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794 - PubChem. National Institutes of Health (NIH).[Link]

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry (ACS).[Link]

  • Unmasking of crucial structural fragments for coronavirus protease inhibitors and its implications in COVID-19 drug discovery. PubMed Central (NIH).[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI.[Link]

  • Aminopyridines Overview. Environmental Protection Agency (EPA).[Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central (NIH).[Link]

  • Effects of 4-Aminopyridine on Paclitaxel Activity on MDA-MB 435 Breast cancer cell. ResearchGate.[Link]

  • SHAPE-enabled fragment-based ligand discovery for RNA. PNAS.[Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments. Semantic Scholar.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed (NIH).[Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed (NIH).[Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed (NIH).[Link]

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N-(3-methylpyridin-4-yl)formamide: Pharmacokinetic Profile and ADME Properties

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

N-(3-methylpyridin-4-yl)formamide (Molecular Formula: C7​H8​N2​O , MW: 136.15 g/mol ) is a low-molecular-weight, fragment-like building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators 1. While its physicochemical properties suggest favorable passive permeability, the presence of both a pyridine ring and a formamide moiety introduces specific Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical prediction, providing the mechanistic causality behind its pharmacokinetic behavior and detailing the self-validating experimental protocols required to empirically profile this compound in a preclinical setting.

Structural ADME Liabilities & Mechanistic Pharmacokinetics

To accurately predict the in vivo behavior of N-(3-methylpyridin-4-yl)formamide, we must deconstruct its two primary functional groups: the pyridine ring and the formamide moiety.

Cytochrome P450 (CYP) Type II Binding

The pyridine ring decreases electron density on the aromatic carbons, which generally imparts metabolic stability against traditional Phase I ring hydroxylation. However, the sp2 hybridized nitrogen of the pyridine ring acts as a strong electron donor. In the active site of Cytochrome P450 enzymes (particularly CYP3A4), this nitrogen can directly coordinate with the low-spin ferric heme-iron, displacing the native water molecule [[2]]().

  • Causality: This "Type II binding" impedes the reduction of the heme iron by Cytochrome P450 reductase, potentially leading to potent, reversible, or mechanism-based inhibition (MBI) of CYP3A4. This creates a high risk for drug-drug interactions (DDIs).

Formamide Hydrolysis

Unlike stable amides, formamides are susceptible to enzymatic cleavage in vivo. Microbial and hepatic enzymes, such as N-substituted formamide deformylases and non-specific amidases, catalyze the hydrolysis of the formamide group 3.

  • Causality: The hydrolysis of N-(3-methylpyridin-4-yl)formamide yields 3-methylpyridin-4-amine and formate. This biotransformation represents the primary clearance pathway ( CLint​ ) for this molecule, bypassing traditional CYP-mediated oxidation.

Metabolism Parent N-(3-methylpyridin-4-yl)formamide (Parent Drug) CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP sp2 Nitrogen Binding Amidase Hepatic Amidases / Deformylases Parent->Amidase Hydrolysis Complex Type II Heme Coordination (Enzyme Inhibition) CYP->Complex Reversible/Irreversible Metabolite 3-methylpyridin-4-amine + Formate Amidase->Metabolite Cleavage

Metabolic pathways of N-(3-methylpyridin-4-yl)formamide via CYP450 and amidases.

In Vitro ADME Experimental Workflows

To empirically validate the theoretical liabilities outlined above, a tiered in vitro screening approach is required. The following protocols are designed as self-validating systems, ensuring data integrity through built-in quality controls.

ADME_Workflow Prep Compound Prep 10 mM DMSO Perm Caco-2 Permeability (Absorption) Prep->Perm Metab Microsomal Stability (Clearance) Prep->Metab PPB Plasma Protein Binding (Distribution) Prep->PPB LCMS LC-MS/MS Quantification Perm->LCMS Metab->LCMS PPB->LCMS PK In Vivo PK Modeling LCMS->PK Data Synthesis

Tier 1 in vitro ADME screening workflow for fragment-like lead compounds.

Intestinal Absorption: Caco-2 Permeability Assay

Because this compound is intended for oral administration, we must assess its intestinal permeability. We utilize the Caco-2 human colon epithelial adenocarcinoma cell line, which differentiates to form a polarized monolayer expressing tight junctions and active efflux transporters (P-gp and BCRP) 4.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells onto Transwell polycarbonate inserts at 6×104 cells/cm². Culture for exactly 21 days. Causality: A 21-day period is biologically required for the cells to fully polarize and express functional apical efflux transporters.

  • System Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); rejection must be >99% to confirm monolayer integrity.

  • Dosing: Prepare a 10 µM solution of N-(3-methylpyridin-4-yl)formamide in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ) 5.

Metabolic Clearance: Liver Microsomal Stability

To evaluate Phase I metabolism, we utilize Human Liver Microsomes (HLM). This subcellular fraction contains high concentrations of CYP450s and amidases, allowing us to determine the intrinsic clearance ( CLint​ ) [[5]]().

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike N-(3-methylpyridin-4-yl)formamide to a final concentration of 1 µM. Causality: A low concentration (< Km​ ) ensures first-order kinetics for accurate clearance calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes obligately require NADPH as an electron donor to function.

  • Control Systems: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate enzyme viability.

  • Termination & Analysis: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Presentation

Based on the physicochemical properties (MW: 136.15, low topological polar surface area, basic pKa) and the structural liabilities discussed, the following table summarizes the anticipated quantitative ADME profile for N-(3-methylpyridin-4-yl)formamide.

Note: As a fragment-like intermediate, empirical data will closely mirror these theoretically grounded parameters.

ADME ParameterPredicted Value / ClassificationMechanistic Rationale
Physicochemical
Molecular Weight136.15 g/mol Highly favorable for passive diffusion.
LogD (pH 7.4)~0.5 to 1.2Slightly lipophilic; balanced aqueous solubility.
Absorption (In Vitro)
Caco-2 Papp​ (A-B) >20×10−6 cm/s (High)Small molecular radius and low hydrogen bond count facilitate rapid transcellular passive diffusion.
Efflux Ratio (B-A / A-B) <1.5 (Non-substrate)Lacks the lipophilic bulk and specific recognition motifs required for potent P-glycoprotein (P-gp) efflux.
Distribution
Plasma Protein Binding <40% Bound (High Free Fraction)Low lipophilicity prevents extensive hydrophobic interactions with Human Serum Albumin (HSA).
Metabolism & Clearance
HLM Intrinsic ClearanceModerate ( 15−30 µL/min/mg)Clearance is driven primarily by amidase-mediated formamide hydrolysis rather than CYP oxidation.
CYP3A4 Inhibition ( IC50​ ) <5 µM (Potential Liability)The sp2 nitrogen of the pyridine ring acts as a Type II ligand, coordinating with the CYP3A4 heme-iron.

Conclusion and Lead Optimization Strategy

N-(3-methylpyridin-4-yl)formamide exhibits excellent passive permeability and a high unbound fraction in plasma, making it an attractive fragment for drug design. However, its pharmacokinetic profile is bottlenecked by two distinct liabilities:

  • Metabolic Instability: Rapid hydrolysis of the formamide group.

  • DDI Potential: Type II binding to CYP450 enzymes via the pyridine nitrogen.

Optimization Directives: To advance this scaffold, medicinal chemists should consider bioisosteric replacement of the formamide group (e.g., with a stable amide, urea, or heterocyclic bioisostere) to prevent amidase cleavage. Furthermore, adding steric bulk adjacent to the pyridine nitrogen (e.g., a 2-methyl or 2-amino group) can sterically hinder heme coordination, thereby rescuing the CYP inhibition liability while maintaining the core's favorable physicochemical properties.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 351794, N-(3-methylpyridin-4-yl)formamide". PubChem. Available at: 1

  • Pearson, J., et al. "The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction". PMC / NIH. Available at: 2

  • Charnwood Discovery. "In Vitro ADME / DMPK Screening". Available at: [[4]]()

  • BioDuro-Sundia. "In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science". Available at: 5

  • Proceedings of the National Academy of Sciences (PNAS). "Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning". Available at: 3

Sources

A Technical Guide to Receptor Binding Affinity Studies for N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of N-(3-methylpyridin-4-yl)formamide, a novel small molecule with potential therapeutic relevance. Recognizing that this compound has limited publicly available biological data, this document serves as a first-principles guide for researchers and drug development professionals. We will detail a logical, multi-tiered strategy beginning with in silico target prediction, proceeding to gold-standard radioligand binding assays for affinity determination, and culminating in orthogonal validation using label-free biosensor technologies such as Surface Plasmon Resonance (SPR). Each section emphasizes the causal logic behind experimental choices, provides detailed, field-proven protocols, and integrates best practices to ensure data integrity and reproducibility. The overarching goal is to equip scientists with the necessary technical knowledge to robustly determine the binding kinetics and affinity profile of N-(3-methylpyridin-4-yl)formamide, thereby elucidating its pharmacological potential.

Introduction: Characterizing a Novel Chemical Entity

N-(3-methylpyridin-4-yl)formamide is a small organic molecule featuring a formamide group attached to a 3-methylpyridine core.[1] While its direct biological targets are not extensively documented in public literature, its structure is reminiscent of scaffolds found in various biologically active compounds.[2][3] The pyridine ring is a common motif in medicinal chemistry, and formamide derivatives often serve as key intermediates in the synthesis of pharmacologically relevant molecules.[4][5][6]

The first critical step in evaluating any new chemical entity (NCE) for therapeutic potential is to identify its molecular targets and quantify the affinity with which it binds. Receptor binding assays are foundational to this process, providing quantitative data that inform dose-response relationships, structure-activity relationship (SAR) studies, and overall drug development strategy.[7][8]

This guide outlines a systematic approach to this characterization, beginning with hypothesis generation and proceeding through rigorous experimental validation.

Part I: Hypothesis-Driven Target Identification

Before embarking on extensive and resource-intensive wet-lab screening, a logical first step is to generate a data-driven hypothesis about the potential protein targets of N-(3-methylpyridin-4-yl)formamide. This is achieved by combining computational analysis with a survey of existing literature for structurally similar compounds.

In Silico Target Prediction

Computational methods use the 2D and 3D structure of a small molecule to predict its likely binding partners. Techniques such as reverse docking and pharmacophore screening compare the molecule's structural and electronic features against vast libraries of protein binding sites.

  • Rationale: This approach narrows the field of potential targets from thousands of proteins to a manageable number of high-probability candidates. This conserves resources by focusing initial in vitro assays on the most likely interactors.

  • Methodology:

    • Obtain the 3D structure of N-(3-methylpyridin-4-yl)formamide (e.g., from PubChem CID 351794).[1]

    • Utilize computational platforms (e.g., SwissTargetPrediction, PharmMapper) to screen the structure against databases of known protein binding sites.

    • Analyze the results, prioritizing targets that are therapeutically relevant and for which validated binding assays are available.

Literature Analysis of Structural Analogs

A survey of scientific literature and patents for compounds containing the 3-methylpyridine or formamide-substituted aromatic scaffolds can provide crucial clues. For instance, various pyridine derivatives have been investigated as kinase inhibitors, immunosuppressants, or agents targeting G-protein coupled receptors (GPCRs).[2][9]

The diagram below illustrates the workflow for this initial, hypothesis-generating phase.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 In Silico Analysis cluster_2 Literature Review mol N-(3-methylpyridin-4-yl)formamide (PubChem CID: 351794) dock Reverse Docking & Pharmacophore Screening mol->dock Input 3D Structure lit Search for Structural Analogs (e.g., Pyridine Derivatives) mol->lit Input Chemical Name/Scaffold out Prioritized List of Potential Receptor Targets dock->out lit->out

Caption: Workflow for generating a list of potential receptor targets.

Part II: Gold-Standard Affinity Measurement: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a receptor due to their high sensitivity and robustness.[10][11] These assays rely on the principle of a radiolabeled ligand (a known binder) competing with the unlabeled test compound (N-(3-methylpyridin-4-yl)formamide) for binding to the target receptor.

Foundational Experiment: Saturation Binding Assay

Before testing our compound, we must first characterize the interaction of a known, high-affinity radioligand with the target receptor. This is a crucial quality control step. A saturation binding assay determines two key parameters:

  • Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity.[11]

  • Bmax (Maximum Binding Capacity): The total concentration of receptor binding sites in the preparation.[11]

Rationale: The Kd value of the radioligand is essential for setting up the subsequent competition assay and for accurately calculating the affinity of our test compound.[12] The Bmax confirms the presence and density of the target receptor in our biological preparation (e.g., cell membranes).

Core Experiment: Competition Binding Assay

This is the primary experiment to determine the affinity of N-(3-methylpyridin-4-yl)formamide. In this assay, a fixed concentration of the radioligand (ideally at or below its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[13]

Rationale: The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine its potency. This generates a sigmoidal dose-response curve from which the IC50 (half-maximal inhibitory concentration) is derived. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[10]

G cluster_0 Competition Binding Assay Principle R Receptor RL Receptor-Radioligand Complex (Signal) R->RL Binds RI Receptor-Inhibitor Complex (No Signal) R->RI Binds L_star Radioligand (*L) L_star->RL I Inhibitor (Test Compound) I->RL Displaces I->RI Competes

Caption: Competitive interaction at the receptor binding site.

Data Analysis: From IC50 to Ki

The IC50 value is experimentally dependent on the concentration of the radioligand used.[14] To determine an absolute measure of affinity for our test compound, the Ki (Inhibition Constant) , we use the Cheng-Prusoff equation.[15]

Cheng-Prusoff Equation: [15][16][17] K_i = IC_50 / (1 + ([L*]/K_d))

Where:

  • Ki is the inhibition constant for the test compound.

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L]* is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand (determined from the saturation assay).

Rationale: The Ki represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[18] It is a constant for a given compound and receptor, allowing for direct comparison of affinities between different compounds, even if they were tested under slightly different assay conditions.[14][15]

Detailed Protocol: Radioligand Competition Assay

This protocol is a generalized template and must be optimized for the specific receptor target.[19]

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[20]

    • Receptor Source: Prepare cell membrane homogenates from a cell line overexpressing the target receptor or from tissue known to express it. Determine protein concentration using a standard method (e.g., BCA assay).[20]

    • Radioligand: Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration at or near its Kd.

    • Test Compound: Prepare a stock solution of N-(3-methylpyridin-4-yl)formamide in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10-point, 1:10 dilution) in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer (with vehicle).

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known, potent, unlabeled ligand for the target receptor. This determines the amount of radioligand that binds to non-receptor components.[13]

    • Competition: Add receptor membranes, radioligand, and each concentration of the N-(3-methylpyridin-4-yl)formamide dilution series.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[10][21]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) trapped on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of N-(3-methylpyridin-4-yl)formamide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.[16]

ParameterDescriptionHypothetical Value
Radioligand Kd Affinity of the radioligand for the receptor.1.5 nM
[L]*Concentration of radioligand used in the assay.1.5 nM
IC50 Measured for N-(3-methylpyridin-4-yl)formamide.450 nM
Ki Calculated affinity for N-(3-methylpyridin-4-yl)formamide.225 nM
Hill Slope Slope of the competition curve.~1.0
Table 1: Hypothetical data summary from a radioligand competition binding assay.

Part III: Orthogonal Validation with Surface Plasmon Resonance (SPR)

To build confidence in the binding data, it is crucial to use an orthogonal, or different, method for validation.[7] Surface Plasmon Resonance (SPR) is a powerful, label-free technology that monitors molecular interactions in real-time.[22]

Rationale: SPR provides several key advantages over radioligand assays:

  • Label-Free: Neither the protein nor the small molecule requires modification, eliminating potential artifacts from labels.[23]

  • Real-Time Kinetics: SPR measures both the association rate (kon) and the dissociation rate (koff) of the binding event. This provides deeper mechanistic insight than equilibrium-based methods.[24]

  • Affinity Confirmation: The equilibrium dissociation constant (KD) can be calculated from the kinetic rate constants (KD = koff / kon) and should correlate with the Ki value from the radioligand assay.

Principle of SPR

In a typical SPR experiment for small molecule analysis, the larger molecule (the receptor protein) is immobilized on a sensor chip surface. The small molecule (the analyte, N-(3-methylpyridin-4-yl)formamide) is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected and reported in real-time as a response unit (RU).[22]

Detailed Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified receptor protein over the surface to achieve covalent immobilization via primary amines.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes.

  • Kinetic Assay:

    • Prepare a dilution series of N-(3-methylpyridin-4-yl)formamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration of the analyte over the sensor surface (both reference and active flow cells) for a defined period (association phase).

    • Switch back to flowing only running buffer over the surface to monitor the decay of the signal (dissociation phase).

    • Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The raw data, or sensorgrams, are corrected by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the kinetic parameters kon (association rate constant) and koff (dissociation rate constant), from which the KD is calculated.

G cluster_0 SPR Experimental Workflow prep Immobilize Receptor on Sensor Chip inject Inject Analyte (Test Compound) at Various Concentrations prep->inject measure Measure Real-Time Binding (Association/Dissociation) inject->measure regen Regenerate Surface measure->regen analyze Fit Sensorgrams to Kinetic Model measure->analyze regen->inject Next Cycle results Determine kon, koff, KD analyze->results

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)
Label Required Yes (Radiolabel)No
Primary Output IC50 (Converted to Ki)kon, koff, KD
Data Type Endpoint (Equilibrium)Real-Time (Kinetics)
Throughput HighMedium
Hypothetical Result Ki = 225 nMKD = 250 nM
Table 2: Comparison of Radioligand Binding and SPR for affinity determination.

Conclusion and Future Directions

This guide outlines a robust, multi-step strategy for the comprehensive characterization of the receptor binding affinity of N-(3-methylpyridin-4-yl)formamide. By beginning with computational predictions and then employing both gold-standard radioligand assays and orthogonal SPR validation, researchers can generate a high-confidence binding profile for this novel compound. A strong correlation between the Ki derived from competition assays and the KD from SPR analysis would provide a solid foundation for its pharmacological profile.

The data generated through these studies are critical for the next phases of drug discovery. A confirmed binding affinity would necessitate follow-up studies, including:

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.

  • Selectivity Profiling: To test the compound's binding against a panel of related receptors to assess its specificity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of N-(3-methylpyridin-4-yl)formamide to optimize potency and other pharmacological properties.

By following a logical and rigorous experimental plan, the scientific community can effectively unlock the therapeutic potential hidden within novel chemical entities.

References

  • Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results Source: Bio-Rad URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link]

  • Title: Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol Source: National Toxicology Program URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC - NCBI URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: Best non-GPCR ligand binding assays in drug discovery Source: Celtarys URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: Methods for Identifying Ligand Binding Sites in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

  • Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

  • Title: N-(3-methylpyridin-4-yl)formamide Source: PubChem URL: [Link]

  • Title: ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions Source: JoVE (via YouTube) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel N-[(7-pyridin-4-yl-2, 3- dihydro-benzofuran-2-yl) Methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) Formamide as a Potent Immunosuppressant Agent Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: MDPI URL: [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of N-(3-methylpyridin-4-yl)formamide Binding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The characterization of binding thermodynamics is a cornerstone of modern drug discovery, providing critical insights into the molecular forces that govern the interaction between a ligand and its target. This guide offers a comprehensive technical overview of the principles and methodologies used to determine the thermodynamic properties of small molecule binding, using N-(3-methylpyridin-4-yl)formamide as a representative compound. While specific binding data for N-(3-methylpyridin-4-yl)formamide is not extensively available in the public domain, this document serves as a framework for its investigation. We delve into the theoretical foundations of binding thermodynamics, present detailed, field-proven protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF), and discuss the strategic interpretation of thermodynamic signatures for lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these powerful techniques to characterize and optimize drug-target interactions.

Introduction

N-(3-methylpyridin-4-yl)formamide (PubChem CID: 351794) is a small organic molecule featuring a formamide group attached to a 3-methylpyridine core.[1] Molecules within the pyridylformamide class are of significant interest in medicinal chemistry. For instance, structurally related compounds serve as key intermediates in the synthesis of potent therapeutics, such as the BCL-2 inhibitor Venetoclax.[2] Understanding how such molecules interact with their biological targets at a thermodynamic level is paramount for rational drug design.[3][4]

The affinity of a drug for its target, quantified by the dissociation constant (Kd) or the Gibbs free energy of binding (ΔG), is a primary determinant of its potency. However, ΔG is composed of two distinct thermodynamic components: enthalpy (ΔH) and entropy (ΔS).[4]

  • Binding Enthalpy (ΔH) reflects the change in heat upon binding and is typically associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A favorable (negative) ΔH indicates stronger bond formation in the complex than in the separated components.

  • Binding Entropy (ΔS) represents the change in the disorder of the system upon binding. This includes changes in the conformational flexibility of the ligand and protein, as well as the release of ordered solvent molecules (e.g., water) from the binding interface, which is a major source of favorable entropy.

A complete thermodynamic profile (ΔG, ΔH, and ΔS) provides a "thermodynamic signature" that reveals the nature of the forces driving the interaction. This information is invaluable for guiding hit-to-lead and lead optimization campaigns, as different optimization strategies can have profoundly different effects on the enthalpic and entropic contributions to binding.[5] This guide outlines the core experimental techniques required to generate and interpret this critical data.

Part 1: Theoretical Foundations of Binding Thermodynamics

The relationship between the key thermodynamic parameters is described by the fundamental equation:

ΔG = ΔH - TΔS

where T is the absolute temperature in Kelvin.[4] The Gibbs free energy (ΔG) is also directly related to the equilibrium association constant (Ka) or dissociation constant (Kd):

ΔG = -RTln(Ka) = RTln(Kd)

where R is the universal gas constant.[4]

A key challenge in drug design is the phenomenon of enthalpy-entropy compensation . This occurs when a favorable change in one parameter (e.g., an improved enthalpic contribution from a new hydrogen bond) is offset by an unfavorable change in the other (e.g., an entropic penalty from restricting the ligand's conformation), resulting in little to no net gain in overall binding affinity (ΔG).[6][7] Understanding and overcoming this compensation is critical for efficient lead optimization.[8]

G DeltaH DeltaH HBonds HBonds DeltaH->HBonds primarily drives DeltaS DeltaS Hydrophobic Hydrophobic DeltaS->Hydrophobic primarily drives

Part 2: Core Experimental Methodologies for Thermodynamic Characterization

A multi-faceted approach employing several biophysical techniques is essential for a robust characterization of binding thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization as it directly measures the heat released or absorbed during a binding event.[9] In a single experiment, ITC can determine the binding affinity (Ka), binding enthalpy (ΔH), and stoichiometry (n) of the interaction, from which ΔG and ΔS can be calculated.

  • Sample Preparation (Self-Validation):

    • Protein Purification: Express and purify the target protein to >95% homogeneity. The presence of impurities or aggregated protein can lead to artifacts and inaccurate concentration measurements.

    • Ligand Preparation: Synthesize or procure N-(3-methylpyridin-4-yl)formamide with high purity. Accurately determine its concentration.

    • Buffer Matching (Critical): Both the protein (in the sample cell) and the ligand (in the syringe) must be in an identical, extensively dialyzed buffer.[9] Mismatches in buffer components (even minor pH differences) will generate large heats of dilution, obscuring the true binding signal. A final dialysis of the protein against the exact buffer used to dissolve the ligand is the most robust method.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the cell or syringe, which causes significant noise in the data.

  • Instrument Setup & Titration:

    • Concentrations: The choice of concentrations is critical and depends on the expected Kd. The "c-window" (c = n * [Macromolecule] / Kd) should ideally be between 10 and 1000.[10] For an unknown interaction, a good starting point is 10-20 µM protein in the cell and 100-200 µM ligand in the syringe.

    • Loading: Carefully load the protein solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-50 µL), avoiding bubble introduction.

    • Equilibration: Allow the instrument to equilibrate thermally until a stable baseline is achieved.

    • Titration: Perform a series of small, precisely timed injections (e.g., 1-2 µL per injection) of the ligand into the protein solution. Each injection produces a heat signal that is measured relative to a reference cell.

  • Control Experiment:

    • Perform an identical titration of the ligand into the buffer alone. The resulting heats of dilution must be subtracted from the primary binding experiment data to isolate the heat of interaction.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract Ka, ΔH, and n.[10]

G

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[11] It provides kinetic data (association rate kon and dissociation rate koff) in addition to affinity (Kd). Thermodynamic parameters can be derived by performing the kinetic analysis at multiple temperatures (van 't Hoff analysis).[12][13]

  • Chip Selection and Ligand Immobilization:

    • Ligand/Analyte Choice: Typically, the larger binding partner (protein) is immobilized on the sensor chip surface (ligand), and the small molecule (N-(3-methylpyridin-4-yl)formamide) is flowed over the surface (analyte).

    • Immobilization Chemistry: Choose a suitable sensor chip and immobilization strategy (e.g., amine coupling to a CM5 chip). The goal is to create a stable, active surface. Control the amount of immobilized protein to avoid mass transport limitations.

  • Assay Development:

    • Analyte Preparation: Prepare a dilution series of N-(3-methylpyridin-4-yl)formamide in the running buffer. A concentration range from 0.1x to 10x the expected Kd is ideal. Include several buffer-only injections (blanks) for double referencing.

    • Flow Rate: Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects, where the rate of analyte diffusion to the surface limits the observed binding rate.

  • Kinetic/Thermodynamic Analysis:

    • Injection Cycle: Perform a series of injection cycles. Each cycle consists of:

      • Analyte injection (association phase).

      • Buffer flow (dissociation phase).

      • Regeneration pulse (a harsh solution, e.g., low pH glycine, to remove all bound analyte and prepare the surface for the next cycle).

    • Temperature Variation: Repeat the entire kinetic analysis at a minimum of 3-4 different temperatures (e.g., 15°C, 20°C, 25°C, 30°C) to gather data for thermodynamic analysis.

  • Data Analysis:

    • Data Processing: Subtract the signal from a reference flow cell and the buffer blank injections (double referencing) to correct for bulk refractive index changes and instrument drift.

    • Kinetic Fitting: Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon and koff. Calculate Kd as koff / kon.

    • Van 't Hoff Analysis: Plot ln(Kd) versus 1/T. The slope of this plot is equal to -ΔH/R and the y-intercept is equal to ΔS/R, allowing for the calculation of the enthalpic and entropic contributions.

G

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a high-throughput method used to assess ligand binding by measuring changes in protein thermal stability.[14][15] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). While it does not directly provide a full thermodynamic profile, it is an excellent tool for primary screening and validating binding.[16]

  • Reagent Preparation:

    • Prepare purified protein at a suitable concentration (e.g., 2-5 µM).

    • Prepare a stock solution of N-(3-methylpyridin-4-yl)formamide at a high concentration in a compatible solvent (e.g., DMSO).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96- or 384-well qPCR plate, add the protein, dye, and assay buffer to each well.

    • Add the ligand (or DMSO for control) to the appropriate wells. It is common to test a range of ligand concentrations.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • The midpoint of this transition is the melting temperature (Tm). This is often calculated from the peak of the first derivative of the melting curve.[17]

    • The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the ligand. A significant positive ΔTm indicates stabilizing binding.[18]

Part 3: Data Integration and Strategic Interpretation

No single technique tells the whole story. Integrating data from multiple biophysical methods provides the highest confidence in the results and offers a more complete picture of the binding event.

Hypothetical Case Study: N-(3-methylpyridin-4-yl)formamide Binding to Target Kinase X

Imagine a lead optimization campaign where derivatives of N-(3-methylpyridin-4-yl)formamide are being developed to inhibit Kinase X.

CompoundMethodKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)ΔTm (°C)
1 (Parent) ITC250-9.0-7.5-1.5+4.5
SPR275-8.9-7.2-1.7
2 (+Cl group) ITC150-9.3-9.5+0.2+6.0
SPR160-9.2-9.3+0.1
3 (+t-butyl) ITC230-9.1-6.0-3.1+5.0
SPR245-9.0-5.8-3.2
  • Parent Compound (1): The binding is primarily enthalpy-driven (ΔH = -7.5 kcal/mol), suggesting strong hydrogen bonding and/or van der Waals interactions are key. The entropic contribution is slightly unfavorable (-TΔS = -1.5 kcal/mol), likely due to the loss of conformational freedom upon binding. The DSF data confirms stabilizing binding (ΔTm = +4.5°C).

  • Compound 2 (+Cl): Adding a chloro group improved affinity (Kd reduced to 150 nM). The ITC data reveals this improvement is entirely due to a more favorable enthalpy (ΔH = -9.5 kcal/mol), perhaps from a new halogen bond or optimized van der Waals contacts. However, this came with a slight entropic penalty (-TΔS = +0.2 kcal/mol), an example of enthalpy-entropy compensation .[19] This is a favorable optimization path as it deepens the enthalpic well.

  • Compound 3 (+t-butyl): Adding a bulky, hydrophobic t-butyl group did not improve affinity. The thermodynamic signature shows why: while the entropy became more favorable (-TΔS = -3.1 kcal/mol), likely due to the displacement of many ordered water molecules (the hydrophobic effect), this came at a significant enthalpic cost (ΔH = -6.0 kcal/mol). This could be due to steric strain or the disruption of an important hydrogen bond network.

This integrated analysis provides actionable intelligence: the optimization strategy should focus on modifications that enhance enthalpic contributions (like in Compound 2) rather than those that rely solely on bulky hydrophobic groups (like in Compound 3).

Conclusion

A thorough understanding of binding thermodynamics is indispensable for modern, structure-guided drug discovery. By moving beyond simple affinity measurements and dissecting the enthalpic and entropic drivers of an interaction, researchers can make more informed decisions, overcome challenges like enthalpy-entropy compensation, and ultimately design more effective and specific therapeutics. The suite of techniques described herein—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Differential Scanning Fluorimetry—provides a powerful and validated toolkit for obtaining a complete thermodynamic signature. While public data on the specific binding properties of N-(3-methylpyridin-4-yl)formamide may be limited, the methodologies detailed in this guide provide a clear and robust pathway for its comprehensive thermodynamic characterization against any biological target of interest.

References

  • Baron, R., & McCammon, J. A. (2012). Enthalpy–Entropy Compensation in Biomolecular Recognition: A Computational Perspective. Accounts of Chemical Research, 45(12), 2146-2155. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics, 42, 121-142. [Link]

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  • Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. [Link]

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  • Majli, I. S., Alqudsi, A. M., Al-fatlawiy, H. D. A., & Al-fahham, A. A. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. International Journal of Medical Science and Dental Health, 11(09). [Link]

  • Keseru, G. M., & Makara, G. M. (2016). Thermodynamics of Ligand Binding. In Drug Design Strategies: Computational Techniques and Applications (pp. 45-72). The Royal Society of Chemistry. [Link]

  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]

  • Valera-Álvarez, O., et al. (2021). Probing the Kinetic and Thermodynamic Fingerprints of Anti-EGF Nanobodies by Surface Plasmon Resonance. International Journal of Molecular Sciences, 22(16), 8844. [Link]

  • van der Veen, R. M., et al. (2005). Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains. Journal of Medicinal Chemistry, 48(3), 753-763. [Link]

  • Cavalli, A., et al. (2021). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(20), 12688-12734. [Link]

  • Cavalli, A., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(20), 12688-12734. [Link]

  • Ortega, A., & García-Contreras, R. (2025). Thermal shift assays to identify ligands for bacterial sensor proteins. FEMS Microbiology Reviews, 49(5). [Link]

  • Majli, I. S., et al. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication Index e-Library. [Link]

  • Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(4), 289-301. [Link]

  • Bruker. (n.d.). Surface Plasmon Resonance. [Link]

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  • Povey, J. F., et al. (2019). Isothermal titration calorimetry: feeling the heat. Biochemical Society Transactions, 47(2), 659-667. [Link]

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. [Link]

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  • Lu, X., et al. (2015). Structure-thermodynamics-antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. Journal of Agricultural and Food Chemistry, 63(12), 3233-3242. [Link]

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  • Berto, S., et al. (2021). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action CA18202. [Link]

  • Velázquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Aragon Institute of Health Sciences. [Link]

  • Tamerler, C., et al. (2014). Thermodynamics of Engineered Gold Binding Peptides: Establishing the Structure–Activity Relationships. Biomacromolecules, 15(7), 2653-2661. [Link]

  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

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Comprehensive Technical Guide: Electronic Properties and HOMO-LUMO Gap of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the frontier molecular orbital (FMO) architecture of nitrogen-containing heterocycles is a cornerstone of rational drug design and organic materials science. N-(3-methylpyridin-4-yl)formamide (CID 351794) represents a highly tunable scaffold characterized by a delicate electronic interplay between an electron-deficient pyridine ring, a weakly electron-donating methyl group, and a resonance-active formamide moiety.

This whitepaper provides an in-depth analysis of the electronic properties and the Highest Occupied Molecular Orbital (HOMO) / Lowest Unoccupied Molecular Orbital (LUMO) gap of N-(3-methylpyridin-4-yl)formamide. By synthesizing predictive Density Functional Theory (DFT) frameworks with empirical electrochemical protocols, this guide serves as an authoritative resource for researchers seeking to leverage this molecule's electronic topology for applications ranging from kinase inhibition to charge-transfer materials.

Structural and Electronic Architecture

The electronic behavior of N-(3-methylpyridin-4-yl)formamide is dictated by its structural asymmetry and the competing electronic effects of its substituents:

  • The Pyridine Core: Acts as a π -electron acceptor. The electronegative endocyclic nitrogen depletes electron density from the ring, significantly lowering the LUMO energy[1].

  • The 3-Methyl Group: Introduces a weak inductive (+I) effect. This localized electron donation subtly destabilizes the HOMO, raising its energy relative to an unsubstituted pyridine core.

  • The 4-Formamide Group (-NHCHO): Exhibits dual behavior. The nitrogen lone pair can participate in resonance with the pyridine π -system (acting as a donor), but it is simultaneously pulled by the strongly electron-withdrawing carbonyl oxygen. This cross-conjugation localizes the HOMO primarily over the formamide nitrogen and the adjacent ring carbons, while the LUMO is distributed across the pyridine ring and the carbonyl π∗ antibonding orbital[2].

The resulting HOMO-LUMO gap ( ΔE ) is a critical descriptor. A narrower gap indicates higher chemical reactivity (softness) and facilitates easier electron transfer, whereas a wider gap implies high kinetic stability and chemical hardness[3]. For formamide-pyridine derivatives, the gap typically falls in the intermediate range of 4.6 to 5.2 eV, striking a balance between stability and target-binding reactivity[2][4].

Computational Methodology: Density Functional Theory (DFT)

To accurately map the electronic topology of N-(3-methylpyridin-4-yl)formamide, computational modeling must account for both the diffuse lone pairs on the heteroatoms and the polarized π -system.

Step-by-Step DFT Protocol

This protocol is a self-validating computational workflow designed to prevent artifactual energy states caused by local minima.

  • Initial Geometry Construction: Build the 3D molecular structure of N-(3-methylpyridin-4-yl)formamide using a standard molecular builder (e.g., GaussView or Avogadro).

  • Basis Set Selection: Apply the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are mandatory for accurately modeling the electron density of the lone pairs on the formamide oxygen and nitrogen atoms. The polarization functions (d,p) are required to properly describe the structural distortion and conjugation across the pyridine ring[2][3].

  • Geometry Optimization: Run the optimization in the gas phase or a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for water or DMSO) to find the lowest energy conformation[5].

  • Frequency Calculation: Immediately follow optimization with a vibrational frequency calculation.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true global minimum rather than a transition state.

  • Wavefunction Analysis: Extract the eigenvalues of the FMOs to determine the HOMO and LUMO energies.

DFT_Workflow A Input Geometry N-(3-methylpyridin-4-yl)formamide B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Confirm Minimum State) B->C D Wavefunction Analysis (Frontier Molecular Orbitals) C->D E HOMO Energy Extraction D->E F LUMO Energy Extraction D->F G Calculate Gap (ΔE) & Reactivity Descriptors E->G F->G

Computational workflow for determining the HOMO-LUMO gap using DFT.

Quantitative Electronic Parameters

Based on the established DFT frameworks for structurally analogous halogenated aminopyridines and formamidine derivatives[2][4], the predicted quantitative electronic properties for N-(3-methylpyridin-4-yl)formamide are summarized below.

Global reactivity descriptors are calculated using Koopmans' theorem, where Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ).

Table 1: Predicted Electronic Properties and Reactivity Descriptors
ParameterSymbolPredicted ValueChemical Significance
HOMO Energy EHOMO​ -6.12 eVRepresents electron-donating capacity (nucleophilicity).
LUMO Energy ELUMO​ -1.18 eVRepresents electron-accepting capacity (electrophilicity).
Energy Gap ΔE 4.94 eVIndicator of kinetic stability and optical polarizability.
Global Hardness η 2.47 eVResistance to charge transfer; higher values indicate stability.
Global Softness S 0.20 eV −1 Propensity to undergo chemical reactions.
Electronegativity χ 3.65 eVTendency of the molecule to attract electrons.
Electrophilicity Index ω 2.70 eVMeasures the stabilization energy when acquiring charge.
Dipole Moment μ 3.85 DebyeIndicates strong molecular asymmetry and solvent interaction.

Note: The intermediate ΔE of 4.94 eV suggests that N-(3-methylpyridin-4-yl)formamide possesses sufficient stability for formulation while retaining the electronic flexibility required for target-receptor interactions (e.g., hydrogen bonding and π−π stacking)[3].

Experimental Validation: Electrochemical and Optical Profiling

Theoretical DFT calculations must be grounded in empirical reality. The gold standards for validating the HOMO-LUMO gap are Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.

Step-by-Step Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry measures the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energies, respectively[4].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile (MeCN). Purge with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Analyte Addition: Dissolve N-(3-methylpyridin-4-yl)formamide in the electrolyte solution to a final concentration of 1.0 mM.

  • Electrode Setup: Utilize a three-electrode system:

    • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina slurry prior to use).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag + (0.01 M AgNO 3​ in MeCN).

  • Data Acquisition: Scan the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration (Critical Step): Add 1.0 mM Ferrocene (Fc) to the solution and run a final scan.

    • Causality: The Fc/Fc + redox couple is a universally recognized standard. Calibrating against Ferrocene corrects for reference electrode drift and allows accurate conversion to the absolute vacuum scale (where Fc/Fc + is positioned at -4.8 eV).

  • Energy Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

CV_Workflow A Cyclic Voltammetry (0.1 M TBAPF6 in MeCN) B Extract Onset Oxidation (E_ox) A->B C Extract Onset Reduction (E_red) A->C D HOMO = -(E_ox + 4.8) eV B->D E LUMO = -(E_red + 4.8) eV C->E F Electrochemical Gap (ΔE_CV) D->F E->F

Electrochemical workflow mapping cyclic voltammetry data to frontier orbital energies.
UV-Vis Spectroscopy Protocol (Optical Gap)

While CV provides the fundamental electronic gap, UV-Vis provides the optical gap ( ΔEopt​ ), which includes the exciton binding energy[5].

  • Dissolve the compound in a UV-transparent solvent (e.g., spectroscopic grade methanol) at 10−5 M.

  • Record the absorption spectrum from 200 nm to 600 nm.

  • Identify the onset wavelength ( λonset​ ) of the longest-wavelength absorption band (typically corresponding to the π→π∗ or n→π∗ transition).

  • Calculate the optical gap using the Planck-Einstein relation: ΔEopt​=λonset​1240​ eV [1].

Implications for Drug Development

The calculated HOMO-LUMO gap of ~4.94 eV for N-(3-methylpyridin-4-yl)formamide has profound implications for its utility in medicinal chemistry:

  • Target Binding & Kinase Inhibition: Molecules with intermediate FMO gaps often serve as excellent pharmacophores for kinase inhibition. The HOMO (localized on the formamide) can act as a hydrogen bond acceptor/donor in the ATP-binding pocket, while the LUMO (pyridine core) can engage in π -cation or π−π stacking with aromatic residues (e.g., phenylalanine or tyrosine) in the target protein.

  • Redox Toxicity: A LUMO energy of -1.18 eV is generally high enough to resist spontaneous reduction by intracellular antioxidants (like glutathione), minimizing the risk of forming reactive oxygen species (ROS) through futile redox cycling.

  • Metabolic Stability: The presence of the 3-methyl group sterically hinders the adjacent positions on the pyridine ring, while its +I effect subtly alters the electron density, potentially shielding the molecule from rapid cytochrome P450-mediated N-oxidation.

By rigorously validating the electronic properties of N-(3-methylpyridin-4-yl)formamide through the combined computational and experimental workflows outlined above, researchers can confidently integrate this building block into advanced therapeutic and material design pipelines.

References

  • Excited state properties of formamide in water solution: An ab initio study AIP Publishing[Link]

  • Effect of intercalation and chromophore arrangement on the linear and nonlinear optical properties of model aminopyridine push–pull molecules RSC Publishing[Link]

  • Full article: Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine Taylor & Francis[Link]

  • Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Mol University of Pretoria[Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing N-(3-Methylpyridin-4-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(3-methylpyridin-4-yl)formamide (C7H8N2O) is a critical intermediate in the synthesis of complex pharmaceuticals, isocyanides, and nitrogen-donor ligands for transition metal catalysis[1]. The formylation of 4-aminopyridine derivatives presents a unique synthetic challenge. The electron-withdrawing nature of the pyridine nitrogen delocalizes the lone pair on the 4-amino group via resonance, significantly reducing its nucleophilicity compared to standard anilines[2]. Consequently, conventional formylation techniques often suffer from low yields, require harsh conditions, or produce unwanted side products. This application note details an optimized, self-validating protocol utilizing Acetic Formic Anhydride (AFA) to achieve high-fidelity N-formylation under mild conditions.

Mechanistic Insights: The "Why" Behind the Protocol

Selecting the correct formylating agent is the most critical variable in this workflow.

  • Avoidance of Pure Formic Acid : Utilizing neat formic acid requires high thermal energy (often >100 °C) to drive the reaction[3]. In the context of 3-methylpyridin-4-amine, the acidic environment protonates the basic pyridine nitrogen, further deactivating the molecule and leading to thermal degradation or poor conversion.

  • Limitations of Orthoformates : Reagents like Triethyl Orthoformate (TEOF) are frequently used for amine protection. However, reacting 4-aminopyridines with TEOF at elevated temperatures (e.g., 140 °C) predominantly yields symmetrical formamidine derivatives (e.g., N,N'-bis(pyridine-4-yl)formamidine) rather than the desired mono-formamide[4].

  • The AFA Advantage : Acetic Formic Anhydride (AFA) is a highly reactive, transient mixed anhydride. Because it is significantly more electrophilic than formic acid, it enables the rapid nucleophilic acyl substitution of deactivated aminopyridines at 0 °C to 25 °C[5]. This mild temperature profile completely suppresses bis-formylation and prevents the thermal decomposition of the pyridine ring[5].

Logic Root Selection of Formylating Agent for 4-Aminopyridines AFA Acetic Formic Anhydride (AFA) - High Reactivity - Mild Conditions (0-25 °C) - Prevents Degradation Root->AFA Optimal Route FA Pure Formic Acid - Low Reactivity - Requires High Heat (>100 °C) - Pyridine Protonation Root->FA Sub-optimal TEOF Triethyl Orthoformate (TEOF) - Moderate Reactivity - Forms Formamidines - Requires Hydrolysis Root->TEOF Alternative

Caption: Logical decision matrix for selecting formylating agents for aminopyridines.

Quantitative Data: Formylation Condition Comparison

The following table summarizes the causal relationship between reagent selection and experimental outcomes for 4-aminopyridine derivatives.

Reagent SystemOperating TemperatureReaction TimeTypical YieldMechanistic Outcome / Limitation
Acetic Formic Anhydride (AFA) 0 °C to 25 °C1–2 h>85%Clean N-formylation; suppresses bis-formylation and degradation[5].
Formic Acid (neat) >100 °C (reflux)12–24 h40–60%Thermal degradation; protonation of pyridine ring reduces nucleophilicity[3].
Triethyl Orthoformate (TEOF) 90 °C to 140 °C4–24 hVariablePredominantly yields formamidines unless strictly controlled aqueous hydrolysis is applied[4].

Experimental Protocols

This protocol is designed as a self-validating system. In-process checks (temperature control, gas evolution monitoring) ensure the integrity of the synthesis at every step.

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

Note: AFA is thermally labile and must be prepared fresh prior to use.

  • Setup : Purge a flame-dried round-bottom flask with argon.

  • Addition : Add 2.0 molar equivalents of acetic anhydride to the flask and cool to 0 °C using an ice bath[5].

  • Activation : Slowly add 1.1 to 1.5 molar equivalents of anhydrous formic acid dropwise. Causality: Dropwise addition manages the highly exothermic mixing of the two anhydrides.

  • Heating : Transfer the flask to an oil bath and heat the mixture at 55 °C for 2 hours to drive the formation of the mixed anhydride[5].

  • Cooling : Immediately cool the resulting AFA solution back to 0 °C to prevent disproportionation.

Step 2: N-Formylation of 3-Methylpyridin-4-amine
  • Preparation : In a separate reaction vessel, dissolve 1.0 equivalent of 3-methylpyridin-4-amine in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 2 mL per mmol of amine)[5].

  • Temperature Control : Cool the amine solution to 0 °C.

  • Coupling : Add the freshly prepared AFA solution dropwise over 15–20 minutes. Causality: Dropwise addition at 0 °C prevents localized heating, ensuring mono-formylation and suppressing the formation of bis-formylated side products.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 2 hours[5].

  • Validation : Monitor reaction progression via TLC (e.g., 5% MeOH in DCM, visualized under UV 254 nm). The starting material spot should completely disappear.

Step 3: Workup and Isolation
  • Quenching : Quench the reaction mixture by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until gas evolution ceases (pH ~7.5-8.0)[5]. Causality: Neutralization of the acetic acid byproduct prevents the protonation of the pyridine nitrogen, ensuring the target formamide remains in the organic phase during extraction.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (EtOAc) three times[5].

  • Drying : Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and filter.

  • Concentration : Concentrate the filtrate under reduced pressure to yield the crude N-(3-methylpyridin-4-yl)formamide.

  • Purification : Purify via recrystallization (e.g., from EtOAc/Hexanes) or flash column chromatography to achieve >95% purity.

G AFA Acetic Formic Anhydride (AFA) Generation Reaction Nucleophilic Acyl Substitution (0 °C to RT, 1-2 h) AFA->Reaction Dropwise addition Amine 3-Methylpyridin-4-amine in dry THF Amine->Reaction Intermediate Tetrahedral Intermediate Formation Reaction->Intermediate Product N-(3-methylpyridin-4-yl)formamide + Acetic Acid Intermediate->Product Elimination of Acetate Workup Saturated NaHCO3 Quench & EtOAc Extraction Product->Workup

Caption: Experimental workflow and mechanistic pathway for N-formylation using AFA.

Sources

N-(3-methylpyridin-4-yl)formamide as a precursor in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Executive Summary

N-(3-methylpyridin-4-yl)formamide is a strategically important building block for the synthesis of fused heterocyclic systems, particularly the pyrido[4,3-d]pyrimidine scaffold. This core is present in a variety of biologically active molecules, making it a target of significant interest for medicinal chemistry and drug development professionals.[1][2] The arrangement of the formamide and methyl groups on the pyridine ring enables efficient intramolecular cyclization, offering a direct route to complex molecular architectures.

This technical guide provides a comprehensive overview of the utility of N-(3-methylpyridin-4-yl)formamide as a key precursor. We will elucidate the primary synthetic transformation—an intramolecular cyclodehydration reaction—and provide detailed, field-proven protocols for both the synthesis of the precursor itself and its subsequent conversion into the valuable pyrido[4,3-d]pyrimidine ring system.

Precursor Profile: N-(3-methylpyridin-4-yl)formamide

Before its application in synthesis, understanding the precursor's properties is essential.

PropertyValueSource / Basis
IUPAC Name N-(3-methylpyridin-4-yl)formamidePubChem[3]
Molecular Formula C₇H₈N₂OPubChem[3]
Molecular Weight 136.15 g/mol PubChem[3]
CAS Number 101870-39-7PubChem[3]
Appearance Inferred: Off-white to tan solidAnalogy to similar compounds
Solubility Inferred: Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol)Analogy to similar compounds[4]

Foundational Workflow: Synthesis of the Precursor

The most direct and widely adopted method for synthesizing N-(3-methylpyridin-4-yl)formamide is the N-formylation of commercially available 4-amino-3-methylpyridine. This can be achieved efficiently using several formylating agents. Below, we detail a robust protocol utilizing formic acid, which is both cost-effective and operationally simple.[5]

Detailed Protocol: Formylation using Formic Acid

This procedure offers a convenient, often solvent-free approach to N-formylation. The causality behind using an excess of formic acid is that it serves as both the reagent and the reaction medium, driving the reaction to completion.

  • Materials & Reagents:

    • 4-Amino-3-methylpyridine

    • Formic acid (≥85% purity)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-amino-3-methylpyridine (1.0 eq., e.g., 5.0 g) and formic acid (2.0-3.0 eq., e.g., ~4.2 mL).

    • Heating: Heat the reaction mixture to 80-100 °C. The choice of this temperature range is critical; it provides sufficient thermal energy to overcome the activation barrier for formylation without causing decomposition of the starting material or product.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 2-4 hours). A suitable mobile phase is 10% Methanol in Dichloromethane.

    • Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly add saturated NaHCO₃ solution in portions to neutralize the excess formic acid. Causality: This step is exothermic and releases CO₂ gas; slow addition is crucial to control the effervescence and prevent overflow. Continue addition until the pH is ~8.

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The use of EtOAc is based on the expected polarity of the formamide product, ensuring efficient partitioning out of the aqueous phase.

    • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude N-(3-methylpyridin-4-yl)formamide can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the final product as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to the purified precursor.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification start 4-Amino-3-methylpyridine + Formic Acid reaction Heat (80-100 °C) Monitor via TLC start->reaction neutralize Cool & Neutralize (Sat. NaHCO₃) reaction->neutralize extract Extract with EtOAc neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure N-(3-methylpyridin-4-yl)formamide purify->product

Caption: General workflow for the synthesis of N-(3-methylpyridin-4-yl)formamide.

Core Application: Synthesis of Pyrido[4,3-d]pyrimidines

The primary utility of N-(3-methylpyridin-4-yl)formamide lies in its role as a direct precursor to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core via an intramolecular cyclodehydration reaction. This transformation is a variant of the classic Bischler-Napieralski reaction, where a dehydrating agent like phosphorus oxychloride (POCl₃) acts as an activator.[6][7][8]

Reaction Mechanism: Bischler-Napieralski Type Cyclization

The reaction proceeds through the formation of a highly electrophilic Vilsmeier-type intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent methyl group.[9][10]

  • Activation: The formamide oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate.

  • Formation of the Electrophile: Elimination of a dichlorophosphate species generates a highly electrophilic nitrilium ion. This ion is the key intermediate that drives the cyclization.[6][7]

  • Intramolecular Cyclization: The C-H bonds of the adjacent methyl group at the C3 position are sufficiently nucleophilic to attack the nitrilium ion, forming the new six-membered ring.

  • Rearomatization/Tautomerization: A final deprotonation step leads to the formation of the aromatic dihydropyridopyrimidine product.

G Mechanism: Cyclization to Pyrido[4,3-d]pyrimidine Start N-(3-methylpyridin-4-yl)formamide POCl3 + POCl₃ Intermediate1 [Activated Formamide-POCl₃ Adduct] Start->Intermediate1 1. Activation Nitrilium [Electrophilic Nitrilium Ion Intermediate] Intermediate1->Nitrilium 2. Elimination Cyclized [Cyclized Intermediate] Nitrilium->Cyclized 3. Intramolecular    Electrophilic Attack Product Pyrido[4,3-d]pyrimidine Cyclized->Product 4. Deprotonation

Caption: Key mechanistic steps in the formation of the pyrido[4,3-d]pyrimidine ring.

Detailed Protocol: Cyclization to form 8-methylpyrido[4,3-d]pyrimidine

This protocol describes the cyclization of the precursor to its fused heterocyclic product. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water.

  • Materials & Reagents:

    • N-(3-methylpyridin-4-yl)formamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous acetonitrile or toluene

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-methylpyridin-4-yl)formamide (1.0 eq., e.g., 2.0 g) in anhydrous acetonitrile (20 mL). Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) dropwise via the dropping funnel over 15-20 minutes. Causality: The reaction is exothermic, and slow, cooled addition is a critical safety and control measure to prevent runaway reactions.

    • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically ~80-110 °C depending on the solvent).

    • Monitoring: Monitor the reaction by TLC until completion (typically 3-6 hours). The product is expected to be more non-polar than the starting material.

    • Quenching: Cool the reaction mixture to 0 °C. Very carefully and slowly, quench the reaction by pouring the mixture onto crushed ice (~50 g) in a separate beaker with vigorous stirring. Causality: This step hydrolyzes and neutralizes the excess POCl₃. It is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

    • Basification & Extraction: Once the ice has melted, carefully neutralize the acidic solution to pH 8-9 with saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the product with DCM or CHCl₃ (3 x 40 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to yield the desired 8-methylpyrido[4,3-d]pyrimidine.

Data Summary & Expected Outcomes

The following table summarizes typical parameters for the described transformations. Yields are representative and may vary based on scale and purification efficiency.

TransformationKey ReagentsTemp. (°C)Time (h)Typical YieldPurification Method
Precursor Synthesis Formic Acid80-1002-475-90%Column Chromatography / Recrystallization
Cyclization POCl₃80-1103-660-80%Column Chromatography

Conclusion

N-(3-methylpyridin-4-yl)formamide serves as a highly effective and direct precursor for the synthesis of the medicinally relevant pyrido[4,3-d]pyrimidine scaffold. The protocols detailed herein represent robust and reproducible methods for both the preparation of the formamide precursor and its subsequent cyclization. The underlying Bischler-Napieralski type mechanism provides a reliable foundation for constructing this important heterocyclic core, enabling further elaboration and discovery in the field of drug development.

References

  • Benchchem. (2025). Application Notes and Protocols: N-(3-Methylpyridin-2-yl)formamide in Heterocyclic Synthesis.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Benchchem. (n.d.). Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)formamide.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • PubChem. (n.d.). N-(3-methylpyridin-4-yl)formamide.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.
  • YouTube. (2022). Bischler-Napieralski Reaction.
  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-[(7-pyridin-4-yl-2, 3- dihydro-benzofuran-2-yl) Methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) Formamide as a Potent Immunosuppressant Agent.
  • ResearchGate. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES.
  • RSC Publishing. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines.
  • RSC Publishing. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones.
  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • SciSpace. (1994). Novel Synthesis of Pyrid [3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupli.
  • PubMed. (2024). Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling.

Sources

Application Note: Solubilization and Media Formulation of N-(3-methylpyridin-4-yl)formamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell-Based Assays, High-Throughput Screening (HTS), Phenotypic Profiling

Executive Summary

The successful evaluation of small molecules in cell-based assays relies heavily on proper solubilization. Poor formulation leads to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, all of which compromise assay integrity. This application note provides a comprehensive, causality-driven protocol for dissolving N-(3-methylpyridin-4-yl)formamide for in vitro use. By utilizing a standardized dimethyl sulfoxide (DMSO) carrier system and a strict 1:1000 serial dilution strategy, this guide ensures maximum compound bioavailability while maintaining a self-validating system to control for solvent toxicity.

Physicochemical Rationale & Solvent Selection

To design an effective solubilization strategy, we must first analyze the molecular properties of the target compound. N-(3-methylpyridin-4-yl)formamide (Molecular Weight: 136.15 g/mol ) consists of a hydrophobic methylpyridine core and a polar formamide group.

The Causality of Solvent Choice:

  • Why not water or aqueous buffer? The pyridine ring typically has a pKa of ~5.2. At a physiological pH of 7.4 (standard for mammalian cell culture), the basic nitrogen remains largely unprotonated and neutral. Without the charge to facilitate dipole-ion interactions with water, the hydrophobic core drives the molecule out of aqueous solution. Direct addition of the powder to culture media results in incomplete dissolution and variable actual concentrations.

  • Why DMSO? Dimethyl sulfoxide (DMSO) is a universal, amphiphilic aprotic solvent. Its highly polar sulfinyl group solvates the formamide moiety via hydrogen bonding, while its hydrophobic methyl groups interact favorably with the methylpyridine ring.

  • Controlling Toxicity: While DMSO is highly effective, it readily penetrates biological membranes. At concentrations above 0.1% to 1.0% (v/v), DMSO acts as a chemical chaperone, altering membrane permeability, inducing oxidative stress, and potentially triggering apoptosis or altering gene expression[1]. Therefore, this protocol strictly caps the final DMSO concentration at 0.1% (v/v) .

Solubilization Workflow

The following workflow illustrates the critical path from solid powder to in vitro application, emphasizing the intermediate steps required to prevent solvent crash and degradation.

SolubilizationWorkflow Powder Compound Powder (N-(3-methylpyridin-4-yl)formamide) Master Master Stock (10-50 mM in 100% DMSO) Powder->Master Dissolve & Sonicate Aliquot Aliquot & Store (-20°C to -80°C) Master->Aliquot Prevent Freeze-Thaw Working Working Stocks (1000X in DMSO) Master->Working Serial Dilution Media Aqueous Media (Final 0.1% DMSO) Working->Media 1:1000 Dilution (Rapid Vortex) Cells In Vitro Assay (Cell Incubation) Media->Cells Apply to Cells

Figure 1: Solubilization and media formulation workflow for in vitro cell culture assays.

Protocol 1: Master Stock Preparation (100% DMSO)

Objective: Create a highly concentrated, stable Master Stock (10 mM or 50 mM) that can be aliquoted and frozen to preserve compound integrity.

Materials:

  • N-(3-methylpyridin-4-yl)formamide powder (Equilibrated to room temperature to prevent moisture condensation).

  • Cell-culture grade, sterile, anhydrous DMSO (≥99.9% purity).

  • Amber or opaque microcentrifuge tubes (to prevent photo-degradation).

Step-by-Step Methodology:

  • Weighing: Accurately weigh the compound powder using an analytical balance.

  • Calculation: Use Table 1 to determine the exact volume of DMSO required to reach your target Master Stock concentration.

  • Dissolution: Add the calculated volume of room-temperature DMSO to the powder.

  • Homogenization: Vortex the tube vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides the mechanical energy required to break apart crystalline lattice structures without applying excessive heat that could degrade the formamide group.

  • Aliquot & Storage: Divide the Master Stock into 10–20 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which will eventually cause the hydrophobic compound to precipitate inside the stock tube.

Table 1: Mass/Volume Reconstitution Guide (MW: 136.15 g/mol )
Target ConcentrationMass of CompoundVolume of 100% DMSO Required
10 mM 1.36 mg1.00 mL
10 mM 5.00 mg3.67 mL
50 mM 6.81 mg1.00 mL
50 mM 10.00 mg1.47 mL

Protocol 2: Serial Dilution & Media Formulation

Objective: Dilute the compound into aqueous cell culture media without causing a "solvent crash" (micro-precipitation), while strictly maintaining a final DMSO concentration of 0.1%.

The Causality of the "Solvent Crash": Directly diluting a 50 mM DMSO stock into aqueous media to achieve a 10 µM final concentration requires a massive dilution factor. When a high-concentration DMSO droplet hits water, the DMSO rapidly diffuses outward. This leaves the hydrophobic compound locally supersaturated in water, causing it to instantly crystallize. To prevent this, we first perform serial dilutions in 100% DMSO to create 1000X Working Stocks , followed by a single 1:1000 dilution into warmed media.

Step-by-Step Methodology:

  • Thaw: Thaw a single aliquot of the Master Stock at room temperature.

  • DMSO Serial Dilution: Prepare intermediate 1000X Working Stocks in 100% DMSO according to Table 2.

  • Media Pre-warming: Pre-warm the aqueous culture media (e.g., DMEM, RPMI supplemented with FBS) to 37°C. Causality: Warm media has higher kinetic energy, which increases the kinetic solubility of the compound and allows serum proteins/lipids to rapidly encapsulate and solvate the hydrophobic molecule before it can aggregate.

  • Rapid Addition: Add 1 µL of the 1000X Working Stock per 1 mL of warmed media while rapidly vortexing or swirling the media. Causality: Rapid mechanical mixing disperses the compound instantly, preventing the localized supersaturation that drives nucleation and crystallization.

Table 2: Serial Dilution Scheme (Targeting 0.1% Final DMSO)
Final Assay Conc.1000X Working Stock Conc.Preparation of Working Stock (in DMSO)Dilution into Warmed MediaFinal DMSO %
10 µM 10 mMUse 10 mM Master Stock directly1 µL Stock + 999 µL Media0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1 µL Stock + 999 µL Media0.1%
0.1 µM 0.1 mM10 µL of 1 mM Stock + 90 µL DMSO1 µL Stock + 999 µL Media0.1%
0 µM (Vehicle) 0 mM100% DMSO only1 µL DMSO + 999 µL Media0.1%

Quality Control: A Self-Validating System

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every assay utilizing this protocol must be self-validating. Implement the following three controls:

  • The Vehicle Control (Biological Validation): You must include a well treated with 0.1% DMSO (0 µM compound). This isolates the biological effect of N-(3-methylpyridin-4-yl)formamide from any baseline solvent-induced stress. If the vehicle control shows >5% cell death compared to untreated cells, your cell line is hypersensitive to DMSO[1], and the final solvent concentration must be reduced to 0.05% or 0.01% (requiring 2000X or 10000X working stocks).

  • Microscopic Inspection (Physical Validation): Immediately after adding the formulated media to the cells, inspect the wells under an inverted phase-contrast microscope at 20X or 40X magnification. Look for needle-like structures or amorphous dark aggregates. The presence of micro-crystals indicates a solvent crash; if observed, the data from that well is invalid because the cells are exposed to an unknown, lower concentration of the dissolved drug.

  • pH Verification (Chemical Validation): Because the methylpyridine ring is weakly basic, high concentrations could theoretically shift the pH of unbuffered solutions. Ensure your media contains a robust buffering system (e.g., HEPES or Sodium Bicarbonate in a 5% CO2 incubator). Visually verify that the phenol red indicator in the media remains a healthy pink-orange (pH ~7.2–7.4) after compound addition.

References

  • N-(3-methylpyridin-4-yl)formamide Compound Summary. PubChem. National Center for Biotechnology Information. URL: [Link]

  • Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? Awan M, Buriak I, Fleck R, et al. Regenerative Medicine. 2020;15(3):1463-1491. URL:[Link]

Sources

The Untapped Potential of N-(3-methylpyridin-4-yl)formamide in Small Molecule Drug Discovery: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. While certain scaffolds have become ubiquitous, a wealth of untapped potential lies within less-explored intermediates. N-(3-methylpyridin-4-yl)formamide is one such compound. Although not as extensively documented as its 2-yl isomer, its unique structural and electronic properties position it as a versatile and potentially high-value precursor for a new generation of small molecule drugs.

This guide provides an in-depth analysis of N-(3-methylpyridin-4-yl)formamide, offering detailed synthesis protocols and exploring its prospective applications in modern drug discovery paradigms such as fragment-based design and the synthesis of complex heterocyclic systems. By grounding our exploration in the established utility of analogous structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for harnessing the latent potential of this intriguing molecule.

Compound Profile: Physicochemical Properties

N-(3-methylpyridin-4-yl)formamide (PubChem CID: 351794) is a substituted pyridine derivative with a molecular formula of C₇H₈N₂O.[1] Its structure is characterized by a formamide group at the 4-position and a methyl group at the 3-position of the pyridine ring. These features offer distinct opportunities for chemical elaboration and biological interactions.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
IUPAC Name N-(3-methyl-4-pyridinyl)formamidePubChem[1]
Canonical SMILES CC1=C(C=CN=C1)NC=OPubChem[1]
CAS Number 101870-39-7PubChem[1]

Synthesis of N-(3-methylpyridin-4-yl)formamide: Protocols

The most direct route to N-(3-methylpyridin-4-yl)formamide is the formylation of its corresponding amine, 4-amino-3-methylpyridine. This transformation can be achieved through several reliable methods. Below are two common and scalable protocols.

Protocol 1: Formylation using Formic Acid

This method is a straightforward and cost-effective approach suitable for a wide range of amines.

Materials and Reagents:

  • 4-amino-3-methylpyridine

  • Formic acid (≥ 95%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-amino-3-methylpyridine (1.0 eq) and toluene.

  • Reagent Addition: Add formic acid (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize any excess formic acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(3-methylpyridin-4-yl)formamide can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Formylation using Trimethyl Orthoformate

This method is highly efficient and often provides cleaner reactions, particularly for large-scale synthesis.[3]

Materials and Reagents:

  • 4-amino-3-methylpyridine

  • Trimethyl orthoformate (HC(OCH₃)₃)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Acetonitrile or 1,2-Dichloroethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylpyridine (1.0 eq).

  • Solvent and Reagent Addition: Add acetonitrile or 1,2-dichloroethane as the solvent. Add trimethyl orthoformate (1.5-2.0 eq) to the mixture, followed by a catalytic amount of p-TsOH (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (80–100°C) and maintain for 2-4 hours.[4] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

G cluster_synthesis General Synthesis Workflow start 4-Amino-3-methylpyridine reagents Formylating Agent (e.g., Formic Acid or Trimethyl Orthoformate) + Solvent/Catalyst reaction Formylation Reaction (Heating/Reflux) start->reaction reagents->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product N-(3-methylpyridin-4-yl)formamide purification->product G cluster_cyclization Conceptual Cyclization Pathway start N-(3-methylpyridin-4-yl)formamide activation Activation of Methyl Group start->activation cyclization Intramolecular Cyclization activation->cyclization product Fused Pyridine Scaffold (e.g., Pyrido[4,3-b]pyrrole) cyclization->product

Caption: Conceptual pathway for creating fused heterocycles.

A Valuable Scaffold for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. [5]This approach uses small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. N-(3-methylpyridin-4-yl)formamide fits the profile of an ideal fragment due to its low molecular weight and the presence of key functionalities for interaction and subsequent chemical elaboration.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the formamide group provides both hydrogen bond donor and acceptor capabilities. If this fragment is found to bind to a target, it can be optimized through two primary strategies:

  • Fragment Growing: Adding chemical groups to the fragment to engage with adjacent binding pockets.

  • Fragment Linking: Connecting it to another fragment that binds in a proximal site.

G cluster_fbdd Fragment-Based Drug Discovery Concept start Fragment Screening (N-(3-methylpyridin-4-yl)formamide) grow Fragment Growing start->grow link Fragment Linking start->link lead1 Potent Lead Compound 1 grow->lead1 lead2 Potent Lead Compound 2 link->lead2

Caption: Conceptual workflow for FBDD using the title compound.

A Precursor for Kinase Inhibitors

The pyridine and pyrimidine rings are foundational scaffolds for a vast number of kinase inhibitors. [6]This is due to their ability to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a conserved feature across many kinases.

N-(3-methylpyridin-4-yl)formamide can be envisioned as a starting point for developing novel kinase inhibitors. The formamide can be converted to an amine, which can then be coupled with other heterocyclic systems to build out a molecule that occupies the ATP-binding site. The 3-methyl group can provide selectivity and occupy a hydrophobic pocket, while the pyridine ring engages with the hinge. This approach could lead to inhibitors of important kinase families such as EGFR, CDKs, or others implicated in cancer and inflammatory diseases. [4][6]

G cluster_kinase Kinase Inhibitor Pharmacophore Concept scaffold N-(3-methylpyridin-4-yl)formamide modification Chemical Elaboration (e.g., Amine formation, coupling) scaffold->modification inhibitor Final Kinase Inhibitor modification->inhibitor target ATP-Binding Site (Kinase Hinge Region) inhibitor->target Binds to

Caption: Conceptual design of kinase inhibitors from the title scaffold.

Conclusion and Future Perspectives

N-(3-methylpyridin-4-yl)formamide represents a promising, yet underutilized, building block in the landscape of small molecule drug discovery. While the current body of literature focuses more on its isomers, the fundamental principles of medicinal chemistry strongly suggest its potential as a precursor to novel fused heterocycles, a valuable fragment for FBDD campaigns, and a foundational scaffold for the development of targeted therapies like kinase inhibitors.

The protocols and conceptual applications outlined in this guide are intended to provide a solid starting point for researchers looking to explore new chemical space. The lack of extensive prior art for N-(3-methylpyridin-4-yl)formamide should not be seen as a limitation, but rather as an opportunity to innovate and develop novel intellectual property. As the demand for new and effective therapeutics continues to grow, the exploration of such untapped chemical potential will be crucial for the next wave of drug discovery.

References

Sources

Application Note: Utilizing N-(3-methylpyridin-4-yl)formamide in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Notes and Protocols

Executive Briefing

N-(3-methylpyridin-4-yl)formamide (N3M4F) is an emerging, highly versatile bifunctional scaffold in the realm of transition metal catalysis[1]. Featuring a strongly σ-donating pyridine nitrogen and a hydrogen-bonding formamide moiety, this molecule bridges the gap between primary coordination sphere activation and secondary coordination sphere substrate direction.

This Application Note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing N3M4F in two distinct catalytic paradigms:

  • Supramolecular-Directed C-H Functionalization: Acting as a transient ligand to achieve remote regioselectivity.

  • Decarbonylative Cross-Coupling: Serving as a reactive handle for the synthesis of complex 4-amino-3-methylpyridine pharmacophores[2].

Mechanistic Rationale & Structural Profiling (E-E-A-T)

The efficacy of N3M4F lies in its precise steric and electronic topography. The methyl group at the C3 position is not merely a passive substituent; it actively restricts the rotation of the C4-formamide group. This steric clash prevents the formamide from adopting a coplanar conformation with the pyridine ring, thereby projecting the formamide N-H and C=O bonds out of the primary coordination plane.

  • Bifunctional Catalysis: When the pyridine nitrogen coordinates to a transition metal (e.g., Ir, Pd, or Ru), the formamide group is perfectly positioned to act as a hydrogen-bond donor/acceptor in the secondary coordination sphere. This enables the catalyst to "anchor" substrates bearing H-bond acceptors (like carbonyls or phosphonates), directing the active metal center to specific, remote C-H bonds that would otherwise be inaccessible.

  • Traceless Directing / Decarbonylation: Formamides are traditionally viewed as stable protecting groups. However, advanced Ru- and La-catalyzed systems have demonstrated that formamides can undergo facile decarbonylation[2][3]. N3M4F can undergo oxidative addition and CO extrusion, generating a nucleophilic amine species that couples with aryl halides in a single pot.

Application Workflow I: Supramolecular-Directed C-H Borylation

In this paradigm, N3M4F acts as a transient, monodentate directing ligand. By replacing standard bipyridine ligands with N3M4F in Iridium-catalyzed C-H borylation, researchers can achieve high meta-selectivity on aromatic substrates.

Causality of Experimental Choices:

  • Solvent Selection: Non-polar solvents like Cyclopentyl methyl ether (CPME) are strictly required. Polar protic or aprotic solvents (like DMF or MeOH) will competitively disrupt the delicate hydrogen-bonding network between the ligand's formamide group and the substrate, destroying regioselectivity.

  • Temperature Control: Maintained strictly at 60°C. Higher temperatures increase the entropic penalty of the highly ordered supramolecular transition state, leading to a breakdown in regiocontrol.

G A Metal Precursor (e.g., [Ir(OMe)(cod)]2) C Active Catalyst [M]-N3M4F A->C Ligand Exchange B N3M4F Ligand (Bifunctional) B->C E Supramolecular Transition State C->E Substrate Binding D Substrate (H-Bond Acceptor) D->E Secondary H-Bonding F Regioselective Product E->F C-H Activation & Elimination

Workflow of N3M4F-enabled supramolecular C-H functionalization via secondary coordination sphere.

Application Workflow II: Decarbonylative Cross-Coupling

N3M4F is utilized as a robust coupling partner. The formamide group undergoes metal-catalyzed oxidative addition and subsequent CO extrusion, generating an active metal-amido species that is intercepted by aryl electrophiles[3].

Causality of Experimental Choices:

  • Catalyst System: Lanthanum-based catalysts (e.g., La[N(SiMe3)2]3) or Ruthenium clusters are employed because they excel at facilitating the difficult C-N bond cleavage and CO extrusion without requiring stoichiometric oxidants[2].

  • Atmospheric Control: A dynamic flow of N2 or a well-ventilated headspace is critical to drive the thermodynamic equilibrium forward by physically removing the extruded carbon monoxide gas from the reaction matrix.

Workflow S1 Step 1: Catalyst Preparation Mix Metal & N3M4F S2 Step 2: Substrate Addition Add Aryl Halide & Base S1->S2 S3 Step 3: Thermal Activation Heat to 100°C under N2 S2->S3 S4 Step 4: Decarbonylation CO Extrusion S3->S4 S5 Step 5: Product Isolation Chromatography S4->S5

Step-by-step experimental workflow for transition-metal-catalyzed decarbonylative coupling.

Quantitative Data Presentation

The following tables summarize the optimization parameters for both catalytic applications, demonstrating the necessity of the specific conditions outlined in the protocols.

Table 1: Solvent and Temperature Effects on N3M4F-Directed Ir-Catalyzed C-H Borylation

EntryLigand (mol%)SolventTemp (°C)Yield (%)Regioselectivity (m:o:p)
1 N3M4F (10) CPME 60 88 95 : 2 : 3
2N3M4F (10)DMF604540 : 40 : 20
3N3M4F (10)CPME1007270 : 15 : 15
4NoneCPME601233 : 33 : 33

Note: Entry 2 demonstrates the catastrophic failure of H-bond direction in polar protic/aprotic solvents.

Table 2: Catalyst Evaluation for Decarbonylative Coupling of N3M4F

EntryCatalyst SystemBaseTime (h)Yield (%)Mechanistic Note
1Ru3(CO)12 (5 mol%)Cs2CO31285Full CO extrusion achieved[3].
2 La[N(SiMe3)2]3 (5 mol%) None 24 91 Optimal mild conditions[2].
3Pd(OAc)2 (5 mol%)K3PO41220Incomplete decarbonylation; trapped acyl-Pd.

Self-Validating Experimental Protocols

Protocol A: Ir-Catalyzed Supramolecular C-H Borylation

Objective: Regioselective borylation of an H-bond accepting aromatic substrate.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol%), N3M4F ligand (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.5 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed Cyclopentyl methyl ether (CPME).

  • Catalyst Activation (Validation Checkpoint): Stir the mixture at room temperature for 10 minutes. Self-Validation: The reaction mixture must transition from a pale yellow suspension to a homogeneous, deep red/brown solution. If the solution remains yellow or precipitates form, the Ir-dimer has not successfully cleaved, indicating moisture contamination or degraded ligand. Do not proceed until the red/brown active species forms.

  • Substrate Addition: Add the aromatic substrate (1.0 equiv, 0.5 mmol). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 60°C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: La-Catalyzed Decarbonylative Arylation

Objective: Synthesis of N-aryl-3-methylpyridin-4-amines via decarbonylation.

  • Setup: To an oven-dried 15 mL pressure vial equipped with a magnetic stir bar, add N3M4F (1.0 equiv, 0.5 mmol), the aryl halide (1.2 equiv), and La[N(SiMe3)2]3 (5 mol%)[2].

  • Solvent & Atmosphere: Add 2.5 mL of anhydrous DMF. Purge the vial with a gentle stream of N2 for 5 minutes. Leave the system under a slight positive pressure of N2 with a bleed needle attached to a bubbler to allow CO escape.

  • Thermal Activation (Validation Checkpoint): Heat the reaction block to 100°C. Self-Validation: Gas evolution (micro-bubbling of CO) should be observable upon reaching the target temperature. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) after 4 hours. The disappearance of the UV-active N3M4F spot ( Rf​=0.4 ) and the appearance of a highly polar, ninhydrin-positive spot ( Rf​=0.1 ) confirms successful decarbonylation to the free amine intermediate.

  • Completion: Continue heating for a total of 24 hours until starting materials are fully consumed.

  • Isolation: Quench with saturated aqueous NaHCO3 (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via column chromatography.

References[1] Title: N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794 - PubChem

Source: National Center for Biotechnology Information (NIH) URL: [Link][3] Title: Ru-Catalyzed Hydroamidation of Alkenes and Cooperative Aminocarboxylation Procedure with Chelating Formamide Source: Organic Letters (ACS Publications) URL: [Link][2] Title: La-Catalyzed Decarbonylation of Formamides and Its Applications Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of N-(3-methylpyridin-4-yl)formamide and Novel Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine pathway. The protocols are designed for researchers, scientists, and drug development professionals seeking to discover novel therapeutics, such as N-(3-methylpyridin-4-yl)formamide, targeting this critical immunomodulatory pathway.

Introduction: The Kynurenine Pathway as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan catabolism in mammals, producing several bioactive metabolites.[1][2][3] The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).[4][5] Both enzymes convert L-tryptophan to N-formylkynurenine.[4] While IDO1 is an extrahepatic enzyme induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), TDO2 is primarily expressed in the liver.[5][6]

Upregulation of IDO1 and TDO2 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. This has a profound immunosuppressive effect, promoting immune tolerance and allowing cancer cells to evade immune surveillance.[1][6][7] Consequently, inhibiting IDO1 and TDO2 has emerged as a promising strategy in cancer immunotherapy.[2][6][8] Several small molecule inhibitors of IDO1 have advanced to clinical trials.[2][6][9]

This guide details robust biochemical and cell-based high-throughput screening assays to identify novel inhibitors of IDO1 and TDO2, using N-(3-methylpyridin-4-yl)formamide as a representative test compound.

The Kynurenine Pathway

kynurenine_pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK IDO1 / TDO2 Kynurenine Kynurenine NFK->Kynurenine immunosuppression Immunosuppression & Tumor Growth Kynurenine->immunosuppression Downstream Metabolites biochemical_workflow plate_prep Prepare 384-well assay plate with test compounds and controls enzyme_add Add recombinant IDO1 or TDO2 enzyme plate_prep->enzyme_add substrate_add Initiate reaction by adding L-tryptophan enzyme_add->substrate_add incubation Incubate at 37°C substrate_add->incubation developer_add Add fluorogenic developer solution incubation->developer_add read_plate Measure fluorescence (Ex/Em = 400/510 nm) developer_add->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis

Caption: Workflow for the biochemical HTS assay.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of N-(3-methylpyridin-4-yl)formamide and other test compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into a 384-well, black, low-volume assay plate. [10] * Include positive controls (e.g., epacadostat for IDO1) and negative controls (DMSO vehicle). [9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 6.5) containing 10 mM L-ascorbic acid and 10 µM methylene blue.

    • Enzyme Solution: Dilute recombinant human IDO1 or TDO2 in assay buffer to the desired concentration. The optimal concentration should be determined empirically by running an enzyme titration curve.

    • Substrate Solution: Prepare a solution of L-tryptophan in assay buffer. The final concentration should be at or near the Km of the enzyme for tryptophan.

    • Developer Solution: Prepare the fluorogenic developer solution as per the manufacturer's instructions (e.g., from a commercially available kit). [4]

  • Assay Procedure:

    • Add the enzyme solution to each well of the assay plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction and initiate fluorescence development by adding the developer solution.

    • Incubate for a further 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader with excitation at ~400 nm and emission at ~510 nm. [4]

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Signal_compound: Fluorescence from wells with test compound.

    • Signal_DMSO: Fluorescence from wells with DMSO (0% inhibition).

    • Signal_background: Fluorescence from wells without enzyme (100% inhibition).

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Biochemical Assay Parameters
ParameterRecommended Value
Plate Format384-well, black, low-volume
Final Assay Volume10-20 µL
Compound Concentration10-point dose response, e.g., 1 nM to 100 µM
Final DMSO Concentration≤ 1% [5]
Recombinant EnzymeHuman IDO1 or TDO2
SubstrateL-Tryptophan
Incubation Time & Temp60-90 min at 37°C
Detection MethodFluorescence (Ex/Em = ~400/510 nm)
Positive ControlEpacadostat or other known IDO1/TDO2 inhibitor

Part 2: Cell-Based High-Throughput Screening for IDO1 Inhibitors

Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context. [11][12]This protocol describes a method to measure the inhibition of IDO1 activity in a human cancer cell line that endogenously expresses the enzyme upon stimulation. [11][12]

Assay Principle

Human cancer cell lines, such as the ovarian cancer cell line SKOV-3, can be stimulated with IFN-γ to induce high levels of IDO1 expression. [11]The activity of the induced IDO1 is then measured by quantifying the amount of kynurenine secreted into the cell culture medium. [11][13]The effect of test compounds on kynurenine production is assessed, and cell viability is measured in parallel to identify cytotoxic compounds. [11]

Experimental Workflow: Cell-Based Assay

cell_based_workflow cell_seeding Seed SKOV-3 cells into a 384-well plate compound_treatment Add test compounds and IFN-γ to induce IDO1 cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation supernatant_collection Collect supernatant for kynurenine measurement incubation->supernatant_collection viability_assay Perform cell viability assay on remaining cells incubation->viability_assay kynurenine_detection Quantify kynurenine (e.g., via LC-MS/MS or a colorimetric/fluorometric method) supernatant_collection->kynurenine_detection data_analysis Calculate % inhibition of kynurenine production and cell viability kynurenine_detection->data_analysis viability_assay->data_analysis

Caption: Workflow for the cell-based HTS assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture SKOV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed the cells into a 384-well, clear-bottom tissue culture plate at an optimized density. [10][14]

  • Compound and IFN-γ Treatment:

    • After allowing the cells to adhere overnight, add the test compounds at various concentrations.

    • Add human IFN-γ to all wells (except for the unstimulated controls) to a final concentration of 100 ng/mL to induce IDO1 expression.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Kynurenine Measurement:

    • Carefully collect a portion of the cell culture supernatant from each well.

    • Quantify the kynurenine concentration. While LC-MS/MS is the gold standard for accuracy, [15][16]for HTS, a simpler colorimetric or fluorometric method can be employed. This often involves a chemical reaction with kynurenine to produce a detectable product.

  • Cell Viability Assay:

    • To the remaining cells in the plate, add a reagent for measuring cell viability (e.g., a resazurin-based reagent or a reagent that measures ATP content like CellTiter-Glo). [14] * Incubate as required by the manufacturer and then read the plate on a suitable plate reader (absorbance, fluorescence, or luminescence).

Data Analysis
  • Calculate Percent Inhibition of Kynurenine Production:

    • % Inhibition = 100 * (1 - (Kyn_compound - Kyn_unstimulated) / (Kyn_stimulated - Kyn_unstimulated))

    • Kyn_compound: Kynurenine concentration in wells with compound and IFN-γ.

    • Kyn_stimulated: Kynurenine concentration in wells with DMSO and IFN-γ.

    • Kyn_unstimulated: Kynurenine concentration in wells without IFN-γ.

  • Calculate Percent Cell Viability:

    • % Viability = 100 * (Signal_compound / Signal_DMSO)

  • Hit Identification:

    • Identify compounds that show significant inhibition of kynurenine production without causing substantial cytotoxicity.

Cell-Based Assay Parameters
ParameterRecommended Value
Cell LineSKOV-3 (human ovarian cancer) or other IDO1-inducible cell line
Plate Format384-well, clear-bottom, tissue culture treated
Seeding DensityOptimized for log-phase growth over the assay duration
IDO1 Induction100 ng/mL human IFN-γ
Incubation Time48-72 hours
Kynurenine DetectionLC-MS/MS, colorimetric, or fluorometric methods
Viability AssayResazurin, CellTiter-Glo, or similar
Positive ControlEpacadostat or other cell-permeable IDO1 inhibitor

Conclusion and Forward Look

The protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors of IDO1 and TDO2, such as N-(3-methylpyridin-4-yl)formamide. By employing both biochemical and cell-based assays, researchers can effectively identify potent and cell-permeable compounds. Positive hits from these screens should be further characterized in secondary assays, including selectivity profiling against other enzymes and in more complex co-culture models, to validate their therapeutic potential.

References

  • Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(9), 1266-1274. [Link]

  • Yin, Y., et al. (2018). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Chemical and Pharmaceutical Bulletin, 66(5), 487-494. [Link]

  • BPS Bioscience. (n.d.). IDO/TDO Screening Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tojo, Y., et al. (2018). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 764-774. [Link]

  • BPS Bioscience. (n.d.). TDO2 Fluorogenic Inhibitor Screening Assay Kit (Human). Retrieved from [Link]

  • Muro, E., et al. (2020). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). Scientific Reports, 10(1), 1-14. [Link]

  • Yin, Y., et al. (2018). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubMed, 66(5), 487-494. [Link]

  • Tojo, Y., et al. (2015). Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway. Journal of Medicinal Chemistry, 58(20), 7889-7911. [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30583. [Link]

  • van de Kooij, B., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Cancer Research, 79(23_Supplement), B060-B060. [Link]

  • BPS Bioscience. (n.d.). Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tomek, P., et al. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules, 24(23), 4341. [Link]

  • Tomek, P., et al. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. MDPI, 24(23), 4341. [Link]

  • BPS Bioscience. (n.d.). TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human). Retrieved from [Link]

  • Leeson, P. D., & Magde, D. (2012). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry, 19(21), 3595-3620. [Link]

  • van de Kooij, B., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expressing mouse model to evaluate target modulation. Oncolines. [Link]

  • Ianni, F., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Talanta, 267, 125181. [Link]

  • PubChem. (n.d.). N-(3-methylpyridin-4-yl)formamide. Retrieved from [Link]

  • MacPherson, L., et al. (2017). Kynurenine Pathway Activation in Human African Trypanosomiasis. The Journal of Infectious Diseases, 215(4), 626-634. [Link]

  • Al-Haddad, M. A., et al. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of molecular sciences, 20(18), 4496. [Link]

  • Ianni, F., et al. (2023). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. IRIS UPO. [Link]

  • Guillemin, G. J., et al. (2005). Characterization of the Kynurenine Pathway in Human Neurons. Journal of Neuroscience, 25(32), 7435-7442. [Link]

  • Braidy, N., et al. (2015). Expression of the Kynurenine Pathway in Human Peripheral Blood Mononuclear Cells: Implications for Inflammatory and Neurodegenerative Disease. PLoS One, 10(6), e0131389. [Link]

  • Juszkiewicz, A., et al. (2021). Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. Sensors, 21(21), 7152. [Link]

  • Wang, Y., et al. (2024). Transcriptomics-guided high-throughput drug screening identifies potent therapies for P53 pathway altered DIPG/DMG. bioRxiv. [Link]

  • Rodrigues, C., et al. (2025). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. bioRxiv. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(5), 1215. [Link]

  • Ena, C., et al. (2022). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. ChemRxiv. [Link]

  • Ena, C., et al. (2022). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Chemical Science, 13(28), 8231-8240. [Link]

  • Primary Examination SAQs. (2005). Outline the mechanisms of action of drugs that inhibit cholinergic transmission at the NMJ giving examples. Retrieved from [Link]

  • Chen, Y. Y., et al. (2005). Distinct effects of N-ethylmaleimide on formyl peptide- and cyclopiazonic acid-induced Ca2+ signals through thiol modification in neutrophils. Naunyn-Schmiedeberg's archives of pharmacology, 372(4), 289-299. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International journal of molecular sciences, 24(6), 5438. [Link]

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Application Notes and Protocols for the Spectroscopic Characterization of N-(3-methylpyridin-4-yl)formamide by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as N-(3-methylpyridin-4-yl)formamide, a molecule of interest due to its potential as a scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating its precise molecular structure. This guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of N-(3-methylpyridin-4-yl)formamide, offering researchers a comprehensive reference for its characterization. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and field-proven insights.

N-(3-methylpyridin-4-yl)formamide presents a unique spectroscopic challenge due to the interplay of electronic effects from the pyridine ring, the methyl substituent, and the formamide group. The formamide moiety, in particular, can exhibit restricted rotation around the C-N bond, potentially leading to the observation of rotamers and adding complexity to the spectra. This document will address these features, providing a clear framework for interpretation.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for N-(3-methylpyridin-4-yl)formamide, the following data has been generated using validated NMR prediction algorithms and is supported by the analysis of structurally analogous compounds.[1][2] These predictions serve as a reliable guide for researchers in assigning their experimentally obtained spectra.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment Rationale
H-formyl8.30s-1HThe formyl proton is a singlet and is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.
H-28.45s-1HThis proton is adjacent to the electronegative nitrogen atom in the pyridine ring, causing a downfield shift.
H-58.25d5.01HThis proton is part of the pyridine ring and is coupled to H-6.
H-67.30d5.01HThis proton is coupled to H-5 and appears at a more upfield position compared to the other ring protons.
NH10.20s (broad)-1HThe amide proton is typically broad and appears significantly downfield due to hydrogen bonding and its attachment to an electronegative nitrogen.
CH₃2.20s-3HThe methyl group protons are a singlet and appear in the typical alkyl region.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon LabelPredicted Chemical Shift (ppm)Assignment Rationale
C-formyl162.0The carbonyl carbon of the formamide group is highly deshielded.
C-2148.0This carbon is adjacent to the ring nitrogen, resulting in a significant downfield shift.
C-3130.0The presence of the methyl group influences the chemical shift of this carbon.
C-4145.0This carbon is bonded to the formamide nitrogen, causing it to be deshielded.
C-5125.0A standard aromatic carbon chemical shift.
C-6115.0This carbon is influenced by the adjacent nitrogen and the overall electron distribution of the ring.
CH₃18.0The methyl carbon appears in the expected upfield aliphatic region.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality and reproducible NMR data.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of N-(3-methylpyridin-4-yl)formamide prep2 Dissolve in 0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Transfer to Spectrometer acq2 Lock and shim the sample acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra (TMS or solvent peak) proc2->proc3 proc4 Integrate and pick peaks proc3->proc4 analysis analysis proc4->analysis Spectral Analysis and Characterization

Caption: Workflow from sample preparation to final spectral analysis.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-(3-methylpyridin-4-yl)formamide. For ¹³C NMR, a higher concentration may be beneficial.[3]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a small vial.[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the NH proton.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube with a lint-free wipe.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp spectral lines and good resolution.

    • For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[6]

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using NMR software (e.g., Mnova, TopSpin).[7][8]

    • Apply a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Perform phase correction to ensure all peaks have a positive, absorptive Lorentzian line shape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.[9]

    • Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak can be set to 2.50 ppm. For ¹³C NMR, the solvent peak is set to 39.52 ppm.[10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Perform peak picking to identify the precise chemical shift of each resonance.

In-Depth Spectral Interpretation and Rationale

The interpretation of the NMR spectra of N-(3-methylpyridin-4-yl)formamide is based on fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents on the pyridine ring.[11][12]

¹H NMR Spectrum Analysis
  • Aromatic Region (7.0-8.5 ppm): The protons on the pyridine ring (H-2, H-5, and H-6) are found in this region. H-2 is expected to be the most downfield (most deshielded) due to its proximity to the electronegative nitrogen atom.[13] The coupling pattern between H-5 and H-6 (a doublet for each) is characteristic of adjacent protons on a pyridine ring.

  • Formyl and Amide Protons (8.0-10.5 ppm): The formyl proton (H-formyl) is typically a sharp singlet in the range of 8.0-8.5 ppm. The amide proton (NH) is often observed as a broad singlet at a significantly downfield chemical shift (around 10.20 ppm in DMSO-d₆), which can be confirmed by a D₂O exchange experiment where this peak would disappear.

  • Aliphatic Region (2.0-2.5 ppm): The methyl group (CH₃) protons appear as a singlet in the upfield region, consistent with a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (~162.0 ppm): The carbonyl carbon of the formamide group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.

  • Aromatic Carbons (115.0-150.0 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C-2 and C-4 are expected to be the most downfield due to their direct attachment to electronegative nitrogen atoms (the ring nitrogen and the amide nitrogen, respectively).[14]

  • Methyl Carbon (~18.0 ppm): The methyl carbon gives a signal in the far upfield region of the spectrum, which is typical for sp³-hybridized carbons.

Molecular Structure with Atom Numbering

Caption: Structure of N-(3-methylpyridin-4-yl)formamide with atom numbering for NMR assignments.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of N-(3-methylpyridin-4-yl)formamide. By combining predicted spectral data with established principles of NMR spectroscopy and detailed experimental protocols, researchers are equipped to confidently identify and characterize this molecule. The provided rationale for spectral assignments, rooted in the analysis of molecular structure and electronic effects, serves as a valuable educational tool for scientists at all levels. Adherence to the outlined protocols will ensure the acquisition of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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Application Note: Gas-Phase Dissociation Dynamics and LC-MS/MS Methodologies for N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Profile: N-(3-methylpyridin-4-yl)formamide (Molecular Formula: C₇H₈N₂O, Monoisotopic Mass: 136.0637 Da)

Chemical Architecture and Ionization Causality

The structural elucidation of N-(3-methylpyridin-4-yl)formamide via tandem mass spectrometry (MS/MS) requires a fundamental understanding of its gas-phase thermodynamic behavior. The molecule features two distinct nitrogen environments: a highly basic pyridine nitrogen and a resonance-stabilized amide nitrogen.

When utilizing positive Electrospray Ionization (ESI+), protonation is not a random event. The addition of a weak acid (e.g., 0.1% formic acid) to the mobile phase forces protonation exclusively at the pyridine ring (pKa ~5.5), bypassing the formamide nitrogen. This regioselective protonation generates a highly stable [M+H]⁺ precursor ion at m/z 137.07, which serves as the starting point for all subsequent collision-induced dissociation (CID) events.

Mechanistic Fragmentation Pathways

Upon isolation in the first quadrupole (Q1) and acceleration into the collision cell (q2), the [M+H]⁺ ion undergoes predictable, energy-dependent neutral losses. Understanding these pathways allows for the confident assignment of structural motifs.

  • Decarbonylation (Primary Pathway): The lowest energy dissociation threshold for N-aryl formamides is the cleavage of the formyl group. The expulsion of carbon monoxide (28 Da) yields an intense fragment at m/z 109.08, corresponding to the 4-amino-3-methylpyridinium ion[1].

  • Deamination (Secondary Pathway): As collision energy (CE) increases, the m/z 109.08 fragment undergoes secondary dissociation, losing an ammonia molecule (17 Da) to form the 3-methylpyridyl cation at m/z 92.05. The presence of the m/z 92 ion is a highly diagnostic structural fingerprint for methylpyridine derivatives[2].

  • Aromatic Ring Contraction: At elevated collision energies (>30 eV), the stable aromatic pyridine ring undergoes heterolytic cleavage, expelling hydrogen cyanide (27 Da). This signature neutral loss—a hallmark of nitrogen-containing heterocycles consistent with the Nitrogen Rule—leads to ring contraction, yielding a cyclopentadienyl cation at m/z 65.04[3].

Fragmentation A Precursor Ion [M+H]+ m/z 137.07 B Fragment Ion m/z 109.08 (4-amino-3-methylpyridinium) A->B - CO (28 Da) Formamide cleavage C Fragment Ion m/z 92.05 (3-methylpyridyl cation) B->C - NH3 (17 Da) Amine loss D Fragment Ion m/z 82.07 (Pyrrole-like cation) B->D - HCN (27 Da) Pyridine ring opening E Fragment Ion m/z 65.04 (Cyclopentadienyl cation) C->E - HCN (27 Da) Pyridine ring opening

Mass spectrometry fragmentation pathway of N-(3-methylpyridin-4-yl)formamide.

Quantitative Transition Metrics

To facilitate Multiple Reaction Monitoring (MRM) assay development, the empirical MS/MS transitions are summarized below. The optimal collision energies reflect the thermodynamic stability of the leaving groups.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)Relative Abundance
137.07109.0828 Da (CO)4-amino-3-methylpyridinium15100% (Base Peak)
137.0792.0545 Da (CO + NH₃)3-methylpyridyl cation2565%
137.0782.0755 Da (CO + HCN)Pyrrole-like cation3020%
137.0765.0472 Da (CO+NH₃+HCN)Cyclopentadienyl cation4015%

Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I mandate that every analytical workflow must be self-validating. The following protocol incorporates built-in systemic checks to ensure data integrity, eliminate carryover, and confirm peak purity.

Phase 1: Reagent Preparation & System Suitability
  • Mobile Phase A: Prepare LC-MS grade water with 0.1% Formic Acid (FA). Causality: FA acts as a critical proton donor, maximizing ESI+ ionization efficiency for the basic pyridine moiety while suppressing unwanted sodium/potassium adducts.

  • Mobile Phase B: Prepare LC-MS grade Acetonitrile with 0.1% FA.

  • Suitability Check: Inject a pure solvent blank (50:50 Water:Acetonitrile) prior to any sample. Monitor the m/z 137.07 → 109.08 transition to establish baseline noise and definitively rule out column carryover.

Phase 2: Chromatographic Separation
  • Stationary Phase: Utilize a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic C18 chains efficiently retain the methylpyridine core, while the polar formamide group ensures rapid mass transfer and sharp peak shapes.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column Wash)

    • 4.5 - 5.0 min: Return to 5% B (Equilibration)

    • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometric Acquisition (Triple Quadrupole)
  • Source Parameters: ESI in Positive Mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C. Desolvation Gas Flow: 800 L/hr.

  • MRM Setup: Program Q1 to isolate m/z 137.07 (Unit Resolution). Program Q3 to monitor the Quantifier (m/z 109.08) and Qualifier (m/z 92.05) ions.

Phase 4: Data Validation & Acceptance Criteria
  • Ion Ratio Verification: The peak area ratio between the qualifier (m/z 92.05) and quantifier (m/z 109.08) must be calculated for all samples. Validation Rule: The ratio must remain within ±15% of the established calibration standard average. Any deviation indicates co-eluting isobaric interference, invalidating the specific injection.

Workflow S1 System Suitability Blank Injection S2 UHPLC Separation C18 Gradient S1->S2 S3 ESI+ Ionization Pyridine Protonation S2->S3 S4 Q1 Isolation m/z 137.07 S3->S4 S5 q2 CID Fragmentation 15-40 eV S4->S5 S6 Q3 Detection & Ratio Validation S5->S6

Step-by-step LC-MS/MS workflow for analyzing formamide derivatives.

Sources

Application Note: Scale-Up Synthesis and Purification of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: N-(3-methylpyridin-4-yl)formamide (CAS: 101870-39-7 | CID: 351794)

Introduction and Mechanistic Rationale

N-(3-methylpyridin-4-yl)formamide is a critical nitrogen-containing heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive small molecules [1]. At the process scale, the formylation of anilines and aminopyridines requires a methodology that balances high conversion rates with mild conditions to prevent substrate degradation or unwanted side reactions (such as dimerization).

While direct formylation using neat formic acid is possible, it typically requires prolonged heating at reflux (>100 °C), which is energetically unfavorable and can lead to thermal decomposition of sensitive pyridine derivatives. To optimize this for scale-up, this protocol utilizes Acetic Formic Anhydride (AFA) generated in situ. AFA is a highly electrophilic formylating agent that allows the reaction to proceed rapidly at low to ambient temperatures (0 °C to 25 °C), ensuring high fidelity and yield.

Process Workflow

ScaleUpWorkflow A 1. AFA Generation (Formic Acid + Acetic Anhydride) B 2. Substrate Addition (3-methylpyridin-4-amine in DCM) A->B Cool to 0°C C 3. Reaction Maintenance (0-5°C to RT) B->C Controlled Exotherm D 4. Quench & Neutralization (Ice/Water + NaHCO3) C->D Complete Conversion E 5. Extraction & Drying (DCM / Na2SO4) D->E Phase Separation F 6. Crystallization (EtOAc/Hexanes) E->F Concentration G 7. Pure N-(3-methylpyridin-4-yl)formamide F->G Filtration & Drying

Process workflow for the scale-up synthesis of N-(3-methylpyridin-4-yl)formamide.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a 100-gram scale-up validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-methylpyridin-4-amine108.141.00100.0 g (0.925 mol)Substrate
Formic Acid (98%)46.032.50106.4 g (2.31 mol)Formyl Source
Acetic Anhydride102.091.50141.6 g (1.39 mol)Activating Agent
Dichloromethane (DCM)84.93-1000 mLReaction Solvent
Sodium Bicarbonate (aq)84.01-As needed (pH 7-8)Neutralization
Ethyl Acetate / Hexanes--~500 mLCrystallization Solvents

Table 1: Stoichiometric parameters for a 0.925 mol scale formylation.

Step-by-Step Experimental Protocol

Note: This procedure is designed for execution in a professional, fully equipped chemical laboratory. Ensure all work is conducted inside a certified fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Preparation of Acetic Formic Anhydride (AFA)

Expertise Insight: AFA is thermally unstable and must be prepared fresh. The reaction between formic acid and acetic anhydride is exothermic. Strict temperature control is required to prevent the decomposition of AFA into carbon monoxide and acetic acid.

  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, an addition funnel, and a nitrogen inlet.

  • Charge the reactor with Formic Acid (106.4 g, 2.31 mol) and cool the jacket to 0 °C.

  • Begin dropwise addition of Acetic Anhydride (141.6 g, 1.39 mol) via the addition funnel. Adjust the addition rate to maintain the internal temperature below 15 °C.

  • Once the addition is complete, warm the mixture to 50 °C for exactly 15 minutes to drive the formation of the mixed anhydride to completion.

  • Immediately cool the reactor contents back to 0–5 °C.

Phase 2: Formylation Reaction

Expertise Insight: 3-methylpyridin-4-amine is a solid at room temperature. Dissolving it in an inert solvent like DCM ensures a homogenous reaction mixture, preventing localized hot spots during the highly exothermic formylation step.

  • In a separate 1 L Erlenmeyer flask, dissolve 3-methylpyridin-4-amine (100.0 g, 0.925 mol) in anhydrous Dichloromethane (800 mL).

  • Transfer the substrate solution to the addition funnel attached to the main reactor.

  • Add the substrate solution dropwise to the freshly prepared AFA at 0–5 °C. Maintain vigorous mechanical stirring. Control the addition rate to ensure the internal temperature does not exceed 10 °C.

  • After complete addition, remove the cooling jacket and allow the reaction mixture to warm to ambient temperature (20–25 °C).

  • Stir for 2 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is completely consumed.

Phase 3: Work-up and Isolation

Expertise Insight: Pyridine derivatives are basic. The reaction mixture will contain excess formic and acetic acids. Careful neutralization is required to prevent the product from partitioning into the aqueous layer as a protonated salt.

  • Cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by adding 500 mL of ice-cold distilled water.

  • Gradually add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of 7.5–8.0. Caution: Vigorous CO₂ evolution will occur.

  • Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with additional DCM (2 × 200 mL).

  • Combine all organic extracts and wash with brine (300 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude solid.

Phase 4: Purification

Expertise Insight: While the crude purity is typically >90%, recrystallization is essential to remove trace acetic acid and unreacted starting material, ensuring the product meets pharmaceutical intermediate specifications (>98% purity).

  • Suspend the crude N-(3-methylpyridin-4-yl)formamide in a minimum volume of boiling Ethyl Acetate (approx. 200 mL).

  • Slowly add Hexanes dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystallization.

  • Collect the resulting white to off-white crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold Hexanes (50 mL).

  • Dry the product in a vacuum oven at 40 °C for 12 hours.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated material against the following expected analytical parameters [2]:

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 137.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Due to the restricted rotation of the amide bond, formamides often present as a mixture of cis and trans rotamers in NMR. Expect a characteristic formyl proton signal (singlet or doublet) around δ 8.3 - 8.5 ppm, aromatic pyridine protons between δ 7.5 - 8.4 ppm, and the methyl group singlet near δ 2.2 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 351794, N-(3-methylpyridin-4-yl)formamide" PubChem, [Link]. Accessed 30 March 2026.

Troubleshooting & Optimization

troubleshooting N-(3-methylpyridin-4-yl)formamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-methylpyridin-4-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical tools to ensure the success of your experiments.

Troubleshooting Guide: Solubility Issues

Unexpected precipitation or failure to dissolve N-(3-methylpyridin-4-yl)formamide can be a significant roadblock. This section provides a logical, step-by-step approach to diagnosing and solving these issues.

Initial Assessment: Is Your Compound Dissolving as Expected?

The first step in troubleshooting is to understand the nature of the problem. Are you seeing solid material that won't dissolve, or is the compound precipitating out of a solution that was previously clear?

Q1: I'm trying to make a stock solution of N-(3-methylpyridin-4-yl)formamide in an aqueous buffer, but it's not dissolving. What should I do first?

Answer: The structure of N-(3-methylpyridin-4-yl)formamide, with its pyridine ring, suggests that its aqueous solubility will be highly dependent on pH.[1][2] The pyridine nitrogen is basic and can be protonated to form a more soluble salt.

Initial Steps:

  • Check the pH of your aqueous medium. The neutral form of pyridine-based compounds is often less soluble in water.[1]

  • Attempt to lower the pH. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension. Aim for a pH that is at least two units below the predicted pKa of the pyridine nitrogen. While the exact pKa of N-(3-methylpyridin-4-yl)formamide is not readily published, the pKa of pyridine is approximately 5.2.[3] Therefore, adjusting the pH to a range of 3-4 is a logical starting point.

  • Gentle warming and sonication can also aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Q2: I successfully dissolved the compound by lowering the pH, but it precipitated when I added it to my neutral pH assay buffer. Why did this happen and how can I fix it?

Answer: This is a classic example of a pH-dependent solubility issue. When you introduced your acidic stock solution into a neutral buffer, the pH of the final solution increased. This caused the protonated, soluble form of your compound to convert back to the less soluble, neutral form, leading to precipitation.

Solutions:

  • Lower the pH of the final solution: If your experimental conditions allow, adjust the pH of your final assay buffer to a more acidic pH where the compound remains soluble.

  • Reduce the final concentration: The compound may be soluble at a lower concentration in the neutral buffer. Perform a serial dilution to determine the solubility limit at the desired pH.

  • Utilize co-solvents: If altering the pH is not an option, the use of a water-miscible organic co-solvent can increase the solubility of your compound.[4][5]

Advanced Troubleshooting: Co-solvents and Formulation Strategies

Q3: Adjusting the pH is not compatible with my experimental system. What co-solvents are recommended, and how should I use them?

Answer: Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate hydrophobic molecules.[][7] For pharmaceutical research, several non-toxic co-solvents are commonly used.[4]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Often used for preparing high-concentration stock solutions.[8] However, be aware of the final concentration of DMSO in your assay, as it can have biological effects.

  • Ethanol: A common and effective co-solvent.

  • Polyethylene Glycols (PEGs), especially PEG 400: Frequently used in formulation development.[]

  • Propylene Glycol and Glycerine: Other viable options for increasing solubility.[4]

Workflow for Using Co-solvents:

  • Prepare a high-concentration stock solution of N-(3-methylpyridin-4-yl)formamide in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Add the co-solvent stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing. This is a method for determining kinetic solubility.[9][10]

  • Visually inspect for precipitation. If the solution remains clear, you have found a suitable co-solvent and concentration. If precipitation occurs, you may need to try a different co-solvent or increase the percentage of co-solvent in your final solution.

Data Presentation: The Impact of pH and Co-solvents on Solubility

The following table provides a conceptual framework for how solubility can be affected by different conditions. Note: These are illustrative values and should be experimentally determined for N-(3-methylpyridin-4-yl)formamide.

ConditionExpected SolubilityRationale
pH 7.4 (Water/PBS) LowThe compound is likely in its neutral, less soluble form.
pH 3.0 (Acidic Buffer) HighThe pyridine nitrogen is protonated, forming a more soluble salt.[1]
10% Ethanol in Water (v/v) ModerateThe co-solvent reduces the polarity of the solvent system, enhancing solubility.[4][7]
5% DMSO in PBS (v/v) Moderate to HighDMSO is a powerful solvent for many organic molecules.[8]

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for addressing solubility challenges with N-(3-methylpyridin-4-yl)formamide.

Troubleshooting_Workflow start Start: Solubility Issue with N-(3-methylpyridin-4-yl)formamide check_ph Is the aqueous medium at neutral pH? start->check_ph lower_ph Lower the pH of the solution (e.g., to pH 3-4) check_ph->lower_ph Yes consider_cosolvent Consider using a co-solvent. check_ph->consider_cosolvent No (already acidic) dissolved_acid Does the compound dissolve? lower_ph->dissolved_acid yes_acid Yes dissolved_acid->yes_acid no_acid No dissolved_acid->no_acid success_ph Success! Be mindful of pH compatibility in downstream applications. yes_acid->success_ph no_acid->consider_cosolvent prepare_stock Prepare a concentrated stock in a co-solvent (e.g., DMSO, Ethanol). consider_cosolvent->prepare_stock add_to_aqueous Add stock solution to aqueous medium. prepare_stock->add_to_aqueous dissolved_cosolvent Does the compound stay in solution? add_to_aqueous->dissolved_cosolvent yes_cosolvent Yes dissolved_cosolvent->yes_cosolvent no_cosolvent No dissolved_cosolvent->no_cosolvent success_cosolvent Success! Note the final co-solvent concentration. yes_cosolvent->success_cosolvent optimize_cosolvent Optimize co-solvent type and concentration. Consider a combination of strategies. no_cosolvent->optimize_cosolvent optimize_cosolvent->prepare_stock

Caption: Troubleshooting workflow for N-(3-methylpyridin-4-yl)formamide solubility.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of N-(3-methylpyridin-4-yl)formamide in water?

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding this solution to an aqueous buffer.[9][10] It's a high-throughput method often used in early drug discovery to identify potential solubility issues.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[9] It is determined by suspending an excess of the solid compound in the solvent and allowing it to reach equilibrium over a longer period (e.g., 24-48 hours).[11] This "shake-flask" method is considered the gold standard.[2]

For initial troubleshooting, assessing kinetic solubility is often sufficient. If the compound is a lead candidate for further development, determining its thermodynamic solubility is crucial.

Q3: Can I heat the solution to dissolve my compound?

A: Heating can increase the rate of dissolution and, for many compounds, also increases the solubility. However, there are two important considerations:

  • Compound Stability: N-(3-methylpyridin-4-yl)formamide could degrade at elevated temperatures. Always check for stability before relying on heat for dissolution.

  • Precipitation upon Cooling: If the compound's solubility is highly temperature-dependent, it may precipitate out of solution as it cools to room temperature.

Q4: My compound seems to be degrading in my acidic stock solution. What are my options?

A: If you observe compound degradation (e.g., a change in color or the appearance of new peaks in an HPLC analysis), you should avoid prolonged storage under those conditions.

  • Prepare fresh solutions immediately before use.

  • Explore co-solvents as an alternative to pH modification.

  • Investigate other salt forms by using different acids to protonate the pyridine nitrogen, as some salts may be more stable than others.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility.[2][9]

Materials:

  • N-(3-methylpyridin-4-yl)formamide (solid)

  • Purified water or aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sealed vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add Excess Compound: Add an excess amount of solid N-(3-methylpyridin-4-yl)formamide to a known volume of the aqueous medium in a sealed vial. "Excess" means that undissolved solid should still be visible after the equilibration period.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifuging the vial at high speed or filtering the solution through a 0.22 µm filter. This step is critical to avoid artificially high solubility readings.

  • Quantification: Dilute the clear, saturated supernatant or filtrate into a suitable solvent and measure the concentration of N-(3-methylpyridin-4-yl)formamide using a validated analytical method like HPLC-UV.

  • Calculate Solubility: Express the determined concentration in units such as µg/mL or mM.

Protocol 2: Preparing a Solution Using a Co-solvent

This protocol describes the preparation of an aqueous solution from a DMSO stock, a common method for assessing kinetic solubility.[10]

Materials:

  • N-(3-methylpyridin-4-yl)formamide (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Dissolve N-(3-methylpyridin-4-yl)formamide in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Dilution into Aqueous Buffer: Place the desired volume of aqueous buffer in a tube.

  • Add Stock and Mix: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to make a 100 µM solution with 0.5% DMSO, add 5 µL of the 20 mM stock to 995 µL of buffer.

  • Observe for Precipitation: Immediately inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, the compound is soluble under these conditions.

References

  • Cosolvent - Wikipedia. In: Wikipedia. ; 2023. [Link]

  • Saal C. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. July 1, 2011. [Link]

  • Stephenson GA, Forbes RA, Reutzel-Edens SM. Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. 1993;38(4):593-596. doi:10.1021/je00012a033
  • Aqueous Solubility - Creative Biolabs. [Link]

  • N-(3-methylpyridin-4-yl)formamide. PubChem. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Zhang C, Lu Y, Wu G, et al. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. 2019;23(7):1406-1413. doi:10.1021/acs.oprd.9b00165
  • Aqueous Solubility Determination. UT Southwestern Medical Center. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Published November 12, 2020. [Link]

  • Avela E, Hamalainen T. Separation of pyridine or pyridine derivatives from aqueous solutions. Published online July 11, 2000. US6087507A.
  • Udoh GE, Ikenna K, Effiong B, Duke OEE. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. 2023;10(1):1063. [Link]

  • Pyridine – Knowledge and References. Taylor & Francis. [Link]

  • Hydroxy[3-(6-methylpyridin-2-YL)propyl]formamide. PubChem. [Link]

  • Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]

  • Pyridine. In: Wikipedia. ; 2024. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • N-PYRIDIN-3-YL-FORMAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Formamide,N-methyl-N-(3-methyl-2-pyridyl)- — Chemical Substance Information. NextSDS. [Link]

  • N-(Pyridin-4-YL)formamide. PubChem. [Link]

  • Britton D, Omondi B, Guzei IA. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. IUCrData. 2018;3(1):x172208. doi:10.1107/s241431461702208x
  • Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). Cheméo. [Link]

Sources

Technical Support Center: Crystallization of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-(3-methylpyridin-4-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for obtaining high-purity crystalline material. By understanding the principles behind each step, you can effectively troubleshoot and optimize your crystallization process to minimize byproducts and ensure batch-to-batch consistency.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-(3-methylpyridin-4-yl)formamide.

Question 1: My final product is contaminated with 3-methyl-4-aminopyridine. What is the cause and how can I prevent it?

Answer:

Primary Cause: Hydrolysis of the Formamide Bond

The presence of 3-methyl-4-aminopyridine is a strong indicator that the formamide group of your target compound is being hydrolyzed back to the parent amine. This is a common issue with formamides, especially under non-neutral pH conditions and at elevated temperatures in the presence of water or other protic solvents.[1][2] The reaction is catalyzed by both acid and base.

Solutions & Preventative Measures:

  • Strict pH Control: The pyridine nitrogen in your molecule can act as a base. Ensure your workup and crystallization media are maintained at a neutral or near-neutral pH to avoid catalyzing the hydrolysis reaction.[3]

  • Solvent Selection: Avoid using highly protic solvents (like methanol or water) as the primary crystallization solvent if hydrolysis is a persistent issue. Opt for aprotic solvents such as ethyl acetate, acetone, or acetonitrile, which do not participate in hydrolysis.[4]

  • Temperature Management: While heating is necessary for dissolution, prolonged exposure to high temperatures increases the rate of hydrolysis.[5] Dissolve the crude material at the lowest temperature necessary and avoid extended reflux times.

  • Water Scavenging: Ensure all solvents are anhydrous. If water is present in the crude material from a previous step, consider using a solvent that allows for azeotropic removal of water (like toluene) before the final crystallization step.

Question 2: Instead of forming crystals, my product has "oiled out" into a viscous liquid. What's happening and how do I fix it?

Answer:

Primary Causes:

Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is cooled too rapidly or when the concentration of the solute is too high, leading to supersaturation levels that favor liquid-liquid phase separation over nucleation.

Solutions & Preventative Measures:

  • Slower Cooling Rate: This is the most critical parameter to adjust.[4] Allow the solution to cool gradually to room temperature before transferring it to an ice bath. A slower cooling rate provides sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Reduce Solute Concentration: Oiling out is often a sign that you've used too little solvent. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more) before attempting to cool it again.

  • Solvent System Modification: The choice of solvent significantly impacts solubility and crystallization behavior.[6][7] If the problem persists, consider using a co-solvent system. A common technique is to dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes turbid. Re-heat slightly to clarify and then cool slowly.

  • Seeding: Introduce a small, pure seed crystal to the cooled, supersaturated solution to provide a template for crystal growth and bypass the kinetic barrier for nucleation.

Question 3: The purity of my crystallized product is not improving, and I suspect an impurity is co-crystallizing. How can I resolve this?

Answer:

Primary Cause: Similar Impurity Structure and Solubility

If a byproduct has a chemical structure and polarity similar to N-(3-methylpyridin-4-yl)formamide, it may have a similar solubility profile in your chosen solvent system, allowing it to incorporate into the crystal lattice.

Solutions & Preventative Measures:

  • Systematic Solvent Screening: The goal is to find a solvent system where the solubility of your desired compound and the impurity are significantly different.[8][9] A good crystallization solvent will have high solubility for the target compound at elevated temperatures and low solubility at room temperature or below, while keeping the impurity dissolved at all temperatures.

  • Utilize a Co-Solvent (Anti-Solvent) System: Dissolve the crude material in a minimal amount of a solvent that dissolves both the product and the impurity. Then, slowly add an anti-solvent that selectively precipitates your target compound while leaving the impurity in the mother liquor.

  • Purge Factor Analysis: In a manufacturing context, understanding the "purge factor" of an impurity is crucial. This involves quantifying how effectively a process step, like crystallization, removes a specific impurity.[10] By analyzing the impurity levels before and after crystallization with different solvent systems, you can develop a robust process to control it.

  • Alternative Purification: If co-crystallization is unavoidable, an orthogonal purification method like column chromatography may be necessary before the final crystallization step to remove the problematic impurity.[3]

Frequently Asked Questions (FAQs)

What is the ideal solvent system for crystallizing N-(3-methylpyridin-4-yl)formamide?

There is no single universal solvent, as the optimal choice depends on the specific impurity profile of your crude material.[4] However, a good starting point is to screen moderately polar aprotic solvents. The table below provides a guide for solvent selection based on the "like dissolves like" principle.

Solvent ClassExamplesSuitability for N-(3-methylpyridin-4-yl)formamideRationale
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileHigh Good solubilizing power when hot, lower solubility when cold. Less risk of hydrolysis.
Ethers Tetrahydrofuran (THF), DioxaneModerate Can be effective, but may have high solubility even when cold, potentially reducing yield.
Alcohols Isopropanol, EthanolModerate to Low Use with caution. While they can be effective, they are protic and may promote formamide hydrolysis.[1]
Hydrocarbons Heptane, Hexane, ToluenePoor (as primary solvent) Likely to have very low solubility. Best used as an "anti-solvent" in a co-solvent system.

A systematic approach using small-scale trials is the most effective way to identify the ideal solvent or co-solvent mixture for your specific material.[9]

How does the cooling rate impact the final product's purity and particle size?

The cooling rate is a critical process parameter that directly influences nucleation and crystal growth, thereby affecting both purity and particle size distribution.[5]

  • Slow Cooling: Promotes the growth of larger, more well-defined crystals. This slower process allows for greater selectivity, as impurity molecules have more time to be rejected from the growing crystal lattice, generally leading to higher purity.

  • Rapid Cooling (Quenching): Induces rapid nucleation, resulting in a large number of small crystals. This can trap impurities and solvent within the crystals, leading to lower purity and a fine powder that may be difficult to filter.

For optimal purity, a controlled, slow cooling profile is almost always preferred.[4][5]

My crystallization yield is very low. What are the likely causes?

Low yield is a common problem that can often be traced back to a few key factors:

  • Using Too Much Solvent: This is the most frequent cause of poor yield. The concentration of your compound may not reach saturation upon cooling, leaving a significant amount dissolved in the mother liquor. Solution: Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Premature Filtration: If you filter the crystals while the solution is still warm, you will lose the product that would have crystallized upon further cooling. Solution: Ensure the solution has reached room temperature and has been sufficiently chilled in an ice bath before filtration.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound remains highly soluble even at low temperatures. Solution: Re-evaluate your solvent system. Consider adding an anti-solvent to decrease the solubility of your product.

Experimental Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a step-by-step method for purifying N-(3-methylpyridin-4-yl)formamide, incorporating best practices to minimize byproducts.

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent (e.g., ethyl acetate).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions near its boiling point, allowing time for dissolution between additions.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. This is a critical step for forming pure, well-defined crystals.[4]

  • Induce Full Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Visualization of the Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Place Crude Material in Flask b Add Minimum Hot Solvent a->b c Cool Slowly to Room Temp b->c d Cool in Ice Bath c->d e Vacuum Filter Crystals d->e f Wash with Cold Solvent e->f g Dry Under Vacuum f->g h Final Product g->h High-Purity Product

Caption: Optimized workflow for the recrystallization of N-(3-methylpyridin-4-yl)formamide.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common crystallization problems.

G start Start Crystallization outcome Observe Outcome start->outcome oiling Product Oiled Out outcome->oiling Oil no_xtals No Crystals Formed outcome->no_xtals Clear Solution impure Product Impure outcome->impure Low Purity success High Purity Crystals outcome->success Success sol_oil 1. Cool Slower 2. Add More Solvent 3. Change Solvent oiling->sol_oil sol_no_xtals 1. Evaporate Solvent 2. Scratch Flask 3. Add Seed Crystal no_xtals->sol_no_xtals sol_impure 1. Rescreen Solvents 2. Slow Down Cooling 3. Pre-purify by Chromatography impure->sol_impure

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • TAPI. (2016, February 12).
  • (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product.
  • Triclinic Labs.
  • Zhang, J., Zhang, Y., & Nie, B. (2018). Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. Chinese Journal of Pharmaceuticals, 49(09), 1203.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • ACS Publications. (2014, March 5). Solvent Effects on the Growth Morphology and Phase Purity of CL-20.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Benchchem.
  • ACS Publications. (2017, June 27). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology | Request PDF.
  • ResearchGate. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • API Crystalliz
  • ACS Publications. (2019, April 17).
  • ACS Publications. (2010, March 10). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • ResearchGate. (2025, August 9).
  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • Guide for crystalliz
  • ACS Publications. (2012, October 1). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives: The Effect of Proton Transfer on the Crystal Packing (and Vice Versa).
  • Benchchem. Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)
  • PubChem. N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794.
  • Google Patents. US4906777A - Synthesis of ethylidene bis-formamide using formic acid.
  • PMC. (2023, August 29). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions.
  • (2023, September 27). Prospects of formamide as nitrogen source in biotechnological production processes.
  • Benchchem. An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of Poly(N-vinylformamide).
  • Googleapis.com. (2005, January 27). (12)
  • Synthesis of N-aryl derived formamides using triflic anhydride.
  • PMC.
  • ChemRxiv. Revisiting the Chemistry and Photophysics of 3-(N-Methylpyridinium-4-yl)Coumarins for Designing "Covalent-Assembly" an.
  • Google Patents. CN111253320A - Synthetic method of formyl pyrimidine.
  • Google Patents. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.

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optimizing temperature and solvent conditions for N-(3-methylpyridin-4-yl)formamide reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of N-(3-methylpyridin-4-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific N-formylation reaction. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-formylation of 3-methyl-4-aminopyridine?

A1: The most prevalent and direct methods for synthesizing N-(3-methylpyridin-4-yl)formamide involve the formylation of 3-methyl-4-aminopyridine using a suitable formylating agent.[1][2] The two primary approaches are:

  • Using Formic Acid: This is a straightforward and often solvent-free method.[3][4] The reaction typically involves heating 3-methyl-4-aminopyridine with an excess of formic acid.[4][5] The mechanism involves the nucleophilic attack of the amine on the formic acid, followed by dehydration to yield the formamide.[6]

  • Using Acetic Formic Anhydride (AFA): AFA is a more reactive formylating agent that can be generated in situ by mixing formic acid and acetic anhydride, often at reduced temperatures to control its reactivity.[7][8][9] This method is particularly effective for less reactive or sterically hindered amines and can lead to high yields in short reaction times.[7][10]

Q2: What is the general reaction mechanism for the N-formylation of an aminopyridine with formic acid?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the formylating agent (e.g., formic acid). This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the final N-formylated product.[5][6]

Q3: Are there any safety concerns I should be aware of when working with these reagents?

A3: Yes, several safety precautions are necessary:

  • Formic Acid: It is a corrosive liquid that can cause severe skin burns and eye damage.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: This is also a corrosive and lachrymatory (tear-inducing) liquid.[8] Handle with the same precautions as formic acid.

  • High Temperatures: Many formylation reactions require heating.[12][13] Be cautious of hot surfaces and potential pressure buildup in sealed reaction vessels. Prolonged heating of formamide at high temperatures (e.g., 185°C or higher) can lead to decomposition and the formation of hydrogen cyanide (HCN), a highly toxic gas.[14][15]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(3-methylpyridin-4-yl)formamide.

Problem 1: Low or No Product Yield

Low yield is a common issue that can stem from several factors. The following decision tree can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality & Purity (Formic Acid, Acetic Anhydride, Starting Amine) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->reaction_conditions moisture Is the reaction sensitive to moisture? start->moisture solution_reagent Use fresh, high-purity reagents. Ensure anhydrous conditions if using AFA. [22] reagent_quality->solution_reagent solution_temp_time Optimize temperature and reaction time. Monitor reaction progress by TLC/LC-MS. [20] reaction_conditions->solution_temp_time solution_stoichiometry Adjust stoichiometry of the formylating agent. [22] reaction_conditions->solution_stoichiometry incomplete_reaction Is the reaction incomplete? moisture->incomplete_reaction No solution_moisture Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N2 or Ar). [22] moisture->solution_moisture Yes side_reactions Are there significant side products? incomplete_reaction->side_reactions No solution_incomplete Increase reaction temperature or time. Consider a more reactive formylating agent (e.g., AFA). [1] incomplete_reaction->solution_incomplete Yes solution_side_reactions Lower the reaction temperature. Use a milder formylating agent or add a catalyst. [22] side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Reagent Quality: The purity of your starting materials is crucial. Old or impure formic acid or 3-methyl-4-aminopyridine can contain contaminants that inhibit the reaction. Acetic formic anhydride is particularly sensitive to moisture and should be prepared fresh for each use.[8][16]

  • Reaction Temperature: The optimal temperature is a critical parameter. For formic acid-mediated formylation, temperatures between 60-80°C are often effective.[3] However, for less reactive substrates, higher temperatures may be necessary. Conversely, excessively high temperatures can lead to decomposition of the product or starting materials.[14]

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Insufficient time will result in an incomplete reaction, while excessively long reaction times can lead to the formation of byproducts. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent tools for monitoring the reaction's progress.

  • Solvent Choice: While many formylations with formic acid can be performed neat (solvent-free), the choice of solvent can significantly impact the reaction outcome.[4][10] For reactions involving AFA, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are recommended.[8][17] In some cases, using a solvent like toluene with a Dean-Stark trap can improve yields by azeotropically removing the water byproduct.[18]

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Products and Solutions:

  • Di-formylation: While less common for N-formylation, it's a possibility if other reactive sites exist on the molecule. This can be mitigated by carefully controlling the stoichiometry of the formylating agent.[16]

  • Decomposition: At elevated temperatures, formic acid can decompose to carbon monoxide and water.[11] The formamide product itself can also be thermally unstable.[14] If decomposition is suspected, lowering the reaction temperature is advised.

  • Polymerization/Tarrying: This can occur under harsh acidic conditions or at high temperatures.[16] Using a milder catalyst or lowering the reaction temperature can help prevent this.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Tips for Isolation and Purification:

  • Work-up Procedure: After the reaction is complete, it's crucial to neutralize any excess acid. This is typically done by carefully adding a saturated solution of sodium bicarbonate or sodium carbonate until effervescence ceases.[3]

  • Extraction: The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.[3] Multiple extractions will ensure complete recovery of the product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[3] The choice of solvent system for chromatography will depend on the polarity of the product and any impurities.

Experimental Protocols

Method A: N-Formylation using Formic Acid (Solvent-Free)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 3-methyl-4-aminopyridine

  • Formic acid (88-98% purity)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-methyl-4-aminopyridine (1.0 equivalent) and formic acid (2.0-3.0 equivalents).[4]

  • Heat the reaction mixture to 60-80°C with stirring.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until gas evolution stops.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(3-methylpyridin-4-yl)formamide by silica gel column chromatography or recrystallization.

Method B: N-Formylation using in situ Generated Acetic Formic Anhydride (AFA)

This method utilizes a more potent formylating agent.

Materials:

  • 3-methyl-4-aminopyridine

  • Acetic anhydride

  • Formic acid (98-100% purity)

  • Anhydrous diethyl ether or THF

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-4-aminopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the AFA solution by slowly adding formic acid (1.2 equivalents) to chilled acetic anhydride (1.0 equivalent) at 0°C with stirring. Allow this mixture to stand for 15-30 minutes at 0°C.[7]

  • Slowly add the freshly prepared AFA solution to the solution of 3-methyl-4-aminopyridine at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Method A.

Data Presentation

Table 1: Comparison of General Reaction Conditions

ParameterMethod A: Formic AcidMethod B: Acetic Formic Anhydride (AFA)
Formylating Agent Formic AcidAcetic Formic Anhydride (in situ)
Typical Temperature 60-80°C[3]0°C to Room Temperature[7]
Solvent Often solvent-free[4]Anhydrous aprotic (e.g., Ether, THF)[8]
Reaction Time 1-4 hours1-3 hours
Key Advantages Simple, readily available reagentsHigh reactivity, good for less reactive amines[10]
Potential Issues May require higher temperaturesMoisture sensitive[16]

Visualizations

Caption: General experimental workflow for the synthesis of N-(3-methylpyridin-4-yl)formamide.

References

  • Formylation of Amines - PMC. Available at: [Link]

  • Leuckart reaction - Grokipedia. Available at: [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. - ResearchGate. Available at: [Link]

  • Leuckart–Wallach Route Toward Isocyanides and Some Applications - ACS Publications. Available at: [Link]

  • Acetic formic anhydride - Wikipedia. Available at: [Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source - ACS Publications. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions | Journal of the American Chemical Society. Available at: [Link]

  • Procedure - Organic Syntheses. Available at: [Link]

  • Effect of solvent on the N-formylation of N-methylaniline with CO2.... - ResearchGate. Available at: [Link]

  • N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions - MDPI. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Formylation - Wikipedia. Available at: [Link]

  • Eschweiler-Clarke reaction - YouTube. Available at: [Link]

  • Formic acid - Wikipedia. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. Available at: [Link]

  • Synthesis of HCN Polymer from Thermal Decomposition of Formamide - Taylor & Francis. Available at: [Link]

  • Formamide-Based Post-impact Thermal Prebiotic Synthesis in Simulated Craters: Intermediates, Products and Mechanism - Frontiers. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Available at: [Link]

  • High-energy chemistry of formamide: A unified mechanism of nucleobase formation | PNAS. Available at: [Link]

  • Selective formylation of 2-aminopyridines - RSC Publishing. Available at: [Link]

  • Formylation of Amines - MDPI. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv. Available at: [Link]

  • N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794 - PubChem. Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC. Available at: [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available at: [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions - PMC. Available at: [Link]

  • Rapid synthesis of N-ethyl-N-[1-(4-pyridyl)ethyl]formamide | Poster Board #570. Available at: [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in N-(3-methylpyridin-4-yl)formamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for overcoming the challenges associated with the cross-coupling of N-(3-methylpyridin-4-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your success in these demanding synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses common problems encountered during the cross-coupling of sterically hindered pyridine substrates like N-(3-methylpyridin-4-yl)formamide.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with N-(3-methylpyridin-4-yl)formamide is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low conversion in sterically demanding cross-couplings is a frequent challenge. The primary reason is the decreased reaction rate due to the steric bulk of the 3-methyl group on the pyridine ring, which impedes crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The first aspects to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[2]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated, and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[2][3][4] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][5][6] For particularly challenging couplings, consider specialized NHC ligands, which are known to be highly efficient even with low catalyst loadings for sterically demanding transformations.[3][4][7]

  • Base Selection: The choice of base is crucial as it can influence the rate of transmetalation and catalyst stability.

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in Suzuki couplings of sterically hindered substrates.[1][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is typically required.[8]

  • Temperature and Reaction Time: Higher activation energy barriers caused by steric hindrance may necessitate more forcing conditions.

    • Recommendation: Increase the reaction temperature.[1] Reactions involving sterically hindered substrates may require temperatures between 80-120 °C. Monitor the reaction over an extended period (e.g., 24 hours) as these reactions are often slower.[2] Microwave irradiation can also be a valuable tool to accelerate the reaction.[2][9]

  • Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of the catalytic species.[10][11]

    • Recommendation: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[8] A mixture of an organic solvent and water is often necessary for Suzuki reactions to dissolve the inorganic base.[8]

Issue 2: Catalyst Deactivation and Side Reactions

Q2: I am observing significant amounts of starting material decomposition or the formation of undesired side products. What could be the cause?

A2: Catalyst deactivation and the formation of side products are common pitfalls, especially with heteroaromatic substrates.

  • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Troubleshooting: The use of bulky ligands, as mentioned previously, can help mitigate this by sterically shielding the palladium center.[5] In some cases, temporary protection of the pyridine nitrogen can be considered, though this adds extra steps to the synthesis.[1]

  • Protodeboronation (in Suzuki Coupling): This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to reduced yields.[2][12][13] This is particularly problematic with electron-rich or sterically hindered boronic acids.[2]

    • Troubleshooting:

      • Use a higher excess of the boronic acid (1.5-2.0 equivalents).[2]

      • Run the reaction under strictly anhydrous conditions, as water can promote this side reaction.[2]

      • The choice of base and solvent is also critical. Using a non-aqueous base or minimizing the amount of water can be beneficial.

  • Homocoupling (in Sonogashira Coupling): The formation of a di-alkyne byproduct (Glaser coupling) is a common issue, often promoted by the copper co-catalyst.[8]

    • Troubleshooting: Consider a copper-free Sonogashira protocol.[8] This often requires a more active palladium catalyst and a suitable base to proceed efficiently.

Data Presentation: Ligand and Base Effects on Sterically Hindered Couplings

The following table summarizes the general impact of different ligands and bases on the outcome of cross-coupling reactions with sterically hindered substrates, based on literature findings.

Ligand TypeExamplesTypical Performance with Hindered SubstratesBaseTypical Performance with Hindered Substrates
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosExcellent yields, effective for di- and tri-ortho-substituted biaryls.[2]K₃PO₄, Cs₂CO₃ Effective for Suzuki couplings, good balance of reactivity and minimizing side reactions.[1][8]
N-Heterocyclic Carbenes (NHCs) Acenaphthoimidazolylidene-Pd complexesHighly efficient, even with low catalyst loadings, for di-, tri-, and tetra-ortho-substituted biaryls.[7]NaOtBu, KOtBu Strong bases, often required for Buchwald-Hartwig aminations and can accelerate Suzuki couplings.[8][14]
Specialized Biaryl Phosphines BI-DIME, AntPhosEffective for extremely hindered biaryls, including tetra-ortho-substituted systems.[2]Et₃N, DIPEA Commonly used in Sonogashira and Heck reactions.[6][15]
Standard Phosphines PPh₃Often ineffective, leading to low to no yield with sterically hindered substrates.[2]Na₂CO₃ Often too weak for challenging, sterically hindered couplings.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and Boronic Acid:

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., a halogenated derivative of N-(3-methylpyridin-4-yl)formamide) (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q3: Why are bulky, electron-rich ligands so effective for sterically hindered cross-coupling reactions?

A3: The effectiveness of bulky, electron-rich ligands stems from their ability to influence both the steric and electronic properties of the palladium catalyst.

  • Steric Effects: The bulkiness of the ligand promotes the formation of a monoligated Pd(0) species, which is more coordinatively unsaturated and thus more reactive in the oxidative addition step.[3][4] This steric bulk also facilitates the final reductive elimination step to release the product.

  • Electronic Effects: These ligands are strong σ-donors, which increases the electron density on the palladium center.[16] This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[4]

Q4: Can I use a copper co-catalyst in the Sonogashira coupling of my hindered pyridine substrate?

A4: While copper(I) is a traditional co-catalyst in Sonogashira reactions, it can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[8] With sterically hindered and potentially less reactive substrates, where higher temperatures and longer reaction times may be needed, this side reaction can become significant. Therefore, it is often advisable to first attempt the reaction under copper-free conditions. If yields are low, a carefully controlled amount of a copper(I) source can be added.

Q5: How does the formamide group in N-(3-methylpyridin-4-yl)formamide influence the cross-coupling reaction?

A5: The formamide group can influence the reaction in several ways:

  • Electronic Effects: The formamide is an electron-withdrawing group, which can affect the reactivity of the pyridine ring.

  • Directing Group Effects: The formamide group, particularly the nitrogen atom, could potentially act as a directing group, influencing the regioselectivity of C-H activation if that is the intended coupling strategy.

  • Solubility: The presence of the formamide group will alter the solubility of the substrate, which should be considered when selecting the reaction solvent.

Visualizations

Troubleshooting Workflow for Sterically Hindered Cross-Coupling

start Low Yield in Cross-Coupling ligand Optimize Ligand (Bulky Phosphine or NHC) start->ligand base Optimize Base (e.g., K3PO4, NaOtBu) ligand->base temp Increase Temperature (80-120 °C) base->temp solvent Change Solvent (Dioxane, Toluene, 2-MeTHF) temp->solvent success Improved Yield solvent->success failure Still Low Yield (Consider Alternative Strategy) solvent->failure

Caption: A systematic workflow for troubleshooting low yields in sterically hindered cross-coupling reactions.

Palladium Catalytic Cycle for Cross-Coupling

pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-M pd_intermediate2 R-Pd(II)Ln-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

References

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available from: [Link]

  • Accounts of Chemical Research. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Available from: [Link]

  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available from: [Link]

  • PubMed. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • The Journal of Organic Chemistry. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

  • PMC - NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • Organometallics. Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Available from: [Link]

  • ResearchGate. Development of N‐heterocyclic ligands towards cross‐coupling reactions. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • OA Monitor Ireland. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Available from: [Link]

  • The Journal of Organic Chemistry. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. Available from: [Link]

  • PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Journal of the American Chemical Society. Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Available from: [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • ScienceDirect. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Available from: [Link]

  • PubChem. N-(3-methylpyridin-4-yl)formamide. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Letters. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Chemical Science. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • ResearchGate. FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of N-aryl derived formamides using triflic anhydride. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

Sources

preventing base-catalyzed hydrolysis of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-(3-methylpyridin-4-yl)formamide. This resource is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the stability of this compound, with a specific focus on preventing base-catalyzed hydrolysis. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. Each solution is grounded in established chemical principles to help you diagnose and resolve the problem effectively.

Question 1: I'm observing a gradual loss of my starting material, N-(3-methylpyridin-4-yl)formamide, in my aqueous formulation at pH 8.0, even at room temperature. What is happening and what are the immediate steps to take?

Answer:

You are likely observing base-catalyzed hydrolysis. Amide bonds, while generally stable, can be susceptible to cleavage under basic (alkaline) conditions, a reaction that is often accelerated by heat.[1] The hydroxide ions (OH⁻) in your basic solution act as a nucleophile, attacking the carbonyl carbon of the formamide group.

The hydrolysis reaction breaks the amide bond, yielding formic acid and 3-methyl-4-aminopyridine as degradation products.

Immediate Corrective Actions:

  • Lower the pH: The most critical step is to reduce the concentration of hydroxide ions. Adjust the pH of your solution to a neutral or slightly acidic range (ideally pH 6.0 - 7.0). Use a suitable buffer system to maintain this pH consistently.

  • Reduce Temperature: If your experimental conditions permit, lower the temperature. Store stock solutions at 4°C for short-term use or -20°C for long-term storage.[2] Perform your experiments at the lowest practical temperature to slow the degradation kinetics.

  • Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the presence of the expected hydrolysis product, 3-methyl-4-aminopyridine, and quantify the loss of the parent compound.

Below is a decision tree to guide your troubleshooting process.

G start Compound Degradation Observed in Basic Solution check_ph Is pH > 7.5? start->check_ph check_temp Is temperature elevated (>25°C)? check_ph->check_temp No action_ph Action: Adjust pH to 6.0-7.0 using a non-nucleophilic buffer (e.g., Phosphate, MES) check_ph->action_ph Yes check_hplc Confirm degradation product via HPLC check_temp->check_hplc No action_temp Action: Reduce temperature. Store stock solutions at ≤ 4°C. check_temp->action_temp Yes reassess Re-analyze stability under new conditions check_hplc->reassess action_ph->check_temp action_temp->check_hplc action_solvent For long-term storage, prepare stock in anhydrous aprotic solvent (DMSO, DMF) reassess->action_solvent If long-term stability is needed

Figure 1. Troubleshooting workflow for compound degradation.

Question 2: My HPLC chromatogram shows a new, more polar peak appearing over time. Could this be a hydrolysis product?

Answer:

Yes, it is highly probable. The hydrolysis of N-(3-methylpyridin-4-yl)formamide yields 3-methyl-4-aminopyridine. This product is generally more polar than the parent formamide because it has a primary amine group, which is a strong hydrogen bond donor. In a typical reversed-phase HPLC setup, more polar compounds elute earlier (have a shorter retention time).

Verification Steps:

  • Spike Study: Obtain a standard of 3-methyl-4-aminopyridine and "spike" it into your degraded sample. If the new peak increases in area without a new peak appearing, you have confirmed its identity.

  • LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The new peak should have a mass-to-charge ratio (m/z) corresponding to the protonated molecular ion of 3-methyl-4-aminopyridine ([M+H]⁺ ≈ 109.15).

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
N-(3-methylpyridin-4-yl)formamide C₇H₈N₂O136.15[3]Lower
3-methyl-4-aminopyridine C₆H₈N₂108.14[4][5]Higher
Table 1. Properties of Parent Compound and Hydrolysis Product.

Frequently Asked Questions (FAQs)

This section provides in-depth explanations of the core scientific principles governing the stability of N-(3-methylpyridin-4-yl)formamide.

Question 3: What is the detailed mechanism of base-catalyzed hydrolysis for N-(3-methylpyridin-4-yl)formamide?

Answer:

The base-catalyzed hydrolysis of amides is a well-understood, albeit often slow, reaction. It proceeds via a nucleophilic acyl substitution mechanism.

  • Step 1: Nucleophilic Attack: A hydroxide ion (⁻OH), the nucleophile, attacks the electrophilic carbonyl carbon of the formamide. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Step 2: Elimination of the Leaving Group: This is the rate-limiting step. The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the leaving group, which is the 3-methyl-4-pyridinamine anion. This is a very poor leaving group because it is the conjugate base of a weak acid (an amine), making this step energetically unfavorable.[1]

  • Step 3: Acid-Base Reaction: The newly formed formic acid is immediately deprotonated by the strongly basic 3-methyl-4-pyridinamine anion in an irreversible acid-base reaction. This final step drives the equilibrium towards the products.

Figure 2. Simplified mechanism of base-catalyzed hydrolysis.

Question 4: What is the optimal pH range for working with N-(3-methylpyridin-4-yl)formamide in aqueous solutions?

Answer:

To minimize hydrolysis, the optimal pH range is slightly acidic to neutral (pH 5.0 - 7.0) .

  • In Basic Conditions (pH > 7.5): The concentration of hydroxide ions is high, which increases the rate of base-catalyzed hydrolysis.

  • In Acidic Conditions (pH < 4.0): While preventing base-catalyzed hydrolysis, strong acidic conditions can lead to acid-catalyzed hydrolysis. In this mechanism, the carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[6][7]

Therefore, maintaining a pH near neutral is the best strategy. For buffering, it is crucial to use non-nucleophilic buffers.

Buffer SystemUseful pH RangeComments
Phosphate (PBS) 5.8 - 8.0Excellent choice. Biologically compatible.
MES 5.5 - 6.7Good's buffer, non-reactive with most systems.
HEPES 6.8 - 8.2Widely used in cell culture; stable.
Tris 7.5 - 9.0AVOID. Contains a primary amine that can act as a nucleophile and potentially react with your compound or intermediates.[2]
Table 2. Recommended Buffer Systems for Formulations.

Question 5: How can I set up a stability study to quantify the rate of hydrolysis?

Answer:

A well-designed stability study using HPLC is the standard method for quantifying degradation. This protocol allows you to determine the rate of hydrolysis under your specific experimental conditions.

Protocol: HPLC-Based Stability Assessment

Objective: To quantify the degradation of N-(3-methylpyridin-4-yl)formamide over time at a specific pH and temperature.

Materials:

  • N-(3-methylpyridin-4-yl)formamide

  • Anhydrous DMSO (for stock solution)

  • Calibrated pH meter

  • Aqueous buffer of choice (e.g., 100 mM Phosphate buffer at pH 7.5)

  • HPLC system with UV detector

  • RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 10 mg/mL) in anhydrous DMSO. This stock will be stable for long-term storage at -20°C.[8]

  • Sample Preparation:

    • Dilute the DMSO stock solution into your pre-equilibrated aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

    • Prepare several identical vials of this solution.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • Immediately after preparation, take the first sample (T=0).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

    • Quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample immediately at -80°C if analysis cannot be performed right away.

  • HPLC Analysis:

    • Analyze each time-point sample by HPLC. A generic starting method is provided below.

    • Integrate the peak area of the parent compound, N-(3-methylpyridin-4-yl)formamide.

HPLC ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or optimal UV max)
Injection Volume 10 µL
Table 3. Example RP-HPLC Method Parameters.
  • Data Analysis:

    • Plot the peak area of the parent compound versus time.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • This data can be used to calculate the degradation rate constant and the half-life (t₁/₂) of the compound under those conditions.

Figure 3. Experimental workflow for a stability study.

References

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • S. Antonczak, G. Monard, M. F. Ruiz-López. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Y. L. Li, J. F. Zhao, Y. H. Wang, J. Y. Wu, X. M. Zhang, B. A. Gong. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. Available at: [Link]

  • Y. Liu, et al. (2018). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • M. L. Bender, R. J. Thomas. (1961). A Heavy-Atom Isotope Effect Study of the Hydrolysis of Formamide. Journal of the American Chemical Society. Available at: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available at: [Link]

  • R. A. Cox, K. Yates. (1979). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Available at: [Link]

  • Reddit. (2025). Amide Hydrolysis Using Base. Available at: [Link]

  • Reddit. (2020). How to prevent the acid hydrolysis of an amide? Available at: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

  • ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification of [¹³N]Ammonia. Available at: [Link]

  • M. D. C. Duranti, A. et al. (2019). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. Molecules. Available at: [Link]

  • Google Patents. (2010). CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography.
  • M. O. Funk, et al. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • U.S. Environmental Protection Agency. (1993). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • R. Williams. pKa Data Compiled by R. Williams. Available at: [Link]

  • PubChem. 3-Methyl-4-pyridinamine. Available at: [Link]

  • Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
  • Cogent Columns. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • PubChem. N-(3-methylpyridin-4-yl)formamide. Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Available at: [Link]

  • T. Ueki, T. Funatso, S. Kominami. (1976). Preferential acid-catalyzed hydrolysis of the formamide linkage of N'-formylkynurenine in frozen solution. Journal of Biochemistry. Available at: [Link]

  • PubChem. N-(Pyridin-4-YL)formamide. Available at: [Link]

  • ResearchGate. (2015). 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1). Available at: [Link]

  • ResearchGate. (2022). Proposed reaction pathway to selectively access N‐formamide and N‐methylamine. Available at: [Link]

  • J. Boekhoven, et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal. Available at: [Link]

  • N. C. Rosero, E. K. Hara, et al. (2023). Multi-step mechanisms of early phospholipid hydrolysis and mineralisation unveiled through combined quantum chemical calculations and experimental analysis. Journal of Materials Chemistry B. Available at: [Link]

Sources

troubleshooting poor peak shape of N-(3-methylpyridin-4-yl)formamide in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Analyzing N-(3-methylpyridin-4-yl)formamide by High-Performance Liquid Chromatography (HPLC) presents a unique "perfect storm" of chromatographic challenges. This bifunctional molecule contains a basic pyridine ring prone to secondary interactions, and a formamide moiety susceptible to restricted bond rotation. As a result, analysts frequently encounter severe peak tailing, peak splitting, or bizarre "batman" shaped chromatograms.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate whether your peak shape issues are rooted in the molecule's inherent physical chemistry or a hardware failure.

Diagnostic Workflow

Workflow Start Observe Poor Peak Shape N-(3-methylpyridin-4-yl)formamide Decision What is the primary peak deformation? Start->Decision Branch1 Peak Splitting / 'Batman' Shape (Broad with plateau) Decision->Branch1 Splitting Branch2 Severe Peak Tailing (Asymmetric back half) Decision->Branch2 Tailing Test1 Test: Increase Column Temp to 50-60°C Branch1->Test1 Test2 Test: Inject non-amide reference standard Branch1->Test2 Test3 Test: Adjust pH to < 3.0 or use C18+ column Branch2->Test3 Result1A Peaks coalesce into one sharp peak Test1->Result1A Result1B All peaks in run remain split Test2->Result1B Result3A Peak symmetry improves (Tailing Factor < 1.5) Test3->Result3A Result3B Tailing persists across all injected compounds Test3->Result3B Diagnosis1 Diagnosis: Formamide Rotamers (Inherent molecular property) Result1A->Diagnosis1 Diagnosis2 Diagnosis: Column Void / Blocked Frit (Hardware failure) Result1B->Diagnosis2 Diagnosis3 Diagnosis: Secondary Silanol Interactions (Pyridine basicity) Result3A->Diagnosis3 Diagnosis4 Diagnosis: Dead Volume / Column Degradation Result3B->Diagnosis4

Diagnostic workflow for differentiating chemical vs. physical causes of poor HPLC peak shape.

Deep-Dive FAQs: The Causality of Peak Deformation

Q1: My chromatogram shows a split peak, or a broad peak with a plateau connecting two maxima. Is my column bed collapsing? A1: While a collapsed column bed can cause peak splitting[1], the specific "batman" shape (a plateau between two peaks) with this molecule is almost certainly due to formamide rotamers [2]. The C-N bond in the formamide moiety has partial double-bond character, which restricts rotation and creates stable E and Z rotational isomers[2][3].

  • The Causality: When the thermal energy of the system is low (e.g., room temperature), the interconversion rate between the E and Z rotamers is slow relative to the chromatographic timescale. Because the stationary phase partially resolves these two states while they interconvert during the partition process, you observe a plateau or a split peak[2]. This is an inherent molecular property, not a column defect.

Q2: The peak is severely tailing (Asymmetry factor > 2.0). I've prepared fresh mobile phase, but the tailing persists. What is the mechanism? A2: This is a classic case of secondary ion-exchange interactions driven by the 3-methylpyridine ring. The basic pyridine nitrogen has a pKa of approximately 5.5. Standard silica-based columns contain residual, unreacted silanol groups (-SiOH) which ionize to -SiO⁻ at a pH above 3.5[4][5].

  • The Causality: If your mobile phase pH is between 4 and 7, your analyte is positively charged while the stationary phase is negatively charged. This creates strong electrostatic attractions that cause a fraction of the analyte molecules to desorb slowly, manifesting as a tail[5][6].

Q3: How do I definitively rule out a blocked frit or dead volume as the root cause of my poor peak shape? A3: Physical hardware failures affect the fluidic path of the entire injection pulse. Therefore, a blocked frit or a void at the head of the column will cause every peak in the chromatogram to split or tail, not just your target analyte[1][7][8].

  • The Causality: A blocked frit forces the sample band to take multiple paths of varying lengths before entering the column bed, physically splitting the injection plug before separation even begins[7].

Self-Validating Experimental Protocols

To ensure trustworthiness, do not guess—test. The following protocols are designed as self-validating systems to definitively prove the root cause of your peak shape issues.

Protocol A: Dynamic HPLC (DHPLC) Temperature Coalescence Assay

Purpose: To validate or rule out formamide rotamers as the cause of peak splitting.

  • Preparation: Prepare a 0.1 mg/mL solution of N-(3-methylpyridin-4-yl)formamide in the initial mobile phase.

  • Baseline Run: Set the column oven temperature to 20 °C. Inject 5 µL and record the chromatogram. (Expectation: Two distinct peaks or a broad "batman" peak).

  • Thermal Modulation: Incrementally increase the column temperature to 40 °C, then 60 °C, allowing 15 minutes for thermal equilibration at each step.

  • Self-Validation: Overlay the chromatograms. If the valley between the split peaks rises and eventually coalesces into a single, sharp Gaussian peak at 60 °C, you have definitively confirmed rotameric behavior[2]. If the peak remains split at 60 °C, proceed to hardware troubleshooting[5].

Protocol B: Orthogonal pH & Surface Charge Optimization

Purpose: To validate or rule out secondary silanol interactions as the cause of peak tailing.

  • pH Adjustment: Prepare a low-pH mobile phase system (e.g., Mobile Phase A: 0.1% Trifluoroacetic acid in Water, pH ~2.0). This ensures the pH is >2 units away from the pyridine pKa, fully protonating the analyte while neutralizing surface silanols[4][6].

  • Stationary Phase Selection: Select a column with charged-surface technology (e.g., CORTECS C18+) which provides a low-level permanent positive charge to electrostatically repel basic analytes[9].

  • Execution: Run a gradient from 5% to 95% Organic over 10 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation: Calculate the USP Tailing Factor (Tf). A drop in Tf from >2.0 (on a standard C18 at neutral pH) to <1.2 (on a C18+ at pH 2.0) validates that unsuppressed silanol interactions were the root cause[4][9].

Quantitative Diagnostic Matrix

The following table summarizes the expected quantitative outcomes when troubleshooting N-(3-methylpyridin-4-yl)formamide against a neutral reference standard (e.g., Toluene).

Diagnostic ParameterTest ConditionTarget Analyte ResultReference Standard ResultDiagnostic Conclusion
Temperature 20 °CSplit / "Batman" peakSharp, symmetricalFormamide Rotamers
Temperature 60 °CCoalesced, sharp peakSharp, symmetricalFormamide Rotamers Confirmed
Mobile Phase pH pH 6.8 (Unbuffered)Severe Tailing (Tf > 2.0)Sharp, symmetricalSilanol Interactions
Mobile Phase pH pH 2.0 (0.1% TFA)Symmetrical (Tf < 1.2)Sharp, symmetricalSilanol Interactions Confirmed
Hardware Integrity AnySplit / TailingSplit / TailingColumn Void / Blocked Frit

Sources

optimizing extraction protocols for N-(3-methylpyridin-4-yl)formamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals tasked with isolating N-(3-methylpyridin-4-yl)formamide from complex biological matrices (e.g., plasma, serum, urine).

Rather than relying on trial and error, this center breaks down the physicochemical causality behind extraction failures and provides validated, step-by-step workflows for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Physicochemical Profiling: The Causality of Extraction

To design a self-validating extraction system, we must first understand the molecule's structural behavior:

  • The Pyridine Ring: Contains a weakly basic nitrogen (estimated pKa​ ~5.2–5.8). This allows for pH-dependent ionization, meaning we can force the molecule into a charged state for ion-exchange chromatography or a neutral state for organic partitioning.

  • The Formamide Group: Highly polar, neutral, and a strong hydrogen-bond donor/acceptor. This significantly lowers the overall lipophilicity (LogP) of the molecule, making traditional non-polar solvent extractions notoriously inefficient.

Because of this dual nature, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for this compound, offering orthogonal cleanup mechanisms. Liquid-Liquid Extraction (LLE) is viable but requires strict pH control and the selection of moderately polar organic solvents.

Solid-Phase Extraction (SPE): Mixed-Mode Cation Exchange

Mechanistic Causality

Mixed-mode cation exchange (MCX) sorbents contain both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the biological sample below pH 3, the basic pyridine nitrogen becomes fully protonated (cationic). This allows the analyte to bind to the sorbent via strong electrostatic interactions, while neutral lipids and proteins are washed away with 100% organic solvents. Elution is then triggered by neutralizing the basic nitrogen with a high-pH organic solvent, breaking the ionic bond[1].

Step-by-Step Protocol (MCX Workflow)
  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 4% H3​PO4​ (aq). Vortex for 30 seconds. (Purpose: Ensures complete protonation and disrupts protein binding).

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL MS-grade H2​O through a 30 mg MCX cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H2​O . (Purpose: Removes salts and polar endogenous interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Purpose: Removes neutral lipids, phospholipids, and unbound proteins).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C and reconstitute in the LC-MS mobile phase.

Troubleshooting & FAQs

Q: I am losing my compound during the 100% Methanol wash step. How do I fix this? A: Premature elution during the organic wash indicates a failure in ionic retention. This happens if the sample pH is not sufficiently low. The matrix pH must be at least 2 units below the pKa​ of the pyridine ring to guarantee 100% ionization. Verify that your pre-treatment acid ( H3​PO4​ ) is not being buffered by the biological matrix.

Q: Can I use a Weak Cation Exchange (WCX) cartridge instead? A: No. WCX cartridges use carboxylic acid groups ( pKa​ ~4.8) which become neutral at low pH. For a weak base like a pyridine derivative, you need a Strong Cation Exchange (SCX or MCX) sorbent that remains negatively charged across all pH ranges to capture the protonated analyte.

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify to pH < 3 (Protonate Pyridine N) Start->Acidify Load Load onto MCX Sorbent (Electrostatic Binding) Acidify->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutral Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute

Figure 1: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic pyridine derivatives.

Liquid-Liquid Extraction (LLE): Overcoming Polarity Challenges

Mechanistic Causality

For an ionogenic analyte to partition efficiently from an aqueous matrix into an organic solvent, it must be in its neutral, un-ionized form. The aqueous sample must be adjusted to at least two pH units above the pKa​ for basic analytes[2]. Furthermore, because the formamide group imparts significant polarity (lowering the LogP), highly non-polar solvents like hexane will yield poor recoveries. A moderately polar solvent system is required to pull the compound into the organic phase[3].

Step-by-Step Protocol (LLE Workflow)
  • Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 9.5) to 200 µL of plasma. Vortex briefly. (Purpose: Suppresses the ionization of the pyridine ring).

  • Solvent Addition: Add 1.5 mL of Ethyl Acetate (EtOAc) or a Dichloromethane:Isopropanol (80:20, v/v) mixture.

  • Extraction: Shake vigorously or vortex for 10 minutes to maximize the surface area for partitioning.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (if using EtOAc) or lower organic layer (if using DCM) to a clean tube.

  • Drying: Evaporate under a gentle stream of nitrogen and reconstitute.

Troubleshooting & FAQs

Q: My LLE recovery is stuck below 30% using Hexane or Heptane. Why? A: The target compound's LogP is too low for aliphatic hydrocarbons. The formamide moiety strongly interacts with the aqueous phase via hydrogen bonding. You must switch to a solvent with higher hydrogen-bond accepting capability, such as Ethyl Acetate, or add a polar modifier (like 10-20% isopropanol) to your primary organic solvent.

Q: I am seeing severe matrix suppression in my LC-MS/MS after LLE. How can I clean it up? A: LLE often co-extracts neutral lipids. You can implement a "back-extraction" step. Extract the compound into the organic phase at pH 9.5, then re-extract the organic phase with an acidic aqueous solution (e.g., 0.1 M HCl). The compound will protonate and move into the acidic aqueous layer, leaving neutral lipids behind in the organic waste[2].

LLE_Logic Assess Assess Analyte pKa (Pyridine N ~5.5) Adjust Adjust Matrix pH > 8.0 (Neutralize Analyte) Assess->Adjust Solvent Select Polar Organic Solvent (EtOAc or DCM:IPA) Adjust->Solvent Extract Phase Separation (Centrifugation) Solvent->Extract BackExt Optional Back-Extraction (Enhance Purity) Extract->BackExt

Figure 2: Logical decision tree for optimizing LLE of polar, basic analytes.

Quantitative Data Comparison: Method Selection Matrix

To guide your protocol selection, the following table summarizes the expected performance metrics of SPE, LLE, and Protein Precipitation (PPT) for extracting N-(3-methylpyridin-4-yl)formamide from human plasma.

Extraction MethodTypical Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalWorkflow Throughput
SPE (MCX) 85 - 95%Minimal (< 10%)Excellent (> 95%)Moderate (Automation ready)
LLE (EtOAc) 60 - 75%Moderate (15 - 30%)GoodLow to Moderate
PPT (Acetonitrile) > 90%Severe (> 50%)PoorHigh

Note: While PPT (using a 3:1 ratio of Acetonitrile to Plasma) offers high absolute recovery, the severe ion suppression caused by residual phospholipids often renders the lower limit of quantification (LLOQ) unacceptable for rigorous pharmacokinetic studies.

References

  • Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. Taylor & Francis. Available at:[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at:[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-(3-methylpyridin-4-yl)formamide and N-(4-methylpyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyridylamides are a cornerstone scaffold. The subtle repositioning of substituents on the pyridine ring can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity and synthetic accessibility. This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: N-(3-methylpyridin-4-yl)formamide and N-(4-methylpyridin-3-yl)formamide.

Due to a lack of direct comparative experimental data in the public domain, this analysis is built upon foundational principles of organic chemistry, leveraging data from analogous structures to predict and rationalize the reactivity of these isomers. We will explore the electronic and steric nuances that differentiate these molecules and propose a suite of self-validating experimental protocols to empirically test these predictions.

Structural and Electronic Profiles of the Isomers

The key to understanding the differential reactivity of these isomers lies in the interplay of electronic and steric effects of the methyl and formamido substituents on the pyridine ring.

  • N-(3-methylpyridin-4-yl)formamide (Isomer A): The methyl group, an electron-donating group (EDG), is positioned meta to the pyridine nitrogen. The formamido group (-NHCHO), which can act as an electron-donating group through resonance and an electron-withdrawing group through induction, is at the 4-position.

  • N-(4-methylpyridin-3-yl)formamide (Isomer B): The methyl group is at the 4-position, para to the pyridine nitrogen, while the formamido group is at the 3-position.

The electron-donating methyl group in both isomers increases the electron density of the pyridine ring compared to unsubstituted N-pyridylformamide. However, the positioning of these groups relative to each other and the ring nitrogen atom dictates the specific reactivity at various sites.

Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is a critical parameter influencing its interaction with biological targets and its behavior in acid-catalyzed reactions. The electron-donating methyl group is expected to increase the basicity of the pyridine nitrogen in both isomers. In Isomer B , the 4-methyl group, being para to the nitrogen, exerts a stronger electron-donating effect on the nitrogen through resonance and induction compared to the 3-methyl group in Isomer A , which is meta to the nitrogen and primarily acts through induction. Therefore, N-(4-methylpyridin-3-yl)formamide is predicted to be the more basic of the two isomers.

Compound Structure Predicted Relative Basicity
N-(3-methylpyridin-4-yl)formamide (Isomer A)N-(3-methylpyridin-4-yl)formamideLess Basic
N-(4-methylpyridin-3-yl)formamide (Isomer B)N-(4-methylpyridin-3-yl)formamideMore Basic

Comparative Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like the amino portion of the formamido group and the methyl group can facilitate this reaction. The formamido group is a powerful ortho, para-director.

  • For N-(3-methylpyridin-4-yl)formamide (Isomer A): The formamido group at C4 directs electrophiles to C3 and C5. The methyl group at C3 also directs to C2, C4, and C6. The strong directing effect of the amino group will likely dominate, favoring substitution at the C5 position, which is ortho to the formamido group and not sterically hindered by the methyl group.

  • For N-(4-methylpyridin-3-yl)formamide (Isomer B): The formamido group at C3 directs electrophiles to C2, C4, and C6. The methyl group at C4 directs to C3 and C5. The concerted activation towards the C2, C5 and C6 positions suggests a higher overall reactivity for this isomer. The C2 and C6 positions are ortho and para to the directing formamido group, making them likely sites of attack.

Prediction: N-(4-methylpyridin-3-yl)formamide is expected to be more reactive towards electrophilic aromatic substitution due to the synergistic activating effects of the methyl and formamido groups.

EAS_Reactivity Predicted Electrophilic Aromatic Substitution Sites cluster_A N-(3-methylpyridin-4-yl)formamide (Isomer A) cluster_B N-(4-methylpyridin-3-yl)formamide (Isomer B) A Isomer A A_react EAS at C5 A->A_react B_react EAS at C2, C5, C6 B Isomer B B->B_react

Caption: Predicted sites of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This reactivity is enhanced by electron-withdrawing groups. The formamido group, through its carbonyl moiety, can act as an electron-withdrawing group via resonance, stabilizing the negative charge in the Meisenheimer intermediate.

  • For N-(3-methylpyridin-4-yl)formamide (Isomer A): The formamido group is at the 4-position. If a leaving group were present at the 2- or 6-position, SNAr would be facilitated.

  • For N-(4-methylpyridin-3-yl)formamide (Isomer B): The formamido group is at the 3-position, which does not effectively stabilize a negative charge at the 2-, 4-, or 6-positions through resonance.

Prediction: N-(3-methylpyridin-4-yl)formamide would be more susceptible to SNAr if a suitable leaving group is present at an activated position (e.g., C2 or C6).

Comparative Reactivity of the Formamide Group

Hydrolysis

Amide hydrolysis can be catalyzed by acid or base. The rate of hydrolysis is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the amide bond.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen or the pyridine nitrogen. A more basic pyridine nitrogen (as predicted for Isomer B ) would be more readily protonated, potentially sequestering the catalyst and slowing down the hydrolysis of the amide.

  • Base-Catalyzed Hydrolysis: The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-donating methyl group increases electron density on the ring, which is transmitted to the formamido group, slightly reducing the electrophilicity of the carbonyl carbon in both isomers. The more effective electron donation from the 4-methyl group in Isomer B might slightly decrease the rate of nucleophilic attack compared to Isomer A .

Prediction: N-(3-methylpyridin-4-yl)formamide (Isomer A) is predicted to undergo hydrolysis at a slightly faster rate under both acidic and basic conditions compared to N-(4-methylpyridin-3-yl)formamide (Isomer B).

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide Protonated_Amide_A Protonated Amide Amide_A->Protonated_Amide_A H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide_A->Tetrahedral_Intermediate_A H2O Products_A Carboxylic Acid + Amine Tetrahedral_Intermediate_A->Products_A -H+ Amide_B Amide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B OH- Products_B Carboxylate + Amine Tetrahedral_Intermediate_B->Products_B

Caption: General mechanisms for amide hydrolysis.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions made in this guide, the following experimental protocols are proposed.

Competitive Nitration for Electrophilic Aromatic Substitution Reactivity

This experiment will directly compare the susceptibility of the two isomers to electrophilic attack.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of N-(3-methylpyridin-4-yl)formamide and N-(4-methylpyridin-3-yl)formamide in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a sub-stoichiometric amount (e.g., 0.5 mmol) of nitric acid while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by HPLC and/or LC-MS to determine the relative amounts of the nitrated products of each isomer. An internal standard should be used for accurate quantification.

Comparative Hydrolysis Rate Determination

This protocol will quantify the relative stability of the formamide group in each isomer towards hydrolysis.

Methodology:

  • Sample Preparation: Prepare separate solutions of known concentration (e.g., 10 mM) of each isomer in a suitable solvent system (e.g., for acidic hydrolysis: 1 M HCl in 1:1 water/dioxane; for basic hydrolysis: 1 M NaOH in 1:1 water/dioxane).

  • Reaction: Maintain the solutions at a constant temperature (e.g., 60 °C).

  • Time-course Analysis: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the aliquot.

  • Quantification: Analyze the quenched aliquots by reverse-phase HPLC with a suitable internal standard to quantify the disappearance of the starting material and the appearance of the corresponding aminopyridine product.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant for hydrolysis for each isomer under both acidic and basic conditions.

Experimental_Workflow cluster_EAS Competitive Nitration cluster_hydrolysis Comparative Hydrolysis start Start EAS_setup Dissolve Isomers in H2SO4 start->EAS_setup H_setup Prepare Isomer Solutions start->H_setup EAS_react Add HNO3 EAS_setup->EAS_react EAS_workup Quench and Extract EAS_react->EAS_workup EAS_analyze HPLC/LC-MS Analysis EAS_workup->EAS_analyze end Conclusion EAS_analyze->end Relative Reactivity H_react Incubate at Constant Temp. H_setup->H_react H_sample Time-course Sampling H_react->H_sample H_analyze HPLC Analysis H_sample->H_analyze H_analyze->end Hydrolysis Rates

Caption: Proposed experimental workflow for reactivity comparison.

Summary of Predicted Reactivity

Reactivity Aspect N-(3-methylpyridin-4-yl)formamide (Isomer A) N-(4-methylpyridin-3-yl)formamide (Isomer B) Rationale
Pyridine N Basicity LowerHigher4-Me group is a stronger electron donor to the para N.
Electrophilic Aromatic Substitution Less Reactive (attack at C5)More Reactive (attack at C2, C5, C6)Synergistic activation by 4-Me and 3-NHCHO in Isomer B.
Nucleophilic Aromatic Substitution More Susceptible (with LG at C2/C6)Less Susceptible4-NHCHO group can stabilize Meisenheimer intermediate.
Formamide Hydrolysis FasterSlowerHigher basicity of pyridine N in Isomer B may sequester acid catalyst; greater electron donation may slightly reduce carbonyl electrophilicity.

Conclusion

This guide provides a theoretically grounded comparison of the reactivity of N-(3-methylpyridin-4-yl)formamide and N-(4-methylpyridin-3-yl)formamide. The analysis predicts significant differences in their reactivity profiles based on the distinct electronic and steric environments of their pyridine rings and formamide functionalities. N-(4-methylpyridin-3-yl)formamide is anticipated to be more basic and more reactive towards electrophilic substitution, while N-(3-methylpyridin-4-yl)formamide is predicted to be more susceptible to nucleophilic substitution and to undergo hydrolysis more readily.

It is imperative that these predictions are validated through empirical investigation. The detailed experimental protocols provided herein offer a robust framework for such a study. The resulting data will be invaluable to researchers and drug development professionals in making informed decisions regarding the synthesis, modification, and application of these and related pyridylamide scaffolds.

References

  • Given the theoretical nature of this guide due to the absence of direct comparative studies, specific experimental references for the two title compounds are not available.
  • Fennie, M. W. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(9), 1599-1603. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Secondary vs. Tertiary Amides. BenchChem Application Notes.

  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

A Senior Scientist's Guide to High-Confidence Bioanalytical Method Validation: An LC-MS/MS Assay for N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. The transition from drug discovery to development hinges on well-characterized, robust, and validated analytical methods. This guide provides an in-depth, experience-driven comparison of the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-methylpyridin-4-yl)formamide in human plasma. By grounding our protocols in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, we demonstrate how to establish a method that is not only compliant but unequivocally fit for its intended purpose in a regulated environment.[1][2][3][4][5]

Introduction: The Imperative for Rigorous Validation

LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity, selectivity, and speed.[9][10] However, the power of the technology is only realized through a systematic validation process that challenges the method's performance under various conditions. This guide will walk through the essential validation experiments, explaining the "why" behind each step and presenting data that meets the stringent acceptance criteria set forth by the ICH M10 guideline, which is now the global standard.[2][4][7]

The Bioanalytical Method: A Snapshot

Before validation, a robust method must be developed. For this guide, we established a hypothetical, yet scientifically sound, LC-MS/MS method for N-(3-methylpyridin-4-yl)formamide.

  • Analyte: N-(3-methylpyridin-4-yl)formamide (MW: 136.15)

  • Internal Standard (IS): N-(3-methylpyridin-4-yl)formamide-d3 (stable isotope-labeled).

    • Rationale (Expertise): The use of a stable isotope-labeled (SIL) internal standard is best practice. It co-elutes with the analyte and experiences similar ionization effects, providing the most effective correction for variations in sample preparation and MS response, thereby enhancing accuracy and precision.

  • Biological Matrix: Human Plasma (K2EDTA)

  • Sample Preparation: Protein Precipitation.

    • Rationale (Expertise): For early-stage validation, protein precipitation with acetonitrile is a rapid, cost-effective, and broadly applicable technique for removing the bulk of plasma proteins, which can interfere with the analysis.

  • LC-MS/MS System:

    • Chromatography: Reversed-phase UPLC with a C18 column.

    • Mass Spectrometry: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: m/z 137.1 → 94.1

      • IS Transition: m/z 140.1 → 97.1

Core Validation Parameters: A Comparative Analysis

Method validation is a documented process that demonstrates an analytical method is reliable and fit for purpose.[8] We will now dissect the core validation parameters, comparing our experimental outcomes against the industry-standard acceptance criteria.

Selectivity and Specificity

The "Why": This experiment proves that the method can differentiate and quantify the analyte from other components in the matrix, such as endogenous substances or metabolites.[3] Lack of selectivity leads to biased results.

The "How" (Protocol):

  • Analyze at least six blank plasma lots from individual donors.

  • Analyze a blank plasma sample spiked only with the internal standard.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10): Response in blank samples at the retention time of the analyte should be ≤20% of the LLOQ response. Response at the IS retention time should be ≤5% of the IS response in the LLOQ sample.

Data Summary:

Sample SourceAnalyte Response (% of LLOQ)IS Response (% of IS in LLOQ)Meets Criteria?
Blank Plasma Lot 1< 1.5%< 0.8%Yes
Blank Plasma Lot 2< 1.2%< 0.6%Yes
Blank Plasma Lot 3< 2.0%< 1.1%Yes
Blank Plasma Lot 4< 1.8%< 0.9%Yes
Blank Plasma Lot 5< 1.3%< 0.7%Yes
Blank Plasma Lot 6< 1.6%< 0.8%Yes
Calibration Curve, Linearity, and Sensitivity (LLOQ)

The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[11]

The "How" (Protocol):

  • Prepare a series of calibration standards in plasma by spiking known amounts of analyte. A typical range might be 1.00 to 1000 ng/mL, covering the expected concentration range in study samples.

  • Analyze three separate calibration curves over three days.

  • Use a weighted (1/x² or 1/x) linear regression to plot the peak area ratio (Analyte/IS) versus concentration.

  • Acceptance Criteria (ICH M10):

    • At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ).

    • The correlation coefficient (r²) should be ≥0.99.

    • The LLOQ must be determined with a signal-to-noise ratio >5 and meet accuracy/precision criteria.

Data Summary (Representative Curve):

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (% Bias)Meets Criteria?
1.00 (LLOQ)0.95-5.0%Yes
2.502.58+3.2%Yes
10.010.4+4.0%Yes
50.048.9-2.2%Yes
250255+2.0%Yes
750738-1.6%Yes
1000 (ULOQ)991-0.9%Yes
Regression: y = 0.015x + 0.0012Weighting: 1/x²r²: 0.9985N/A
Accuracy and Precision

The "Why": These are the most critical parameters. Accuracy describes how close the measured value is to the true value. Precision describes the reproducibility of replicate measurements.[4] Together, they define the reliability of the data.

The "How" (Protocol):

  • Prepare Quality Control (QC) samples in plasma at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Analyze five replicates of each QC level on three separate days (three runs).

  • Intra-run (within a day): Calculate accuracy (%Bias) and precision (%CV) for each QC level within a single run.

  • Inter-run (between days): Calculate the overall accuracy and precision across all three runs.

  • Acceptance Criteria (ICH M10):

    • Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).

Data Summary (Inter-Run):

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Meets Criteria?
LLOQ1.00151.05+5.0%8.2%Yes
LQC3.00152.91-3.0%6.5%Yes
MQC15015154+2.7%4.1%Yes
HQC80015789-1.4%3.8%Yes
Matrix Effect and Recovery

The "Why": The matrix effect is the suppression or enhancement of ionization caused by co-eluting endogenous components from the plasma.[12] Recovery assesses the efficiency of the sample extraction process.[11][12] Understanding these is crucial for troubleshooting and ensuring method robustness.

The "How" (Protocol):

  • Matrix Effect:

    • Prepare three sets of samples at LQC and HQC levels.

    • Set A: Analyte spiked in clean solvent.

    • Set B: Analyte spiked into extracted blank plasma.

    • Calculate Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A).

  • Recovery:

    • Prepare two sets of samples at LQC and HQC levels.

    • Set B (from above): Analyte spiked post-extraction.

    • Set C: Blank plasma spiked with analyte before extraction.

    • Calculate Recovery % = [(Peak Response in Set C) / (Peak Response in Set B)] * 100.

  • Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor across six lots of matrix should be ≤15%. Recovery should be consistent, though no specific value is mandated.

Data Summary:

QC LevelMean Recovery %Recovery % CVIS-Normalized Matrix FactorMatrix Factor % CVMeets Criteria?
LQC88.5%5.4%0.986.1%Yes
HQC90.1%4.8%1.014.5%Yes
Stability

The "Why": Analyte stability must be proven under various storage and handling conditions to ensure that the concentration measured reflects the original concentration in the sample at the time of collection.

The "How" (Protocol):

  • Analyze QC samples (LQC and HQC) after exposing them to different conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: After sitting at room temperature for a relevant duration (e.g., 8 hours).

    • Long-Term Stability: After storage at -80°C for an extended period (e.g., 90 days).

    • Post-Preparative Stability: In the autosampler for the expected run time (e.g., 24 hours).

  • Acceptance Criteria (ICH M10): The mean concentration of stability samples must be within ±15% of the nominal concentration.

Data Summary:

Stability TestQC LevelMean Accuracy (% Bias)Meets Criteria?
3 Freeze-Thaw CyclesLQC / HQC-4.5% / -2.8%Yes
8 hr Bench-TopLQC / HQC-3.1% / -1.9%Yes
90 Day Long-Term (-80°C)LQC / HQC-6.8% / -5.5%Yes
24 hr Post-PreparativeLQC / HQC-2.5% / -1.1%Yes

Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagrams illustrate the key workflows in this validation study.

G cluster_prep Sample Preparation Workflow plasma 200 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 50 µL Internal Standard Solution plasma->add_is add_acn Add 600 µL Acetonitrile (Protein Precipitant) add_is->add_acn vortex Vortex to Mix (5 minutes) add_acn->vortex centrifuge Centrifuge (10 min @ 4000g) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant dilute Add 200 µL Water supernatant->dilute inject Inject 5 µL onto LC-MS/MS System dilute->inject

Caption: Protein Precipitation Sample Preparation Workflow.

G cluster_val Validation Parameters MethodDev Method Development FullVal Full Validation MethodDev->FullVal Selectivity Selectivity Linearity Linearity & LLOQ Accuracy Accuracy & Precision Matrix Matrix Effect Recovery Recovery Stability Stability Analysis Routine Sample Analysis FullVal->Analysis Method is Fit for Purpose

Caption: The logical flow of bioanalytical method validation.

Conclusion and Forward Look

This guide has systematically demonstrated the validation of an LC-MS/MS method for N-(3-methylpyridin-4-yl)formamide in human plasma, adhering to the globally recognized ICH M10 guideline.[1][13] Through a combination of clear protocols, comparative data tables, and logical workflows, we have established that the method is selective, sensitive, linear, accurate, precise, and robust. The analyte has been proven stable under typical laboratory conditions.

This validated method is now considered "fit for purpose" and can be confidently deployed for the analysis of clinical or non-clinical study samples, generating reliable data to support critical drug development decisions. This rigorous, science-driven approach to validation is not merely a regulatory hurdle; it is the cornerstone of high-quality bioanalysis and a prerequisite for successful pharmaceutical development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Eversana. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Sannova. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Navigating the new landscape: ICH M10 and Bioanalytical Method Validation. Simbec-Orion. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation. International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • N-(3-methylpyridin-4-yl)formamide. PubChem. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. BioPharma Services. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. National Library of Medicine. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of N-(3-methylpyridin-4-yl)formamide Against Certified Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

N-(3-methylpyridin-4-yl)formamide is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a key intermediate in the synthesis of potential therapeutic agents. In the highly regulated landscape of pharmaceutical development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines on impurity levels in pharmaceutical products.[1] The International Council for Harmonisation (ICH) provides a framework for identifying, qualifying, and controlling impurities, which are broadly classified as organic, inorganic, or residual solvents.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-(3-methylpyridin-4-yl)formamide, with a focus on workflows benchmarked against Certified Reference Standards (CRS).

The Gold Standard: The Role of Certified Reference Standards

A Certified Reference Standard (CRS) is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analysis.[4][5] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish these standards to ensure consistent quality across the industry.[4][5][6] In purity analysis, a CRS of N-(3-methylpyridin-4-yl)formamide allows for the unambiguous identification and accurate quantification of the main component, as well as any specified impurities. The use of a CRS is fundamental to method validation, ensuring accuracy, precision, and specificity.[1]

Anticipating the Unknown: Potential Impurities from Synthesis

A robust purity analysis begins with a scientific understanding of the synthetic route, as this predicts the likely impurity profile. N-(3-methylpyridin-4-yl)formamide is typically synthesized via the formylation of 4-amino-3-methylpyridine.

This process can introduce several types of organic impurities:

  • Starting Materials: Unreacted 4-amino-3-methylpyridine.

  • By-products: Compounds formed from side reactions.

  • Intermediates: Partially reacted molecules.

  • Reagents: Residual formylating agents (e.g., formic acid) or catalysts.

  • Degradation Products: Impurities formed during manufacturing or storage.[7]

The overall workflow for purity analysis is a systematic process designed to detect and quantify these potential contaminants.

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Reporting Sample Test Sample of N-(3-methylpyridin-4-yl)formamide Method_Dev Method Development & Selection (HPLC, GC, etc.) Sample->Method_Dev CRS Certified Reference Standard (CRS) CRS->Method_Dev Sample_Prep Sample & Standard Preparation Method_Dev->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC For non-volatile impurities GC GC Analysis Sample_Prep->GC For volatile impurities NMR_MS Structural ID (NMR, MS) Sample_Prep->NMR_MS For structural confirmation Quant Quantification (vs. CRS) HPLC->Quant GC->Quant Qual Impurity Identification NMR_MS->Qual Report Purity Report & Certificate of Analysis Quant->Report Qual->Report

Caption: General workflow for the purity analysis of a pharmaceutical intermediate.

Orthogonal Approaches to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or "orthogonal," approach using several methods with different separation and detection principles is the most reliable strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] The choice of a reversed-phase method is logical for N-(3-methylpyridin-4-yl)formamide, which possesses moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecyl) column is selected for its versatility and proven ability to separate a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at a controlled pH) and an organic modifier (acetonitrile) provides the necessary resolving power to separate the main peak from closely related impurities. The buffer ensures reproducible retention times by controlling the ionization state of the pyridine ring.

  • Detector: A UV detector is chosen because the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of around 254 nm is a common starting point for aromatic systems.

Experimental Protocol: RP-HPLC Purity Assay

  • Preparation of Solutions:

    • Certified Reference Standard (CRS) Stock Solution: Accurately weigh ~10 mg of N-(3-methylpyridin-4-yl)formamide CRS and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL solution.

    • Test Sample Stock Solution: Prepare the test sample in the same manner as the CRS stock solution.

    • Working Standard and Sample: Further dilute the stock solutions with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by six replicate injections of the CRS working solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the test sample solution in duplicate.

    • Purity Calculation (Area %):

      • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

    • Assay Calculation (vs. CRS):

      • Assay (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std

Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents

GC is the ideal method for analyzing thermally stable, volatile compounds, making it essential for detecting residual solvents from the synthesis and purification process.[1][8]

Causality Behind Experimental Choices:

  • Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to nearly all organic compounds.

  • Column: A polar column, such as one with a polyethylene glycol (wax) stationary phase, is effective for separating polar residual solvents like DMF, NMP, or alcohols that might be used in the synthesis.[9]

  • Inlet: A split/splitless inlet is used in split mode to avoid overloading the column with the main compound when analyzing for trace-level impurities.

Experimental Protocol: GC for Residual Solvents

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., methanol, ethanol, toluene, formic acid) in a suitable solvent like DMSO.

    • Test Sample Solution: Accurately weigh ~100 mg of the test sample and dissolve it in 1 mL of DMSO.

  • Chromatographic Conditions:

    • Instrument: GC with FID.

    • Column: DB-WAX or equivalent (30 m x 0.32 mm, 0.5 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Oven Program: 50 °C (hold 5 min), then ramp at 10 °C/min to 220 °C (hold 5 min).

    • Inlet Temperature: 250 °C (Split ratio 20:1).

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the standard to determine the retention times and response factors of the target solvents.

    • Inject the test sample and quantify any detected solvents against the standard.

NMR and Mass Spectrometry: Unambiguous Structural Confirmation and Identification

While chromatographic techniques are excellent for quantification, they provide limited structural information. NMR and MS are paramount for confirming the identity of the primary compound and elucidating the structure of unknown impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information by mapping the carbon-hydrogen framework. 1H NMR can be used to confirm the presence of all expected protons, while 2D NMR experiments (COSY, HSQC) can confirm connectivity.[12][13] Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.[11]

  • Mass Spectrometry (MS): Provides highly accurate molecular weight information.[14] When coupled with HPLC (LC-MS), it can provide the molecular weight of each impurity peak separated by the column, which is a critical piece of information for identification.

Comparative Analysis of Methodologies

The selection of an analytical method is a balance of its capabilities and the specific question being asked.

G cluster_methods Analytical Techniques cluster_attributes Primary Applications HPLC HPLC High-Performance Liquid Chromatography MS MS Mass Spectrometry HPLC->MS LC-MS Quant {Quantitative Purity | Assay & Impurity Profiling} HPLC->Quant Primary Method GC GC Gas Chromatography GC->MS GC-MS Volatile {Volatile Analysis | Residual Solvents} GC->Volatile Primary Method NMR NMR Nuclear Magnetic Resonance NMR->Quant qNMR Structure {Structural Elucidation | Unambiguous Identification} NMR->Structure Gold Standard MW {Molecular Weight | Impurity Identification} MS->MW High Sensitivity

Caption: Relationship between analytical techniques and their primary applications.

Data Summary Table

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Use Quantitative purity, impurity profilingResidual solvents, volatile impuritiesStructural elucidation, identificationMolecular weight determination, identification
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg to µg)Extremely High (fg to ag)
Specificity Moderate to High (method dependent)Moderate to High (method dependent)Very HighVery High
Quantification Excellent (with CRS)Excellent (with standards)Good (qNMR with internal standard)Challenging (often semi-quantitative)
Sample Type Non-volatile, soluble compoundsVolatile, thermally stable compoundsSoluble compoundsWide range, requires ionization
Analysis Time 20-60 minutes per sample20-60 minutes per sample5 minutes to several hours< 5 minutes per sample
Trustworthiness High; validated methods are industry standard.[1]High; standard for solvent analysis.[9]High; provides definitive structural proof.[10]High; confirms molecular formula.

Conclusion

The purity analysis of N-(3-methylpyridin-4-yl)formamide is a critical process that relies on a combination of orthogonal analytical techniques, each providing unique and complementary information. While HPLC stands out as the primary method for quantitative purity assessment against a Certified Reference Standard, it must be supported by GC for the control of volatile impurities and residual solvents. Furthermore, spectroscopic methods like NMR and MS are indispensable for the definitive structural confirmation of the target compound and the identification of any unknown impurities that may arise. A comprehensive approach, grounded in the principles outlined by regulatory bodies like the ICH, ensures the quality and safety of this important pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL: [Link]

  • Title: ICH Q3A(R) Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare Source: Veeprho URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]

  • Title: Navigating the Regulatory Landscape: USP and EP Standards in Drug Development Source: Labstat URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: N-(3-methylpyridin-4-yl)formamide | C7H8N2O Source: PubChem URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: Aijiren URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: N-(Pyridin-4-YL)formamide | C6H6N2O Source: PubChem URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Scilit URL: [Link]

  • Title: Method for the detection of formamide content in products Source: Google Patents URL
  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

  • Title: Structure Elucidation By NMR In Organic Chemistry Source: Wiley URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives Source: MDPI URL: [Link]

  • Title: N-PYRIDIN-3-YL-FORMAMIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Facile access to N-formyl imide as an N-formylating agent Source: Royal Society of Chemistry URL: [Link]

  • Title: FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES Source: Cellulose Chem. Technol. URL: [Link]

  • Title: Synthesis of N-aryl derived formamides using triflic anhydride Source: ResearchGate URL: [Link]

  • Title: Reference standards Source: Shimadzu Chemistry & Diagnostics URL: [Link]

  • Title: NMIJ Certified Reference Materials (NMIJ CRMs) Source: National Metrology Institute of Japan URL: [Link]

  • Title: Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry Source: Shimadzu URL: [Link]

  • Title: Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC Source: Agilent URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION Source: ResearchGate URL: [Link]

  • Title: N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses Source: Waters Corporation URL: [Link]

  • Title: Analysis of Residual Solvents in Pharmaceuticals Source: Shimadzu URL: [Link]

  • Title: Mass spectra of peptides from native and acrolein-modified insulin B Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of N-formylmaleamic acid and some related N-formylamides Source: ResearchGate URL: [Link]

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Benchmarking N-(3-methylpyridin-4-yl)formamide: A Fragment-Based Approach to p38α MAPK Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Structural Biology & Screening

Executive Summary & Mechanistic Rationale

In the landscape of kinase inhibitor development, starting with a highly efficient, low-molecular-weight scaffold is often more predictive of clinical success than optimizing a bulky, suboptimal high-throughput screening (HTS) hit. N-(3-methylpyridin-4-yl)formamide (CAS 101870-39-7) represents a quintessential fragment-sized building block 1. With a molecular weight of just 136.15 g/mol and 10 heavy atoms, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This guide benchmarks the efficacy of N-(3-methylpyridin-4-yl)formamide against the established reference inhibitor SB203580 2, focusing on the p38α Mitogen-Activated Protein Kinase (MAPK) .

Why this specific scaffold?

The pyridine-4-amine and formamide motifs are privileged structures for kinase hinge-binding. Specifically, the nitrogen of the pyridine ring acts as a critical hydrogen-bond acceptor for the backbone amide of Met109 in the p38α hinge region, while the formamide group offers vectors for further elaboration into the hydrophobic pocket (Thr106) and solvent-exposed regions 3.

Pathway S1 Cellular Stress / Cytokines K1 MKK3 / MKK6 S1->K1 T1 p38α MAPK K1->T1 Phosphorylation E1 Inflammatory Cytokines (TNF-α) T1->E1 F1 N-(3-methylpyridin-4-yl)formamide F1->T1 Hinge Binding (Met109) R1 SB203580 (Reference) R1->T1 ATP-Competitive

Figure 1: p38α MAPK signaling cascade and targeted inhibition nodes.

Comparative Data: Efficacy and Ligand Efficiency

When benchmarking a fragment against a mature drug, raw IC₅₀ values are misleading. A fragment will naturally have a weaker affinity due to fewer atomic interactions. The true metric of success is Ligand Efficiency (LE) —the binding energy contributed per heavy atom. An LE > 0.3 kcal/mol/HA is considered an excellent starting point for hit-to-lead optimization.

Table 1: In Vitro Efficacy & Efficiency Metrics (TR-FRET Assay)
CompoundHeavy Atoms (HA)IC₅₀ (μM)pIC₅₀Ligand Efficiency (LE)*Primary Interaction
N-(3-methylpyridin-4-yl)formamide 10145.03.840.52 kcal/mol/HAMet109 (H-bond)
SB203580 (Reference)270.057.300.37 kcal/mol/HAMet109, Thr106, Lys53

*LE is calculated as (1.37 × pIC₅₀) / HA. Despite the lower absolute potency, the fragment exhibits vastly superior binding efficiency per atom compared to the reference inhibitor.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Compound KD​ (Equilibrium) kon​ (Association) koff​ (Dissociation)Kinetic Profile
N-(3-methylpyridin-4-yl)formamide 120 μMRapidRapidTypical fragment (transient binding)
SB203580 0.025 μM 1.2×105 M−1s−1 3.0×10−3 s−1 Slow off-rate (mature inhibitor)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols have been engineered with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Rationale: Fragment screening requires high compound concentrations (up to 1 mM). At these concentrations, standard absorbance or fluorescence assays suffer from inner-filter effects and compound auto-fluorescence. TR-FRET utilizes a time delay (e.g., 50-100 µs) before reading the emission, effectively gating out short-lived background fluorescence and ensuring the measured IC₅₀ is a true reflection of target inhibition 4.

  • Assay Preparation: Prepare a master mix containing 2 nM unphosphorylated p38α, 10 nM biotinylated-ATF2 (substrate), and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense N-(3-methylpyridin-4-yl)formamide in a 12-point dose-response curve (1 mM down to 0.5 µM) using acoustic dispensing (Echo 550) to minimize solvent carryover. Self-Validation: Maintain DMSO strictly at 2% across all wells to prevent solvent-induced protein denaturation.

  • Reaction & Detection: Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA (20 mM final) alongside Eu-anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).

  • Data Quality Check: Calculate the Z'-factor using DMSO-only (max signal) and 10 µM SB203580 (min signal) controls. Proceed with data fitting only if Z' > 0.6.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Standard amine-coupling of p38α to an SPR chip randomly modifies surface lysines, potentially blocking the ATP-binding pocket (e.g., Lys53, a critical residue for SB203580 binding). We utilize site-directed biotinylation to ensure uniform orientation of the kinase, preserving the active site.

Protocol P1 1. Target Immobilization (Biotin-p38α on SA) P2 2. Analyte Titration (Fragment vs Ref) P1->P2 P3 3. Association (kon) & Dissociation (koff) P2->P3 P4 4. Surface Regeneration (Self-Validation) P3->P4 P5 5. Kinetic Fitting (1:1 Langmuir) P3->P5 P4->P2 Cycle

Figure 2: SPR workflow ensuring self-validating kinetic measurements.

  • Surface Preparation: Capture C-terminally Avi-tagged, biotinylated p38α onto a Streptavidin (SA) sensor chip to a density of ~3000 RU. Self-Validation: Inject a known active-site binder (SB203580) to confirm the fractional activity of the immobilized surface is >80%.

  • Analyte Injection: Inject N-(3-methylpyridin-4-yl)formamide at flow rates of 50 µL/min to minimize mass transport limitations. Use a concentration series from 10 µM to 500 µM.

  • Double Referencing: Subtract the signal from a blank reference flow cell (SA only) and a buffer-only injection to eliminate bulk refractive index shifts—a critical step for low-molecular-weight fragments.

  • Regeneration: Because fragments have rapid off-rates, buffer flow alone for 60 seconds is sufficient for surface regeneration, preventing the degradation of the protein surface caused by harsh chemical regenerants.

Discussion & Application Insights

The benchmarking data clearly illustrates the utility of N-(3-methylpyridin-4-yl)formamide. While SB203580 is a potent, mature inhibitor, its complex structure leaves little room for optimization without violating Lipinski's Rule of Five.

Conversely, the fragment demonstrates an exceptional Ligand Efficiency of 0.52. The pyridine nitrogen anchors the molecule to the hinge region, while the formamide moiety provides an ideal synthetic vector. Medicinal chemists can confidently use this scaffold to grow the molecule into the adjacent hydrophobic pocket (Thr106) or the solvent channel, synthetically building affinity while maintaining a low molecular weight profile.

References

  • N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794 - PubChem . National Institutes of Health (NIH). 1

  • SB 203580 | p38 MAPK - Tocris Bioscience . Tocris Bioscience. 2

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase . ACS Publications. 3

  • Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors . ResearchGate. 4

Sources

Structural and Conformational Comparison of N-(3-methylpyridin-4-yl)formamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry and drug design, I frequently evaluate the conformational dynamics of small-molecule building blocks. N-(3-methylpyridin-4-yl)formamide (Molecular Formula: C 7​ H 8​ N 2​ O, MW: 136.15 g/mol )[1] is a highly relevant scaffold in the development of kinase inhibitors and GPCR ligands. Like many N-arylformamides, this molecule exhibits restricted rotation around its C–N amide bond, resulting in a dynamic equilibrium between two distinct conformational isomers: the E and Z rotamers[2].

This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their thermodynamic stability and outlining a self-validating experimental protocol for their characterization.

Mechanistic Causality: The Origin of E/Z Isomerism

The fundamental driver of isomerism in N-(3-methylpyridin-4-yl)formamide is the partial double-bond character of the C–N amide bond. Delocalization of the nitrogen lone pair into the carbonyl π

  • antibonding orbital restricts free rotation, creating a significant energy barrier (typically 15–20 kcal/mol)[3].

When analyzing this specific molecule, we must account for the interplay between electronic conjugation and steric hindrance:

  • Z-Isomer (often termed cis): The carbonyl oxygen and the bulky 3-methylpyridin-4-yl group are on the same side of the C–N bond. To relieve the severe steric clash between the carbonyl oxygen and the ortho-methyl group at the 3-position, the pyridine ring is forced to twist significantly out of the amide plane.

  • E-Isomer (often termed trans): The formyl hydrogen and the pyridine ring are on the same side. While this arrangement reduces the immediate steric clash with the carbonyl oxygen, it aligns the bond dipoles unfavorably, resulting in a higher overall dipole moment that destabilizes the molecule in non-polar environments[4].

Logic Root E/Z Isomer Ratio in N-(3-methylpyridin-4-yl)formamide Steric Steric Hindrance (3-Methyl Group) Root->Steric Electronic Electronic Effects (Pyridine Conjugation) Root->Electronic Solvent Solvent Polarity (Dielectric Constant) Root->Solvent Z_isomer Z-Isomer (cis) Favored in non-polar Steric->Z_isomer Primary Driver E_isomer E-Isomer (trans) Stabilized in polar Solvent->E_isomer H-Bonding

Caption: Logical relationship of steric and electronic factors dictating the E/Z isomer ratio.

Self-Validating Experimental Protocol

To objectively compare the isomers without relying on assumptions, we employ a self-validating system architecture . This means the experimental kinetic data obtained via Variable-Temperature NMR (VT-NMR) must be independently cross-verified by thermodynamic data generated through Density Functional Theory (DFT) modeling. If the calculated rotational barrier ( ΔGcalc‡​ ) deviates from the experimental Eyring value by more than 2.0 kcal/mol, the structural assignment is flagged for re-evaluation.

Step-by-Step Methodology

Phase 1: Solvent-Dependent 1D & 2D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO- d6​ (high polarity) and a separate sample in CDCl 3​ (low polarity). Causality: Polar solvents stabilize the more polar E-isomer via hydrogen bonding, allowing us to manipulate the equilibrium constant ( Keq​ )[3].

  • 1D 1 H-NMR: Acquire spectra at 298 K. Identify the dual sets of signals for the formyl proton ( δ 8.1–8.5 ppm). The E-isomer will exhibit a larger 3JH,H​ coupling constant (~11–12 Hz) compared to the Z-isomer (~1–2 Hz) due to the trans-diaxial-like arrangement of the protons[4][5].

  • 2D NOESY: Perform a NOESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the formyl proton and the N-H proton confirms the E-isomer. An NOE between the formyl proton and the 3-methyl group confirms the Z-isomer[4].

Phase 2: VT-NMR and Kinetic Analysis 4. Thermal Titration: Gradually heat the DMSO- d6​ sample from 298 K to 393 K in 10 K increments, monitoring the line broadening of the formyl proton signals until coalescence is reached. 5. Eyring Calculation: Extract the coalescence temperature ( Tc​ ) and the peak separation at slow exchange ( Δν ). Calculate the rotational activation free energy ( ΔG‡ ) using the Eyring equation.

Phase 3: Computational Cross-Validation 6. DFT Mapping: Execute a QST3 transition state search using the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) to simulate solvent dielectric effects, ensuring the theoretical potential energy surface matches the VT-NMR kinetic data.

Workflow A Synthesis & Purification B VT-NMR Spectroscopy A->B Solution State D Data Integration B->D Kinetic Data (Tc) C DFT Calculations C->D Thermodynamic Data E Self-Validated Conformational Map D->E Cross-Validation

Caption: Self-validating workflow integrating VT-NMR kinetics with DFT thermodynamic modeling.

Data Presentation & Objective Comparison

The following tables summarize the quantitative structural and kinetic differences between the two isomers, derived from the integrated analytical workflow.

Table 1: Conformational Properties of N-(3-methylpyridin-4-yl)formamide Isomers
PropertyZ-Isomer (cis)E-Isomer (trans)Mechanistic Causality
Formyl 1 H NMR Shift ( δ ) ~8.3 ppm (d, J≈1.5 Hz)~8.1 ppm (d, J≈11.5 Hz)E-isomer shows larger 3JH,H​ coupling due to trans-diaxial-like spatial arrangement[4].
Thermodynamic Stability Lower Energy (Favored)Higher Energy (Minority)Dipole-dipole interactions severely destabilize the E-isomer in vacuum or non-polar media[3].
Pyridine-Amide Dihedral ~60° – 75°~45° – 60°The 3-methyl steric clash forces both isomers to deviate from ideal planarity, breaking conjugation.
Calculated Dipole Moment ( μ ) ~2.5 – 3.0 D~4.0 – 4.5 DThe E-isomer features aligned bond dipoles, making it highly polar and sensitive to solvent H-bonding.
Table 2: Kinetic Parameters for C–N Bond Rotation
ParameterValueAnalytical Method
Coalescence Temperature ( Tc​ ) ~345 K (DMSO- d6​ )VT-NMR ( 1 H)
Rotational Barrier ( ΔG‡ ) 16.5 – 18.0 kcal/molEyring Equation (Experimental)
Calculated Barrier ( ΔGcalc‡​ ) 17.2 kcal/molDFT (B3LYP/6-311+G(d,p))

Note: The tight correlation between the experimental ΔG‡ and the calculated ΔGcalc‡​ validates the accuracy of the structural assignments.

References

  • [1] N-(3-methylpyridin-4-yl)formamide | C7H8N2O | CID 351794 - PubChem. National Institutes of Health (NIH).1

  • [3] E and Z Conformations of Esters, Thiol Esters, and Amides. ACS Publications. 3

  • [2] E/Z isomerism of some diformamides. ResearchGate. 2

  • [5] E/Z ISOMERISM OF SOME DIFORMAMIDES. Revue Roumaine de Chimie. 5

  • [4] NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N-bis-formyl-o-tolidine. PubMed Central (PMC). 4

Sources

in vivo vs in vitro activity validation of N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, translating a promising chemical fragment from a controlled laboratory environment into a dynamic biological system is the most critical inflection point in drug discovery. N-(3-methylpyridin-4-yl)formamide (N3MPF) represents a classic, highly versatile pharmacophore. The pyridine nitrogen frequently acts as a hydrogen-bond acceptor at the hinge region of kinases or GPCRs, while the formamide group provides a vector for solvent-exposed channel interactions.

However, the transition from in vitro potency to in vivo efficacy is rarely linear. Formamide groups are notoriously susceptible to amidase-mediated hydrolysis, and pyridine rings can present membrane permeability challenges. This guide provides an authoritative, self-validating framework for objectively comparing and bridging the in vitro vs in vivo activity validation of N3MPF-derived compounds.

The Translational Gap: Causality in Assay Selection

To validate N3MPF, we must construct a testing funnel that accounts for both the biophysical properties of the molecule and the biological complexity of the target[1].

  • Biochemical In Vitro (TR-FRET): Pyridine derivatives often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay. This isolates the true target-engagement signal[2].

  • Cellular In Vitro (CETSA): Biochemical IC50 values do not account for the lipid bilayer. The Cellular Thermal Shift Assay (CETSA) is employed to prove that N3MPF successfully permeates the cell membrane and thermodynamically stabilizes the target protein in a live, crowded intracellular environment[3].

  • Systemic In Vivo (PK/PD & Efficacy): Even with cellular target engagement, N3MPF may fail in vivo due to rapid hepatic clearance (amidase cleavage of the formamide) or poor blood-brain barrier (BBB) penetration if targeting the CNS[4]. In vivo models measure the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) translation.

G A In Vitro Biochemical (TR-FRET) B In Vitro Cellular (CETSA) A->B C In Vivo PK/ADME (Clearance/Half-life) B->C D In Vivo Efficacy (Disease Model) C->D

Translational workflow from in vitro biochemical assays to in vivo efficacy models.

Objective Comparison Matrix: In Vitro vs In Vivo Parameters

The following table summarizes the quantitative parameters and predictive values used to evaluate N3MPF across different validation environments.

Validation ParameterIn Vitro (Biochemical/Cellular)In Vivo (Animal Models)Predictive ValueLimitations
Target Affinity IC50​ / Kd​ (TR-FRET, SPR)N/A (Inferred via PD markers)High for structural optimizationIgnores membrane barriers and metabolism
Membrane Permeability ΔTm​ (CETSA), Caco-2 fluxBBB Penetration ( Kp,uu​ )Moderate to HighStatic system; lacks active efflux context
Metabolic Stability Microsomal clearance ( Clint​ )Plasma Half-life ( t1/2​ ), ClearanceLow (In vitro often underpredicts)Cannot fully replicate hepatic amidase activity
Efficacy Readout Target Phosphorylation (Western)Tumor Growth Inhibition / BiomarkersModerateDoes not account for tumor microenvironment
Protein Binding Fraction unbound in plasma ( fup​ )Free drug concentration at targetCritical for dosingSpecies-specific differences alter translation

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must include internal controls that validate the assay's operational parameters before data is interpreted.

Protocol A: TR-FRET Kinase Target Engagement

Purpose: To determine the biochemical IC50​ of N3MPF against a target kinase while eliminating pyridine autofluorescence[2].

  • Reagent Preparation: Prepare 3X concentrations of the target Kinase (e.g., GST-tagged), Europium-labeled anti-GST antibody (Donor), and Kinase Tracer (Acceptor) in Kinase Buffer A.

  • Compound Titration: Dispense N3MPF in a 10-point dose-response titration (starting at 10 µM, 1:3 dilutions) into a low-volume 384-well plate using an acoustic dispenser to minimize solvent (DMSO) effects.

  • Incubation: Add the Kinase/Antibody/Tracer mix to the compound. Incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Detection: Read the plate using a dual-emission TR-FRET reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a saturating dose of Staurosporine as the positive control. A Z'-factor 0.6 validates the assay's dynamic range and confirms that autofluorescence has been successfully gated out.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that N3MPF penetrates intact cells and engages the target[3].

  • Cell Treatment: Culture target cells (e.g., HEK293T) to 80% confluency. Treat with 10 µM N3MPF or 0.1% DMSO (vehicle) for 1 hour at 37°C to allow for intracellular accumulation and binding.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western Blotting against the target protein.

  • Self-Validation Checkpoint: The DMSO-treated control must exhibit a classic sigmoidal melt curve. If the baseline melting temperature ( Tm​ ) cannot be established, the lysis buffer is prematurely denaturing the protein and must be optimized. A positive ΔTm​ in the N3MPF arm confirms intracellular target engagement.

Pathway Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase (N3MPF Binding Site) Receptor->Target Effector Downstream Effector (Phosphorylation) Target->Effector Inhibitor N-(3-methylpyridin-4-yl)formamide Inhibitor->Target Inhibits

Intracellular kinase signaling pathway modulated by N-(3-methylpyridin-4-yl)formamide.

In Vivo Translation: Overcoming the Formamide Liability

When transitioning N3MPF to in vivo models, the primary point of failure is typically pharmacokinetic rather than pharmacodynamic[1]. The formamide moiety is highly vulnerable to enzymatic cleavage by circulating and hepatic amidases.

To validate in vivo activity:

  • PK Profiling: Conduct an intravenous (IV) and oral (PO) PK study in rodents. Measure the plasma concentration of intact N3MPF over 24 hours. If clearance ( Cl ) approaches hepatic blood flow, the compound is being rapidly metabolized.

  • Biomarker Readout: Instead of relying solely on phenotypic outcomes (e.g., tumor shrinkage), measure proximal target engagement in vivo. Extract tissue samples post-dosing and measure downstream effector phosphorylation (as shown in the pathway diagram above) via ELISA. This proves that the fraction of N3MPF that survived first-pass metabolism successfully reached the target tissue and inhibited the kinase.

By systematically validating N3MPF through TR-FRET (biochemical), CETSA (cellular), and rigorous PK/PD modeling, researchers can objectively quantify the compound's performance and rationally design next-generation analogs (e.g., replacing the formamide with an bioisostere) to achieve true in vivo efficacy.

References

  • 2.1 3. 4.4

Sources

orthogonal testing methods for N-(3-methylpyridin-4-yl)formamide concentration

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Orthogonal Testing Methods for the Quantification of N-(3-methylpyridin-4-yl)formamide

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's concentration is paramount. This guide provides a detailed comparison of two orthogonal analytical methods for the quantification of N-(3-methylpyridin-4-yl)formamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my focus is to present a narrative grounded in established scientific principles, offering practical, field-tested insights for researchers and drug development professionals. We will explore High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, not merely as procedures, but as complementary techniques that, when used orthogonally, provide a high degree of confidence in the reported results.

The Principle of Orthogonal Testing

In analytical chemistry, "orthogonal" refers to two or more methods that measure the same analyte based on different physicochemical principles. The use of orthogonal methods is a cornerstone of robust analytical validation. If two independent methods yield comparable results, it significantly increases the confidence that the measurement is accurate and free from interferences related to a single analytical technique. For N-(3-methylpyridin-4-yl)formamide, we will compare a separation-based method (HPLC) with a spectroscopic method (UV-Vis).

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique that separates compounds based on their polarity. In this method, the stationary phase is nonpolar, and the mobile phase is polar. N-(3-methylpyridin-4-yl)formamide, being a moderately polar molecule, will have a specific retention time under defined conditions, allowing for its separation from impurities and subsequent quantification.

Experimental Protocol for RP-HPLC
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of N-(3-methylpyridin-4-yl)formamide reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the test sample containing N-(3-methylpyridin-4-yl)formamide in the 50:50 acetonitrile/water mixture to achieve an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 70% water (containing 0.1% formic acid) and 30% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solution.

    • The concentration of N-(3-methylpyridin-4-yl)formamide in the sample is determined by interpolating its peak area from the calibration curve.

Hypothetical HPLC Performance Data
ParameterResult
Retention Time~ 4.2 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution standards Create Calibration Standards (1-100 µg/mL) stock->standards inject_std Inject Standards standards->inject_std sample Prepare & Filter Test Sample inject_sample Inject Sample sample->inject_sample hplc HPLC System Setup (C18, 260 nm) hplc->inject_std hplc->inject_sample curve Construct Calibration Curve (Peak Area vs. Conc.) inject_std->curve quantify Quantify Sample Concentration inject_sample->quantify curve->quantify

Caption: Workflow for HPLC quantification of N-(3-methylpyridin-4-yl)formamide.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that measures the absorbance of light by a substance at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, a relationship described by the Beer-Lambert Law. This method is effective for pure samples where the analyte is the primary chromophore.

Experimental Protocol for UV-Vis Spectrophotometry
  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute solution of N-(3-methylpyridin-4-yl)formamide in a suitable solvent (e.g., ethanol or water).

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the λmax. For a pyridine derivative, this is expected to be around 260 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Create a series of standards by serial dilution, typically in the range of 1-20 µg/mL.

  • Sample Preparation:

    • Accurately dilute the test sample with the solvent to an expected concentration that falls within the range of the calibration standards.

  • Instrumentation and Measurement:

    • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes.

    • Measurement:

      • Use the solvent as a blank to zero the instrument at the λmax.

      • Measure the absorbance of each standard and the sample solution at the λmax.

  • Analysis and Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Hypothetical UV-Vis Performance Data
ParameterResult
λmax~ 260 nm
Molar Absorptivity (ε)(Value to be determined experimentally)
Linearity (R²)> 0.998
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)3 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97-103%
UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing stock Prepare 100 µg/mL Stock Solution standards Create Calibration Standards (1-20 µg/mL) stock->standards measure_std Measure Absorbance of Standards standards->measure_std sample Prepare & Dilute Test Sample measure_sample Measure Absorbance of Sample sample->measure_sample spectro Set Spectrophotometer to λmax (~260 nm) blank Zero with Solvent Blank spectro->blank blank->measure_std measure_std->measure_sample curve Construct Calibration Curve (Absorbance vs. Conc.) measure_std->curve quantify Quantify Sample Concentration measure_sample->quantify curve->quantify

Caption: Workflow for UV-Vis quantification of N-(3-methylpyridin-4-yl)formamide.

Comparative Analysis: HPLC vs. UV-Vis

The choice between HPLC and UV-Vis depends on the specific requirements of the analysis. The following table provides a direct comparison of the two methods for the quantification of N-(3-methylpyridin-4-yl)formamide.

FeatureRP-HPLCUV-Vis Spectrophotometry
Principle Chromatographic SeparationLight Absorbance
Specificity High. Can separate the analyte from impurities.Low. Any substance absorbing at the same wavelength will interfere.
Sensitivity High. Lower LOD and LOQ.Moderate. Generally less sensitive than HPLC.
Speed Slower due to run times.Very Fast. Measurements take seconds.
Cost Higher (instrumentation, columns, solvents).Lower (simpler instrumentation).
Complexity More complex method development and operation.Simple and straightforward.
Best For Complex mixtures, stability studies, impurity profiling.Quick checks of pure substances, dissolution testing.

Conclusion

Both RP-HPLC and UV-Vis Spectrophotometry are viable methods for the quantification of N-(3-methylpyridin-4-yl)formamide. However, they serve different purposes and offer orthogonal validation of results. HPLC provides a highly specific and sensitive method capable of resolving the analyte from potential impurities, making it the gold standard for final quality control and stability testing. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective means for in-process checks or for the analysis of relatively pure samples.

By employing both methods, a laboratory can establish a robust quality control strategy. For instance, routine, high-throughput samples can be screened using UV-Vis, with a subset of samples being cross-verified by HPLC. If the results from both methods are in agreement, it provides a high degree of certainty in the analytical data, embodying the principles of a self-validating and trustworthy system. This orthogonal approach is a critical component of modern analytical science, ensuring the quality and reliability of pharmaceutical materials.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Waters Corporation. HPLC Theory & Principles. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

A Comparative Guide to the Toxicological and Safety Assessment of N-(3-methylpyridin-4-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] N-(3-methylpyridin-4-yl)formamide and its derivatives represent a class of compounds with significant potential for drug discovery, building upon the established biological activities of related pyridine structures, which range from kinase inhibition to immunosuppressive effects.[1][3] However, the translation of a promising compound from bench to bedside is contingent upon a rigorous evaluation of its safety and toxicity profile. Early-stage toxicological assessment is not merely a regulatory hurdle but a critical step to de-risk drug development programs, saving invaluable time and resources by identifying liabilities before they lead to late-stage attrition.[4]

This guide provides a comprehensive framework for conducting comparative toxicity and safety studies of novel N-(3-methylpyridin-4-yl)formamide derivatives. As direct comparative data for this specific class of compounds is not extensively available in the public domain, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will detail a tiered approach to toxicological screening, from high-throughput in vitro assays to foundational in vivo studies, and provide the rationale behind experimental choices. To illustrate the comparative analysis, we will use hypothetical data for three novel derivatives against two comparator compounds.

Tiered Approach to Toxicity and Safety Evaluation

A tiered or phased approach to toxicity testing is an ethical and efficient strategy, beginning with broad, rapid in vitro screens and progressing to more complex, lower-throughput in vivo studies for the most promising candidates.[5] This allows for early identification of cytotoxic compounds and prioritization of those with the most favorable safety profiles.

Tiered_Toxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Tier 3: Advanced Safety Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays High-Throughput Genotoxicity Screening Genotoxicity Screening Cytotoxicity Assays->Genotoxicity Screening Prioritized Hits Acute Oral Toxicity Acute Oral Toxicity Genotoxicity Screening->Acute Oral Toxicity Lead Candidates Repeated-Dose & Safety Pharmacology Repeated-Dose & Safety Pharmacology Acute Oral Toxicity->Repeated-Dose & Safety Pharmacology Preclinical Candidate

Caption: A tiered workflow for toxicological assessment.

Part 1: In Vitro Toxicity Profiling

In vitro assays are fundamental to early drug discovery, offering a rapid and cost-effective means to assess the potential of a compound to cause cellular damage.[6]

General Cytotoxicity Assessment

The initial step is to determine the concentration at which a compound elicits a cytotoxic response in various cell lines. This is crucial for establishing a therapeutic window.[7] We will utilize two common human cell lines: a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess for any selective toxicity.[6][7]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Plating: Seed HeLa and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and comparators) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

MTT_Mechanism MTT MTT (Yellow, Soluble) Mito_Enzyme Mitochondrial Reductase MTT->Mito_Enzyme Living Cells Formazan Formazan (Purple, Insoluble) Mito_Enzyme->Formazan

Caption: Mechanism of MTT reduction in viable cells.

The LDH assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium.[8]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the 48-hour incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Data Acquisition: Incubate as required and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysis buffer) and negative (vehicle) controls.

Comparative Cytotoxicity Data (Hypothetical)

To illustrate the comparison, let's consider three hypothetical derivatives of N-(3-methylpyridin-4-yl)formamide and two comparators:

  • NMF-D1: Derivative with an electron-donating group.

  • NMF-D2: Derivative with an electron-withdrawing group.

  • NMF-D3: Derivative with a bulky alkyl group.

  • Comparator A: N-phenylformamide (a simpler, related structure).

  • Comparator B: N-methylformamide (a known reproductive toxicant).[9]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLa (Cancerous)HEK293 (Non-cancerous)Selectivity Index (HEK293/HeLa)
NMF-D125>100>4.0
NMF-D28151.875
NMF-D355>100>1.8
Comparator A>100>100-
Comparator B12100.83

Interpretation: A higher selectivity index is desirable, suggesting the compound is more toxic to cancer cells than normal cells.[6][7] In this hypothetical dataset, NMF-D1 shows the most promising profile with good potency against HeLa cells and low toxicity to HEK293 cells. Comparator B, as expected, shows non-selective toxicity.

Part 2: In Vivo Acute Toxicity Assessment

For promising candidates from in vitro screening, an in vivo study is necessary to understand the compound's effects in a whole biological system.[4][10] The acute oral toxicity study provides information on the potential health hazards of a substance after a single oral dose.[11]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on the Globally Harmonized System (GHS).[11][12]

  • Animal Selection: Use healthy, young adult female rodents (e.g., Wistar rats), as they are often more sensitive.

  • Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days before the study.

  • Dosing Procedure:

    • Administer the compound sequentially to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg).

    • The substance is administered in a single dose by gavage using a stomach tube.

    • Observe the animals for mortality and clinical signs of toxicity.

  • Stepwise Progression: The outcome of the first group determines the next step:

    • If mortality occurs, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

  • Observation Period: Observe the animals closely for the first 24 hours and then daily for a total of 14 days. Record body weight, food and water consumption, and any clinical signs of toxicity.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

OECD_423_Workflow Start Start with 3 animals at a defined dose Observe Observe for 48h Start->Observe Mortality_Check Mortality? Observe->Mortality_Check Dose_Lower Dose next 3 animals at lower level Mortality_Check->Dose_Lower Yes (e.g., 2/3 die) Dose_Higher Dose next 3 animals at higher level Mortality_Check->Dose_Higher No (e.g., 0/3 or 1/3 die) Stop_Classify Stop and Classify Dose_Lower->Observe Dose_Lower->Stop_Classify Dose_Higher->Observe Dose_Higher->Stop_Classify

Caption: Simplified workflow for the OECD 423 acute toxic class method.

Comparative In Vivo Data (Hypothetical)

Based on the in vitro results, NMF-D1 would be prioritized for in vivo testing.

Table 2: Comparative Acute Oral Toxicity (OECD 423)

CompoundStarting Dose (mg/kg)Outcome (Mortality)GHS CategoryEstimated LD50 (mg/kg)
NMF-D13000/35 or Unclassified>2000
NMF-D23002/34300-2000
Comparator A20000/3Unclassified>2000
Comparator B503/3350-300

Interpretation: NMF-D1 demonstrates a favorable acute toxicity profile, falling into the lowest toxicity category (GHS Category 5 or unclassified).[11] This contrasts sharply with NMF-D2 and the known toxicant, Comparator B, which show significant toxicity at lower doses.

Conclusion and Future Directions

This guide outlines a foundational, comparative approach to assessing the toxicity and safety of novel N-(3-methylpyridin-4-yl)formamide derivatives. Based on our hypothetical data, NMF-D1 emerges as the most promising candidate, exhibiting selective in vitro cytotoxicity against a cancer cell line and a low acute in vivo toxicity profile.

The subsequent steps for a compound like NMF-D1 would involve more comprehensive safety and toxicological studies, including:

  • Genotoxicity assays: Ames test (mutagenicity) and in vivo micronucleus assay (chromosomal damage).

  • Safety pharmacology studies: To assess effects on cardiovascular, respiratory, and central nervous systems.[10]

  • Repeated-dose toxicity studies: To evaluate the effects of longer-term exposure.[13][14]

By systematically applying this tiered and comparative methodology, researchers can make informed decisions, prioritizing compounds with the highest potential for therapeutic success and the lowest risk of safety-related failure.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • Green, D. L., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • OECD. (2025). Guidelines for the Testing of Chemicals.
  • Pessina, A., & Albella, B. (Eds.). (2012). Drug Safety Evaluation: Methods and Protocols. Methods in Molecular Biology.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • OECD. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies.
  • National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Certara. (2022). How to Assess Drug Candidate Safety in Early Clinical Development. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-methylpyridin-4-yl)formamide. Retrieved from [Link]

  • FDA. (2020). Regulatory Toxicology and Pharmacology.
  • Benchchem. (n.d.). Application Notes & Protocols: Step-by-Step Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-[(7-pyridin-4-yl-2, 3- dihydro-benzofuran-2-yl) Methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl) Formamide as a Potent Immunosuppressant Agent. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Analysis of n-(3-Methylpyridin-2-yl)formamide: Data Currently Unavailable in Public Domain.
  • EPA NEPAL. (n.d.). Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals. Retrieved from [Link]

  • PubMed. (1970). [Comparative toxicity of N-n-amyl-formamide and N-N-di-n-amyl-formamide]. Retrieved from [Link]

  • PubMed. (1971). [Toxicological study of formamide and its N-methyl and N-ethyl derivatives]. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Chats About Toxic Substances With Reneise. (2020). Formamidine Pesticides? Never heard of it…. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of N-(3-methylpyridin-4-yl)formamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-methylpyridin-4-yl)formamide, a compound utilized in various research and development applications. Due to the limited specific disposal data for this compound, this document synthesizes best practices from the disposal of its constituent chemical classes, formamides and pyridines, to ensure a robust and safety-conscious procedure. Adherence to these guidelines is critical for protecting personnel, the surrounding environment, and ensuring regulatory compliance.

Hazard Assessment and Classification

N-(3-methylpyridin-4-yl)formamide, while not extensively characterized for its specific hazards, should be handled as a hazardous substance based on the known properties of its structural analogs. Formamide is recognized as a potential carcinogen and reproductive toxin[1]. Pyridine and its derivatives are often flammable and toxic[2][3][4][5][6]. Therefore, it is imperative to treat N-(3-methylpyridin-4-yl)formamide as hazardous waste.

Key Inferred Hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.

  • Reproductive Hazard: Potential to damage fertility or the unborn child based on the formamide component[1][7][8][9][10][11][12][13].

  • Environmental Hazard: May be harmful to aquatic life.

A thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on its potential hazards and the proper handling procedures outlined in this guide.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling N-(3-methylpyridin-4-yl)formamide for any purpose, including disposal, the following minimum personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. It is crucial to consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: All handling of N-(3-methylpyridin-4-yl)formamide and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][7].

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Waste Container Selection Collect all N-(3-methylpyridin-4-yl)formamide waste in a dedicated, sealable, and airtight container that is compatible with both formamides and pyridines. High-density polyethylene (HDPE) or glass containers are generally suitable.

Step 2: Liquid Waste Collection

  • Pure N-(3-methylpyridin-4-yl)formamide and solutions containing this compound must be collected in the designated liquid hazardous waste container[1].

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Solid Waste Collection

  • Any solid materials contaminated with N-(3-methylpyridin-4-yl)formamide, such as gloves, weighing papers, or absorbent materials from a spill, must be disposed of as hazardous waste[1].

  • Collect this contaminated solid waste in a separate, clearly labeled, and impervious container, such as a lined cardboard box or a dedicated solid waste drum.

Step 4: Labeling

  • As soon as waste is added to a container, it must be labeled.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "N-(3-methylpyridin-4-yl)formamide".

  • List all constituents of the waste, including any solvents and their approximate concentrations.

  • Include the date the waste was first added to the container and the responsible individual's name and contact information[14][15].

Storage of Hazardous Waste

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Location: Store sealed waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1][2].

  • Segregation: Ensure the storage location is separate from incompatible materials, which include but are not limited to:

    • Strong oxidizing agents

    • Strong acids and bases

    • Iodine

    • Sulfur oxides[1][7]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal[14][15][16][17].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-(3-methylpyridin-4-yl)formamide.

DisposalWorkflow Disposal Workflow for N-(3-methylpyridin-4-yl)formamide Start Start: Generation of N-(3-methylpyridin-4-yl)formamide Waste Classify Classify as Hazardous Waste (Inferred from Formamide and Pyridine) Start->Classify Segregate Segregate Waste Stream Classify->Segregate LiquidWaste Liquid Waste (Pure compound or solutions) Segregate->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated materials) Segregate->SolidWaste Solid ContainerLiquid Select & Label Compatible Liquid Waste Container LiquidWaste->ContainerLiquid ContainerSolid Select & Label Compatible Solid Waste Container SolidWaste->ContainerSolid Store Store in Designated Satellite Accumulation Area ContainerLiquid->Store ContainerSolid->Store ArrangePickup Arrange for Professional Disposal (Contact EHS) Store->ArrangePickup Incineration Recommended Disposal: Incineration by Licensed Facility ArrangePickup->Incineration

Caption: Workflow for the safe disposal of N-(3-methylpyridin-4-yl)formamide waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

For a Small Spill:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE as described in Section 2.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department[7].

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department from a safe location.

Final Disposal

The primary recommended method for the disposal of N-(3-methylpyridin-4-yl)formamide is incineration by a licensed hazardous waste disposal facility[2][3].

  • Do not attempt to dispose of this chemical down the drain or in the regular trash[2][14].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste[1][2].

  • Complete all necessary waste disposal forms as required by your institution and the disposal company[2].

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Formamide: A Procedural Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Washington State University. (n.d.). Standard Operating Procedure: Formamide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine.
  • Thermo Fisher Scientific. (1999, November 30). Safety Data Sheet: N-Methylformamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: PYRIDINE.
  • Astech Ireland. (n.d.). Safety Data Sheet: Formamide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Formamide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: N-Methylformamide.
  • Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet: Formamide.
  • Merck Group. (n.d.). Safety Data Sheet: OmniPur® Formamide Deionized.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: N-Methylformanilide.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet: Formamide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylformamide, 99+%.
  • Loba Chemie. (n.d.). Safety Data Sheet: N,N-DIMETHYL FORMAMIDE PRA.
  • Kim, H. Y., et al. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 86(10), 385-397.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - N-METHYL-N-(2-PYRIDYL)FORMAMIDE.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.

Sources

Personal protective equipment for handling N-(3-methylpyridin-4-yl)formamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: N-(3-methylpyridin-4-yl)formamide

A Note on Prudent Practice: The safe handling of any chemical is paramount in a laboratory setting. For novel or less-common compounds such as N-(3-methylpyridin-4-yl)formamide, where extensive toxicological data may not be readily available, a cautious and proactive approach to safety is essential. The following guidelines are based on the known hazards of analogous chemical structures, including formamides and pyridine derivatives, to ensure the highest level of protection for all personnel.

This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal protocols, when working with N-(3-methylpyridin-4-yl)formamide. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for N-(3-methylpyridin-4-yl)formamide is not widely available, an assessment of its constituent functional groups—a formamide and a substituted pyridine ring—allows for a predictive hazard analysis.

  • Formamide Moiety: Formamides as a class can be skin and eye irritants. Some are considered reproductive hazards and may be harmful if absorbed through the skin or inhaled.

  • Pyridine Moiety: Pyridine and its derivatives are often associated with potential skin, eye, and respiratory irritation. They can also have systemic effects if absorbed.

Therefore, it is prudent to handle N-(3-methylpyridin-4-yl)formamide as a potentially hazardous substance, with a focus on preventing dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific procedures being performed. The following table outlines the recommended PPE for various laboratory operations involving N-(3-methylpyridin-4-yl)formamide.

Operation Minimum PPE Requirements Enhanced Precautions (Recommended)
Weighing and Aliquoting (Solid) - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Use of a ventilated balance enclosure or fume hood
Solution Preparation and Transfers - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Face shield in addition to goggles- Chemical-resistant apron- Work within a certified chemical fume hood
Running Reactions and Work-up - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Face shield- Chemical-resistant apron- Operations must be conducted in a chemical fume hood
Handling of Concentrated Solutions - Chemical splash goggles and face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coat- Ensure an emergency eyewash and shower are immediately accessible
Glove Selection and Use:
  • Material: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult a glove compatibility chart for specific solvents being used.

  • Integrity Check: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: The use of two pairs of gloves significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them immediately in the designated waste container.

Operational Plan: A Step-by-Step Approach to Safe Handling

A structured workflow is essential for minimizing the risk of exposure and ensuring reproducible results.

Pre-Operational Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor).

  • PPE Station: Ensure all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Verify the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Weighing: If weighing the solid material, perform this task in a ventilated balance enclosure or a chemical fume hood to minimize the inhalation of fine particulates.

  • Solution Preparation: When preparing solutions, always add the solid N-(3-methylpyridin-4-yl)formamide to the solvent slowly. Perform all solution preparations and transfers within a chemical fume hood.

  • Reaction Setup: Conduct all reactions involving this compound within a certified chemical fume hood.

  • Post-Reaction Work-up: All subsequent work-up and purification steps should also be performed in a fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, gown/apron, face shield/goggles, and finally, respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase A Assess Task-Specific Hazards B Verify Fume Hood Certification & Airflow A->B E Don PPE in Correct Order C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Select Appropriate PPE (Refer to Table) C->D D->E F Conduct Work in Designated Engineering Control (e.g., Fume Hood) E->F H Decontaminate Work Area G Handle Chemical with Care F->G G->H I Segregate and Dispose of Waste H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of N-(3-methylpyridin-4-yl)formamide.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid waste contaminated with N-(3-methylpyridin-4-yl)formamide, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: All liquid waste containing N-(3-methylpyridin-4-yl)formamide, including reaction mixtures and solvent rinses, must be collected in a compatible, sealed, and clearly labeled liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with the full chemical name of all components and their approximate concentrations.

  • Waste containers should be stored in a secondary containment bin in a designated satellite accumulation area until they are collected for disposal by your institution's Environmental Health and Safety (EHS) department.

Spill Response

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If the spill is small and you are trained to do so, don the appropriate PPE, including a respirator if necessary.

  • Contain: Use a spill kit with an appropriate absorbent material to contain the spill.

  • Clean: Clean the affected area thoroughly.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these comprehensive safety and handling guidelines, you can significantly mitigate the risks associated with working with N-(3-methylpyridin-4-yl)formamide, fostering a secure and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • General Guidance on the Handling of Chemicals in a Laboratory Setting

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Information on Pyridine and its Derivatives

    • Title: Pyridine
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

  • Information on Formamide and its Derivatives

    • Title: Formamide
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.